molecular formula C12H22O10S B1682805 Thiodigalactoside CAS No. 80441-61-8

Thiodigalactoside

Cat. No.: B1682805
CAS No.: 80441-61-8
M. Wt: 358.36 g/mol
InChI Key: SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
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Description

Thiodigalactoside is a solid. This compound belongs to the dihexoses. These are disaccharides containing two hexose carbohydrates. This medication is known to target galectin-1, heat-labile enterotoxin b chain, neurocan core protein, and lactose permease.
RN given refers to beta-D-galactopyranoside (D-Gal)-isome

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-61-8, 51555-87-4
Record name Thiodigalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiodigalactoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04396
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Thiodigalactoside: A Technical Guide to its Mechanism of Action as a Galectin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic potential of Thiodigalactoside (TDG). A non-metabolizable disaccharide, TDG functions as a potent, orally active inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] Its primary mechanism of action lies in its ability to competitively bind to the carbohydrate-recognition domain (CRD) of galectins, particularly galectin-1 (Gal-1) and galectin-3 (Gal-3), thereby disrupting their diverse biological functions.[1] This inhibitory action translates into significant anti-cancer, anti-inflammatory, and anti-obesity effects, making TDG and its derivatives promising candidates for therapeutic development.

Core Mechanism: Competitive Inhibition of Galectins

This compound's structure mimics the natural ligands of galectins, allowing it to bind to their CRD. This binding is a competitive interaction, preventing galectins from engaging with their endogenous glycoprotein and glycolipid partners on the cell surface and in the extracellular matrix. This disruption of galectin-mediated interactions is the foundational step for its observed physiological effects.

Quantitative Data: Binding Affinities and In Vivo Efficacy

The following tables summarize the key quantitative metrics associated with this compound's activity.

Table 1: Binding Affinity of this compound for Human Galectins

Galectin TargetDissociation Constant (Kd)
Galectin-1 (GAL1)24 µM
Galectin-3 (GAL3)49 µM
Galectin-824 - 78 µM (range)
Galectin-924 - 78 µM (range)

Data sourced from multiple studies, indicating a strong affinity for several key galectins implicated in disease.[2][3][4][5]

Table 2: In Vivo Experimental Dosing and Effects

Study TypeAnimal ModelDosing RegimenKey OutcomesReference
Anti-CancerB16F10 melanoma & 4T1 breast cancer (mice)40, 80, 120 mg/kg (intratumoral injection) every 3 daysSignificant reduction in tumor growth, increased CD8+ T-cell infiltration, decreased angiogenesis.[1]
Anti-ObesityHigh-Fat Diet-Induced Obese (Sprague-Dawley rats)5 mg/kg (intraperitoneal injection) once weekly for 5 weeks27.3% reduction in body weight gain, inhibition of adipogenesis and lipogenesis.[6]
Anti-Obesity (in vitro)3T3-L1 and HIB1B adipocytes250 and 500 µMDose-dependent reduction of fat accumulation.[2][3]

Signaling Pathways and Therapeutic Effects

TDG's mechanism of action is multifaceted, stemming from the inhibition of various galectin-driven pathological processes.

Anti-Cancer Mechanism

In the tumor microenvironment, elevated expression of galectins, particularly Galectin-1, promotes tumor progression through several mechanisms. TDG counteracts these effects by:

  • Immune Dysregulation Reversal: Cancer cells secrete Galectin-1 to evade immune surveillance by inducing apoptosis in activated T cells.[1] By inhibiting Galectin-1, TDG protects tumor-infiltrating CD8+ T lymphocytes, enhancing the host's anti-tumor immune response.[1]

  • Inhibition of Angiogenesis: Galectin-1 promotes the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[1] TDG blocks the binding of Galectin-1 to endothelial cells, thereby inhibiting angiogenesis and slowing tumor growth.[1]

  • Blocking Protection Against Oxidative Stress: Galectin-1 can protect endothelial cells from oxidative stress-induced apoptosis. TDG inhibits this protective effect, contributing to the disruption of the tumor vasculature.[1]

G cluster_tumor_microenvironment Tumor Microenvironment TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits TCell Activated T-Cell Gal1->TCell induces EndothelialCell Endothelial Cell Gal1->EndothelialCell promotes OxidativeStressProtection Oxidative Stress Protection Gal1->OxidativeStressProtection provides TumorCell Tumor Cell TumorCell->Gal1 secretes Apoptosis T-Cell Apoptosis TCell->Apoptosis Angiogenesis Angiogenesis EndothelialCell->Angiogenesis ImmuneEvasion Immune Evasion Apoptosis->ImmuneEvasion

Caption: TDG's anti-cancer mechanism of action.
Anti-Obesity Mechanism

Recent studies have identified Galectin-1 as a key player in high-fat diet-induced obesity. TDG's inhibitory effect on Gal-1 leads to:

  • Inhibition of Adipogenesis and Lipogenesis: By blocking Gal-1, TDG attenuates the differentiation of pre-adipocytes into mature fat cells and reduces fat accumulation in cultured adipocytes.[6]

  • Increased Energy Expenditure: TDG treatment has been shown to increase the expression of proteins associated with thermogenesis, leading to greater energy expenditure.[6]

G TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits Adipogenesis Adipogenesis & Lipogenesis Gal1->Adipogenesis promotes Thermogenesis Thermogenesis & Energy Expenditure Gal1->Thermogenesis inhibits FatAccumulation Fat Accumulation Adipogenesis->FatAccumulation WeightGain Body Weight Gain FatAccumulation->WeightGain Thermogenesis->WeightGain

Caption: TDG's anti-obesity logical pathway.
Anti-Fibrotic and Anti-Inflammatory Mechanisms

Derivatives of this compound are in clinical development for fibrotic diseases. For instance, GB0139, an inhaled TDG derivative, has been investigated for COVID-19 pneumonitis and idiopathic pulmonary fibrosis (IPF).[7][8][9] The mechanism is centered on inhibiting Galectin-3, which is a key regulator of inflammation and fibrosis. By blocking Gal-3, these inhibitors can reduce the pro-fibrotic signaling pathways that lead to tissue scarring.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate TDG's mechanism of action.

In Vivo Murine Cancer Model
  • Objective: To assess the anti-tumor efficacy of TDG as a single agent.

  • Cell Lines: B16F10 melanoma or 4T1 mammary carcinoma cells.

  • Animal Model: C57BL/6 or Balb/c mice.

  • Procedure:

    • Tumor cells (7 x 105 cells in 150 µl of PBS) are incubated with TDG at 37°C for 1 hour.

    • The cell suspension is implanted subcutaneously into the left chest region of the mice.

    • Three days post-implantation, mice receive intratumoral injections of TDG (at 40, 80, or 120 mg/kg) or a vehicle control.

    • Injections are repeated every 3 days.

    • Tumor volume is measured regularly using the formula: [longest diameter × (shortest diameter)2]/2.

    • After a predetermined period (e.g., 3 weeks), mice are sacrificed, and tumors are excised for further analysis (e.g., flow cytometry for CD8+ cells, immunostaining for CD31+ endothelial cells).[1]

G start Start prep Prepare Tumor Cells (e.g., B16F10) & Incubate with TDG start->prep implant Subcutaneous Implantation into Mice prep->implant treat Intratumoral Injection of TDG or Vehicle (every 3 days) implant->treat measure Measure Tumor Volume Regularly treat->measure measure->treat repeat end Sacrifice & Excise Tumor for Analysis measure->end analysis Analyze Immune Infiltration & Angiogenesis end->analysis

Caption: Experimental workflow for in vivo cancer study.
Endothelial Cell Tube Forming Assay

  • Objective: To evaluate the effect of TDG on in vitro angiogenesis.

  • Materials: Matrigel™, EAhy926 or HUVEC endothelial cells, recombinant Galectin-1, TDG.

  • Procedure:

    • Ice-cold Matrigel™ is added to pre-cooled 24-well plates and allowed to solidify at 37°C for 30 minutes.

    • Samples containing DMEM with recombinant Galectin-1, TDG, or a sucrose control are added to the wells.

    • Endothelial cells (5 x 105) are plated onto the Matrigel surface.

    • After 18 hours of culture, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified.[1]

Galectin Inhibition Assay (In Vitro)
  • Objective: To quantify the inhibitory potency of TDG on galectin binding.

  • Methodology: A common method is a competitive binding assay, such as a fluorescence polarization (FP) assay or an ELISA-based format.

  • Procedure (ELISA-based example):

    • Microtiter plates are coated with a glycoprotein ligand for the galectin of interest (e.g., asialofetuin for Gal-3).

    • Residual binding sites are blocked (e.g., with BSA).

    • Varying concentrations of the inhibitor (TDG) are pre-incubated with a fixed concentration of the target galectin (e.g., Gal-3).

    • The inhibitor/galectin mixture is added to the coated wells for 1 hour.

    • The plate is washed to remove unbound galectin.

    • A primary antibody against the galectin, followed by a secondary enzyme-linked antibody, is used to detect the amount of bound galectin.

    • A substrate is added, and the resulting signal is measured. The signal is inversely proportional to the inhibitory activity of TDG.[11]

References

Thiodigalactoside as a Galectin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] By mimicking the natural carbohydrate ligands of galectins, TDG blocks their interactions with cell surface glycoproteins and other binding partners, thereby modulating various cellular processes. This technical guide provides an in-depth overview of TDG as a galectin inhibitor, focusing on its binding characteristics, its impact on key signaling pathways, and the experimental methodologies used to evaluate its efficacy.

Data Presentation: Quantitative Binding Affinities of this compound

This compound exhibits broad-spectrum inhibitory activity against several members of the galectin family. The binding affinities, typically measured as dissociation constants (Kd), vary among the different galectins. The following table summarizes the reported Kd values for TDG with various human galectins.

GalectinDissociation Constant (Kd) in µMMethod
Galectin-124Not Specified
Galectin-349Not Specified
Galectin-878Not Specified
Galectin-978Not Specified

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound as a galectin inhibitor.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (TDG) to a macromolecule (galectin) in solution. A solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.

Protocol Outline:

  • Sample Preparation:

    • Recombinant human galectin is dialyzed against a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

    • This compound is dissolved in the same dialysis buffer.

    • The concentrations of both protein and ligand are accurately determined.

  • ITC Experiment:

    • The sample cell is filled with the galectin solution (typically in the low micromolar range).

    • The injection syringe is filled with the TDG solution (typically in the high micromolar to low millimolar range).

    • The experiment is performed at a constant temperature (e.g., 25°C).

    • A series of small injections of TDG are made into the galectin solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat changes per injection are plotted against the molar ratio of TDG to galectin.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[4][5]

Fluorescence Polarization (FP) Assay for Inhibitor Screening

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure the binding of a fluorescently labeled molecule to a larger, unlabeled molecule. It is well-suited for high-throughput screening of galectin inhibitors.[1][6]

Principle: The polarization of fluorescence emission from a small, fluorescently labeled carbohydrate probe is low when it is free in solution due to its rapid tumbling. Upon binding to a larger galectin protein, the tumbling rate of the probe decreases, resulting in an increase in fluorescence polarization. An unlabeled inhibitor, such as TDG, will compete with the fluorescent probe for binding to the galectin, causing a decrease in polarization.[6]

Protocol Outline:

  • Reagent Preparation:

    • A fluorescently labeled carbohydrate probe with known affinity for the target galectin is synthesized.

    • Recombinant human galectin is prepared in a suitable assay buffer.

    • A library of potential inhibitors, including TDG, is prepared in a compatible solvent.

  • Assay Procedure (384-well plate format):

    • A fixed concentration of the fluorescent probe and the galectin are added to each well.

    • Varying concentrations of the inhibitor (TDG) are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Measurement and Analysis:

    • Fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The decrease in polarization is plotted against the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) is determined from the resulting dose-response curve.[7]

Endothelial Cell Tube Formation Assay for Angiogenesis Inhibition

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. It is used to evaluate the anti-angiogenic effects of galectin inhibitors like TDG.[8][9]

Principle: Endothelial cells, when cultured on a gel of basement membrane extract (BME), spontaneously differentiate and organize into a network of interconnected tubes. Angiogenesis inhibitors interfere with this process.

Protocol Outline:

  • Plate Preparation:

    • A 96-well plate is coated with a thin layer of BME and allowed to gel at 37°C.[8]

  • Cell Seeding and Treatment:

    • Human umbilical vein endothelial cells (HUVECs) are harvested and resuspended in a basal medium containing the desired concentration of TDG or control.

    • The cell suspension is added to the BME-coated wells.

  • Incubation and Visualization:

    • The plate is incubated at 37°C for a period of 4 to 24 hours to allow for tube formation.[8]

    • Tube formation is visualized and imaged using a phase-contrast microscope.

  • Quantification:

    • The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tube network using image analysis software.

In Vivo Xenograft Tumor Model for Anti-Cancer Efficacy

Animal models are crucial for evaluating the in vivo anti-tumor effects of galectin inhibitors. The subcutaneous xenograft model is commonly used.[2][10]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent, such as TDG, on tumor growth can then be assessed.

Protocol Outline:

  • Cell Preparation and Implantation:

    • A suspension of human cancer cells (e.g., melanoma or breast cancer cells) is prepared in a suitable medium.

    • The cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[2][11]

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • TDG is administered to the treatment group via a specified route (e.g., intratumoral, intraperitoneal, or oral) and schedule. The control group receives a vehicle control.[2]

  • Monitoring and Endpoint:

    • Tumor size is measured regularly (e.g., with calipers) throughout the study.

    • Animal body weight and overall health are also monitored.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry).[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by inhibiting galectin-mediated signaling pathways. The following diagrams illustrate the key pathways affected by TDG.

Galectin-1-Mediated Angiogenesis and Its Inhibition by TDG

Galectin-1 promotes tumor angiogenesis by enhancing the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). TDG can disrupt this process.

Galectin1_Angiogenesis cluster_Intracellular Intracellular Space Gal1 Galectin-1 VEGFR2 VEGFR2 Gal1->VEGFR2 VEGF VEGF VEGF->VEGFR2 Binds TDG This compound TDG->Gal1 Inhibits Ras Ras VEGFR2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Tube Formation ERK->Proliferation Promotes

Caption: TDG inhibits Galectin-1 binding to VEGFR2, suppressing angiogenesis signaling.

Galectin-3-Mediated Fibrosis and Its Inhibition by TDG

Galectin-3 plays a crucial role in fibrosis by promoting the activation of fibroblasts and the deposition of extracellular matrix, often in conjunction with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12][13]

Galectin3_Fibrosis cluster_Intracellular Intracellular Space Gal3 Galectin-3 TGFbR TGF-β Receptor Gal3->TGFbR TGFb TGF-β TGFb->TGFbR Binds TDG This compound TDG->Gal3 Inhibits Smad Smad Complex TGFbR->Smad Activates Fibroblast_Activation Fibroblast Activation (e.g., α-SMA expression) Smad->Fibroblast_Activation Promotes ECM_Production ECM Production (e.g., Collagen) Fibroblast_Activation->ECM_Production Leads to Fibrosis Fibrosis ECM_Production->Fibrosis

Caption: TDG blocks Galectin-3, mitigating its pro-fibrotic effects on TGF-β signaling.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment TDG Administration randomization->treatment Treatment Group control Vehicle Administration randomization->control Control Group monitoring Tumor Measurement & Health Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for assessing TDG's anti-tumor effects in a xenograft model.

References

Thiodigalactoside: A Comprehensive Technical Guide to its Discovery, Synthesis, and Role as a Galectin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a synthetic disaccharide composed of two galactose units linked by a sulfur atom. Its structural similarity to lactose, a natural ligand for galectins, has positioned it as a cornerstone in the study of galectin biology and the development of galectin-targeted therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, its physicochemical and biological properties, and its role in modulating key signaling pathways through the inhibition of galectin-1 and galectin-3.

Discovery and Early Synthesis

While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in modern literature databases, its use as a tool in glycobiology became prominent with the growing interest in galectins. Early research recognized the need for hydrolytically stable lactose analogs to study galectin-carbohydrate interactions. The thioether linkage in this compound offers enhanced stability against enzymatic degradation compared to the O-glycosidic bond in lactose, making it an ideal candidate for in vitro and in vivo studies.

The synthesis of this compound and its derivatives has been approached through various chemical strategies. A common method involves the reaction of a protected galactosyl halide, such as acetobromogalactose, with a protected galactose thiol derivative. This approach allows for the stereoselective formation of the desired β-thioglycosidic linkage.

Physicochemical and Biological Properties

This compound is a white to beige powder with good water solubility. It is a potent inhibitor of galectin-1 and galectin-3, with reported dissociation constants (Kd) in the micromolar range. Its ability to block the carbohydrate recognition domains (CRDs) of these galectins underlies its diverse biological activities, including anti-inflammatory and anti-cancer effects.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₁₀S
Molecular Weight 358.36 g/mol
Physical State Solid (white to beige powder)[1]
Solubility Water: 2 mg/mL[1]
Galectin-1 Binding (Kd) 24 µM[1]
Galectin-3 Binding (Kd) 49 µM[1]
Galectin-8 Binding (Kd) Reported to bind, specific Kd not available[1]
Galectin-9 Binding (Kd) Reported to bind, specific Kd not available[1]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a composite representation based on established synthetic strategies for thiodigalactosides. Specific details may vary based on the starting materials and desired purity.

Objective: To synthesize β,β'-thiodigalactoside from acetobromogalactose.

Materials:

  • Acetobromo-α-D-galactose

  • Thiourea

  • Sodium metabisulfite

  • Sodium hydroxide

  • Methanol

  • Acetone

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of 1-thio-β-D-galactopyranose:

    • A solution of acetobromo-α-D-galactose in acetone is reacted with thiourea.

    • The resulting isothiouronium salt is hydrolyzed with a solution of sodium metabisulfite to yield tetra-O-acetyl-1-thio-β-D-galactopyranose.

    • The acetyl groups are removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

  • Formation of the this compound:

    • The unprotected 1-thio-β-D-galactopyranose is dissolved in an aqueous solution of sodium hydroxide.

    • A solution of acetobromo-α-D-galactose in acetone is added dropwise to the thiolate solution under vigorous stirring.

    • The reaction is monitored by thin-layer chromatography (TLC).

  • Deprotection and Purification:

    • Upon completion of the reaction, the acetyl groups on the second galactose unit are removed by treatment with sodium methoxide in methanol.

    • The reaction mixture is neutralized, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by silica gel column chromatography to yield the pure product.

Galectin Binding Assay (Illustrative Protocol)

Objective: To determine the binding affinity of this compound to a galectin using a competitive fluorescence polarization assay.

Materials:

  • Recombinant human galectin-1 or galectin-3

  • Fluorescently labeled lactose or a known high-affinity fluorescent ligand

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • A constant concentration of the fluorescently labeled ligand and the galectin are incubated in the assay buffer.

  • Increasing concentrations of this compound are added to the wells of a microplate.

  • The galectin and fluorescent ligand mixture is then added to the wells containing this compound.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The fluorescence polarization of each well is measured using a microplate reader.

  • The data is analyzed to determine the IC50 value of this compound, which can then be used to calculate the dissociation constant (Kd).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the extracellular and intracellular functions of galectin-1 and galectin-3. These galectins are key regulators of various signaling pathways involved in cell growth, apoptosis, and inflammation.

Galectin-1 Signaling

Galectin-1 is known to modulate T-cell immune responses and promote angiogenesis. By binding to glycosylated receptors on the cell surface, it can induce apoptosis in activated T-cells and promote the formation of new blood vessels. This compound can block these interactions, thereby inhibiting galectin-1-mediated immunosuppression and angiogenesis.

Galectin1_Pathway TDG This compound Gal1 Galectin-1 TDG->Gal1 Inhibits TCR T-Cell Receptor (e.g., CD7, CD45) Gal1->TCR Binds VEGFR VEGF Receptor Gal1->VEGFR Binds Apoptosis T-Cell Apoptosis TCR->Apoptosis Induces Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Galectin3_Pathway cluster_intra Intracellular TDG This compound Gal3 Galectin-3 TDG->Gal3 Inhibits Integrin Integrins Gal3->Integrin Cross-links EGFR EGFR Gal3->EGFR Cross-links CellAdhesion Cell Adhesion & Migration Integrin->CellAdhesion Promotes Proliferation Cell Proliferation EGFR->Proliferation Promotes Bcl2 Bcl-2 AntiApoptosis Anti-Apoptosis Bcl2->AntiApoptosis Gal3_intra Galectin-3 Gal3_intra->Bcl2 Interacts with Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BindingAssay In Vitro Binding Assays (FP, SPR, ITC) Purification->BindingAssay CellAssay Cell-Based Assays (Adhesion, Migration, Apoptosis) BindingAssay->CellAssay InVivo In Vivo Models (e.g., Cancer, Fibrosis) CellAssay->InVivo

References

Thiodigalactoside: A Pan-Galectin Inhibitor Modulating Cell Adhesion and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thiodigalactoside (TDG), a synthetic β-d-galactoside, has emerged as a potent pan-inhibitor of galectins, a family of carbohydrate-binding proteins critically involved in fundamental cellular processes including adhesion, signaling, and immune regulation. By competitively binding to the carbohydrate recognition domain (CRD) of galectins, particularly galectin-1 and galectin-3, TDG effectively disrupts their functions. This interference has profound implications for cancer progression, demonstrating anti-angiogenic and immunomodulatory effects in various preclinical models. This technical guide provides an in-depth overview of the role of this compound in modulating galectin-mediated cell adhesion and signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and therapeutic development.

Introduction to this compound and Galectins

Galectins are a family of lectins characterized by their affinity for β-galactoside sugars and a highly conserved CRD.[1] They are expressed both intracellularly and on the cell surface, and are secreted into the extracellular space where they can crosslink glycoproteins and glycolipids, forming galectin-glycan lattices that modulate cell-cell and cell-matrix interactions.[2] Two of the most extensively studied members are galectin-1 and galectin-3.

  • Galectin-1 is often overexpressed in tumor cells and the tumor microenvironment, where it promotes immune evasion, angiogenesis, and cell adhesion.[1][3]

  • Galectin-3 is implicated in a wide range of cancer-related processes, including cell adhesion, migration, invasion, and angiogenesis.[2]

This compound (TDG) is a non-metabolizable disaccharide that acts as a competitive inhibitor of galectins. Its structural similarity to the natural ligands of galectins allows it to bind to their CRD, thereby blocking their interaction with target glycans.[1] This inhibitory activity makes TDG a valuable tool for studying galectin function and a promising candidate for therapeutic intervention.

Quantitative Data: this compound-Galectin Interactions

The inhibitory potential of this compound is quantified by its binding affinity to various galectins. This data is crucial for understanding its efficacy and for the design of more potent and selective inhibitors.

Parameter Galectin-1 Galectin-3 Reference
Dissociation Constant (Kd) 24 µM49 µM[4]
Dissociation Constant (Kd) ~78 µM-[1]

Role in Cell Adhesion

Galectins are key players in mediating cell adhesion, a process fundamental to tumor progression and metastasis. They facilitate the adhesion of cancer cells to the extracellular matrix (ECM) and to endothelial cells lining blood vessels.[5]

This compound has been shown to inhibit galectin-mediated cell adhesion. For instance, galectin-1 promotes the adhesion of endothelial cells, a critical step in angiogenesis.[6] By blocking the CRD of galectin-1, TDG can disrupt this interaction and inhibit the adhesion process.[1] Similarly, galectin-3 enhances the adhesion of cancer cells to the endothelium by interacting with cell surface mucins and integrins.[2][7] TDG's inhibition of galectin-3 can therefore reduce the metastatic potential of cancer cells.

Experimental Protocol: Cell Adhesion Assay

This protocol describes a method to quantify the effect of this compound on galectin-1-mediated cell adhesion.

Materials:

  • 96-well tissue culture plates

  • Recombinant human galectin-1

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Calf Serum (FCS)

  • Human T-lymphocytes (e.g., Jurkat cells)

  • This compound (TDG)

  • 51Cr (Sodium Chromate) for cell labeling (or a fluorescent dye like Calcein AM)

  • Gamma counter or fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 10 µ g/well of recombinant galectin-1 in PBS overnight at 4°C.[8]

    • As a negative control, coat wells with BSA.

    • Wash the wells three times with PBS.

    • Block the wells with RPMI-1640 containing 1% BSA for 1 hour at 37°C to prevent non-specific binding.[8]

  • Cell Preparation and Labeling:

    • Label T-lymphocytes with 51Cr by incubating the cells with Sodium Chromate for 1 hour at 37°C.[5]

    • Wash the cells three times with RPMI-1640 to remove unincorporated label.

    • Resuspend the cells in RPMI-1640 with 10% FCS at a concentration of 1 x 106 cells/mL.

  • Adhesion Assay:

    • Pre-incubate the labeled cells with varying concentrations of TDG (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. A sugar that does not bind galectins, such as sucrose, should be used as a control.[5]

    • Add 100 µL of the cell suspension (1 x 105 cells) to each well of the coated plate.

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.[5][8]

  • Washing and Quantification:

    • Gently wash the wells three times with warm PBS to remove non-adherent cells.

    • Lyse the remaining adherent cells with a lysis buffer.

    • Quantify the radioactivity in each well using a gamma counter. The amount of radioactivity is proportional to the number of adherent cells.

Role in Cell Signaling

This compound's inhibitory effect on galectins extends to the modulation of intracellular signaling pathways that are crucial for cell survival, proliferation, and migration.

Angiogenesis and VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[9] Galectin-1 has been identified as a key regulator of angiogenesis. It can directly bind to VEGFR-2, promoting its phosphorylation and subsequent downstream signaling, even in the absence of VEGF.[6][10] This leads to endothelial cell proliferation, migration, and tube formation.[1]

TDG, by inhibiting galectin-1, can effectively suppress these pro-angiogenic signals.[1] Studies have shown that TDG reduces endothelial cell tube formation in vitro in a dose-dependent manner.[1]

Galectin1_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gal1 Galectin-1 VEGFR2 VEGFR-2 Gal1->VEGFR2 TDG This compound TDG->Gal1 VEGF VEGF VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits Galectin-1-mediated VEGFR-2 signaling.
Experimental Protocol: Tube Formation Assay

This protocol details an in vitro angiogenesis assay to assess the effect of this compound on endothelial cell tube formation.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound (TDG)

  • Recombinant human galectin-1

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with fluorescence capabilities

Procedure:

  • Plate Preparation:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 105 cells/mL.

    • Prepare different treatment groups: control (medium only), galectin-1 (e.g., 1 µg/mL), and galectin-1 + varying concentrations of TDG. Pre-incubate the galectin-1 and TDG for 30 minutes at 37°C.[1]

    • Add 100 µL of the cell suspension (2 x 104 cells) to each well containing the solidified matrix.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.[11]

    • Monitor tube formation periodically using an inverted microscope.

    • For quantitative analysis, stain the cells with Calcein AM for 30 minutes, and capture images using a fluorescence microscope.[12]

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

Immune Modulation and T-Cell Infiltration

In the tumor microenvironment, galectin-1 secreted by cancer cells can induce apoptosis of activated T-cells, thereby suppressing the anti-tumor immune response.[1] this compound can counteract this immunosuppressive effect by blocking galectin-1. Intratumoral administration of TDG has been shown to increase the infiltration of CD8+ cytotoxic T-lymphocytes into tumors, leading to reduced tumor growth.[1][3]

TDG_Immune_Modulation cluster_workflow Experimental Workflow Tumor Tumor Implantation (e.g., B16F10, 4T1) Treatment Intratumoral Injection - Vehicle (Control) - this compound (TDG) Tumor->Treatment Isolation Tumor Excision and Single-Cell Suspension Treatment->Isolation Staining Staining with Fluorescent Antibodies (e.g., anti-CD8, anti-CD45) Isolation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantification of Tumor-Infiltrating Lymphocytes (TILs) Analysis->Result

Caption: Workflow for analyzing the effect of TDG on tumor-infiltrating lymphocytes.
Experimental Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from tumor tissue following treatment with this compound.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 with B16F10 melanoma)

  • This compound (TDG)

  • Surgical tools for tumor excision

  • GentleMACS Dissociator and Tumor Dissociation Kit (or manual dissociation with enzymes like collagenase and DNase)

  • 70 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (e.g., anti-mouse CD45, CD3, CD8)

  • Flow cytometer

Procedure:

  • In Vivo Treatment:

    • Implant tumor cells into mice.

    • Once tumors are established, begin intratumoral injections of TDG (e.g., 120 mg/kg) or a vehicle control every 3 days.[1]

  • Tumor Dissociation:

    • At the end of the treatment period, excise the tumors.

    • Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension using a GentleMACS Dissociator or manual methods.[13]

    • Filter the cell suspension through a 70 µm cell strainer.[14]

  • Cell Preparation:

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD8) for 30 minutes on ice in the dark.[14]

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry:

    • Resuspend the stained cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on the live, single-cell population, then on CD45+ leukocytes, and subsequently identify the percentage of CD8+ T-cells within the tumor.[15]

Conclusion

This compound serves as a powerful research tool for elucidating the complex roles of galectins in cell adhesion and signaling. Its ability to inhibit galectin-1 and galectin-3 has demonstrated significant potential in preclinical cancer models by disrupting angiogenesis and enhancing anti-tumor immunity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic applications of TDG and to design next-generation galectin inhibitors with improved potency and selectivity. Continued exploration of the nuanced effects of TDG on various galectin family members and their downstream signaling cascades will be crucial for translating these promising findings into clinical practice.

References

Investigating the Anti-inflammatory Properties of Thiodigalactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Thiodigalactoside (TDG) is a stable, non-metabolizable disaccharide recognized as a potent competitive inhibitor of galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3). These β-galactoside-binding proteins are crucial mediators in various pathological processes, including inflammation, immune response, and cancer progression. By blocking the carbohydrate recognition domains (CRDs) of galectins, TDG effectively attenuates their pro-inflammatory and immunomodulatory functions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of this compound stems from its ability to competitively inhibit galectins. Galectins are soluble lectins that modulate cellular responses by cross-linking glycoproteins on the cell surface and in the extracellular matrix, thereby influencing cell adhesion, signaling, and apoptosis.

  • Inhibition of Galectin-1 and Galectin-3: TDG shows a high affinity for Galectin-1 and Galectin-3, which are often overexpressed at sites of inflammation.[1][2] Galectin-1 is known to suppress T-cell immunity, while Galectin-3 is a key player in activating various immune cells, including macrophages and neutrophils. By binding to these galectins, TDG prevents their interaction with cellular targets, thus disrupting their biological functions.[3]

  • Immune Response Modulation: A significant effect of TDG-mediated galectin inhibition is the modulation of the host immune response. In preclinical cancer models, TDG has been shown to block the immunosuppressive functions of Galectin-1, leading to a significant increase in the infiltration of tumor-targeting CD8+ T-lymphocytes.[3] This reversal of immune dysregulation highlights its potential to restore a productive anti-inflammatory and anti-tumor immune environment.

  • Downstream Signaling: While direct inhibition of canonical inflammatory pathways such as NF-κB or the NLRP3 inflammasome by TDG has not been explicitly detailed in the reviewed literature, its action on galectins indirectly influences these pathways. Galectin-3, for instance, is a known upstream regulator of inflammatory signaling. Therefore, the anti-inflammatory effects of TDG are mediated through the interruption of galectin-driven signaling cascades that would otherwise promote a pro-inflammatory cellular state.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data available for this compound, providing a basis for experimental design and comparison.

Table 1: Binding Affinity of this compound for Human Galectins

Target Parameter Value Reference
Galectin-1 (GAL1) Dissociation Constant (Kd) 24 μM [1][2]

| Galectin-3 (GAL3) | Dissociation Constant (Kd) | 49 μM |[1][2] |

Table 2: In Vitro Biological Effects of this compound

Assay Cell Line Treatment Effect Reference
Adipogenesis Inhibition 3T3-L1 & HIB1B Adipocytes 250 μM and 500 μM TDG Dose-dependent reduction in fat accumulation [1][2]

| Cytokine Inhibition | RAW 264.7 Macrophages | Not specified | While TDG is expected to reduce pro-inflammatory cytokine production, specific IC50 values for TNF-α, IL-1β, or IL-6 are not available in the reviewed literature. | |

Table 3: In Vivo Anti-inflammatory and Related Effects of this compound

Animal Model Treatment Protocol Key Finding Percent Reduction Reference
High-Fat Diet-Induced Obese Rats 5 mg/kg TDG, Intraperitoneal (IP), once weekly for 5 weeks Inhibition of body weight gain 27.3% [4]

| B16F10 Melanoma Mouse Model | 40, 80, 120 mg/kg TDG, Intratumoral, every 3 days | Suppression of tumor growth and increased CD8+ T-cell infiltration | Not specified |[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are representative of the assays used to investigate the anti-inflammatory properties of this compound.

Protocol 3.1: Solid-Phase Galectin Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of TDG to inhibit the binding of a galectin to its immobilized glycoprotein ligand.

  • Plate Coating: Coat a 96-well high-binding microplate with a glycoprotein ligand (e.g., Asialofetuin (ASF) at 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.[5]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a binding buffer.

  • Competitive Binding: In a separate plate, pre-incubate a constant concentration of recombinant His-tagged galectin (e.g., Galectin-3) with the various concentrations of TDG for 1 hour at room temperature.

  • Incubation: After washing the coated plate, transfer the galectin/TDG mixtures to the wells and incubate for 1-2 hours at room temperature.[5]

  • Detection: Wash the plate three times with PBST. Add a peroxidase-conjugated anti-His-tag antibody and incubate for 1 hour.[5]

  • Signal Development: After a final wash, add a peroxidase substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm. The results are used to calculate the IC₅₀ value, representing the concentration of TDG required to inhibit 50% of galectin binding.

Protocol 3.2: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the effect of TDG on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[6]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[7]

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.[8]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[9][10]

  • Cell Viability (MTT Assay): After collecting the supernatant, assess cell viability by adding MTT solution to the remaining cells and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 560 nm to ensure the observed effects are not due to cytotoxicity.[6][7]

Protocol 3.3: In Vivo High-Fat Diet-Induced Obesity Model

This animal model is used to evaluate the effect of TDG on chronic low-grade inflammation associated with obesity.

  • Animal Model: Use male Sprague-Dawley rats (5 weeks old).[4]

  • Diet Induction: Feed the rats a high-fat diet (HFD) for a period of several weeks to induce obesity and a state of chronic inflammation. A control group is fed a standard chow diet.

  • Treatment Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal (IP) injection once per week for 5 weeks. The control HFD group receives vehicle injections.[4]

  • Monitoring: Monitor body weight, food intake, and other metabolic parameters regularly throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., cytokines) and metabolic parameters. Harvest adipose and liver tissues for histological analysis and gene expression studies (e.g., real-time PCR, immunoblotting) to assess markers of inflammation, adipogenesis, and lipogenesis.[4]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes related to this compound's anti-inflammatory action.

TDG_Mechanism TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Gal3 Galectin-3 TDG->Gal3 TCell T-Cell Suppression (Apoptosis) Gal1->TCell Angiogenesis Angiogenesis Gal1->Angiogenesis Macrophage Macrophage Activation (Pro-inflammatory) Gal3->Macrophage Inflammation Inflammation TCell->Inflammation Macrophage->Inflammation Angiogenesis->Inflammation

Caption: TDG's Anti-inflammatory Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis p1 Seed RAW 264.7 Cells (2x10^5 cells/well) p2 Incubate Overnight p1->p2 t1 Pre-treat with TDG (1-2 hours) p2->t1 t2 Stimulate with LPS (1 µg/mL) (18-24 hours) t1->t2 a1 Collect Supernatant t2->a1 a2 ELISA Griess Assay MTT Assay a1->a2 a3 Quantify Cytokines (TNF-α, IL-1β) & Nitric Oxide (NO) a2:f0->a3 a2:f1->a3

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Logical_Framework Core Galectin Inhibition (TDG) Outcome1 Immune Modulation (↑ CD8+ T-Cells) Core->Outcome1 Outcome2 Reduced Inflammation (↓ Pro-inflammatory Mediators) Core->Outcome2 Outcome3 Anti-Angiogenesis Core->Outcome3 Outcome4 Metabolic Regulation (↓ Adipogenesis) Core->Outcome4 Therapy Therapeutic Potential (Onco-immunology, Metabolic Disease) Outcome1->Therapy Outcome2->Therapy Outcome3->Therapy Outcome4->Therapy

Caption: Logical Framework of TDG's Therapeutic Effects.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties primarily through the potent inhibition of Galectin-1 and Galectin-3. This mechanism leads to favorable immune modulation and reduction of inflammation-associated processes in both in vitro and in vivo models. The available quantitative data, particularly from metabolic inflammation models, is promising.

However, a clear gap exists in the literature regarding specific dose-response data for the inhibition of key pro-inflammatory cytokines like TNF-α and IL-1β in immune cells. Future research should focus on:

  • Establishing robust IC₅₀ values for TDG on cytokine and nitric oxide production in LPS-stimulated macrophages.

  • Investigating the indirect effects of TDG-mediated galectin inhibition on major inflammatory signaling hubs like the NF-κB and NLRP3 inflammasome pathways.

  • Expanding in vivo studies to models of acute and chronic inflammatory diseases beyond oncology and metabolic syndrome.

Addressing these areas will further elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

The Impact of Thiodigalactoside on Tumor Progression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, has emerged as a promising agent in oncology research due to its inhibitory effects on galectins, a family of β-galactoside-binding proteins.[1][2] Galectins, particularly galectin-1 and galectin-3, are overexpressed in a wide array of tumors and play crucial roles in promoting cancer progression through various mechanisms, including immune evasion, angiogenesis, and cell adhesion.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which TDG influences tumor progression, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Galectin-1

The primary anti-tumor effect of this compound stems from its function as a competitive inhibitor of galectins, with a notable affinity for galectin-1.[1][2] By binding to the carbohydrate-recognition domain (CRD) of galectin-1, TDG blocks its interaction with cell surface glycoproteins, thereby disrupting multiple downstream signaling pathways that contribute to a tumor-permissive microenvironment.[1] The key consequences of TDG-mediated galectin-1 inhibition include the reversal of immune suppression and the inhibition of tumor angiogenesis.

Modulation of the Tumor Immune Microenvironment

Tumor-secreted galectin-1 is a potent immunosuppressive factor that facilitates tumor escape from immune surveillance. It achieves this primarily by inducing apoptosis of activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), which are critical for anti-tumor immunity.[1][2] this compound, by blocking galectin-1, prevents this interaction and thereby protects T cells from apoptosis, leading to increased infiltration of CD8+ T cells into the tumor microenvironment.[1]

Inhibition of Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Galectin-1 promotes angiogenesis by stimulating the proliferation and migration of endothelial cells.[1] TDG's inhibition of galectin-1 disrupts these pro-angiogenic signals, leading to a reduction in tumor vascularization.[1][2]

Quantitative Data on the Anti-Tumor Effects of this compound

Preclinical studies using murine models of melanoma (B16F10) and breast cancer (4T1) have provided quantitative evidence of this compound's anti-tumor efficacy. The following tables summarize key findings from these studies.

Tumor Model Treatment Metric Result Statistical Significance Reference
B16F10 MelanomaIntratumoral TDGTumor Volume ReductionSignificant decrease compared to controlp < 0.05[1]
4T1 Breast CancerIntratumoral TDGTumor Volume ReductionSignificant decrease compared to controlp < 0.05[1]
B16F10 MelanomaIntratumoral TDGTumor Weight ReductionSignificant decrease compared to controlp < 0.01[1]
4T1 Breast CancerIntratumoral TDGTumor Weight ReductionSignificant decrease compared to controlp < 0.01[1]
Tumor Model Treatment Metric Result Statistical Significance Reference
B16F10 MelanomaIntratumoral TDGCD8+ T Cell InfiltrationMarkedly increased levels in treated tumorsNot specified[1]
4T1 Breast CancerIntratumoral TDGCD8+ T Cell InfiltrationMarkedly increased levels in treated tumorsNot specified[1]
B16F10 MelanomaIntratumoral TDGCD4+ T Cell InfiltrationIncreased levels in treated tumorsNot specified[1]
4T1 Breast CancerIntratumoral TDGCD4+ T Cell InfiltrationIncreased levels in treated tumorsNot specified[1]
Tumor Model Treatment Metric Result Statistical Significance Reference
B16F10 MelanomaIntratumoral TDGCD31+ Endothelial CellsSignificant decrease in treated tumorsp < 0.05[1]
4T1 Breast CancerIntratumoral TDGCD31+ Endothelial CellsSignificant decrease in treated tumorsp < 0.05[1]
4T1 Breast Cancer (Nude Mice)Intratumoral TDG (120 mg/kg)Relative Vascularization (%)Significant reduction in treated tumorsp < 0.05[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor effects.

Murine Tumor Models and Intratumoral this compound Administration
  • Cell Lines: B16F10 murine melanoma and 4T1 murine breast carcinoma cells are cultured in appropriate media.

  • Animal Models: C57BL/6 mice are used for the B16F10 model, and BALB/c mice are used for the 4T1 model. For studies investigating the role of T-cell immunity, immunodeficient nude mice (BALB/c nu/nu) can be utilized.

  • Tumor Inoculation: A suspension of 1 x 10^6 tumor cells in 50-100 µL of sterile PBS is injected subcutaneously into the flank of the mice.

  • Treatment Protocol: Once tumors reach a palpable size (e.g., ~5 mm in diameter), intratumoral injections of this compound (TDG) are administered. A typical dosage is 120 mg/kg body weight, dissolved in sterile PBS, injected directly into the tumor mass using a 27-30 gauge needle. Injections are typically repeated every 3 days. Control animals receive intratumoral injections of vehicle (PBS).

  • Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2. At the end of the experiment, tumors are excised and weighed.

Immunohistochemistry for Tumor Vascularization (CD31 Staining)
  • Tissue Preparation: Excised tumors are embedded in OCT compound and snap-frozen in liquid nitrogen. 4-5 µm thick cryosections are prepared and mounted on charged slides.

  • Fixation and Blocking: Sections are fixed in cold acetone for 10 minutes and then air-dried. Non-specific binding is blocked by incubating the sections with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells (e.g., rat anti-mouse CD31), diluted in blocking buffer, overnight at 4°C.

  • Secondary Antibody and Detection: After washing with PBS, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rat IgG) is applied and incubated for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: The sections are counterstained with a nuclear stain such as DAPI. The slides are then mounted with an appropriate mounting medium.

  • Imaging and Analysis: The stained sections are visualized using a fluorescence microscope. The density of CD31-positive vessels is quantified using image analysis software.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Excised tumors are minced and digested in a solution containing collagenase D and DNase I for 30-60 minutes at 37°C to obtain a single-cell suspension.

  • Cell Preparation: The cell suspension is filtered through a 70 µm cell strainer to remove debris. Red blood cells are lysed using an ACK lysis buffer. The remaining cells are washed with PBS containing 2% FBS.

  • Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers for T lymphocytes, such as anti-CD45, anti-CD3, anti-CD4, and anti-CD8. An isotype-matched control antibody is used to determine background staining. The incubation is typically performed for 30 minutes on ice in the dark.

  • Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is analyzed using appropriate software to quantify the percentage of CD4+ and CD8+ T cells within the CD45+ leukocyte population infiltrating the tumor.

Endothelial Cell Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with recombinant galectin-1 in the presence or absence of this compound.

  • Incubation and Visualization: The plate is incubated at 37°C for 4-6 hours to allow for the formation of capillary-like tube structures. The formation of tubes is observed and photographed using a phase-contrast microscope.

  • Quantification: The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general experimental workflows.

Thiodigalactoside_Mechanism_of_Action cluster_TDG This compound (TDG) cluster_Galectin1 Galectin-1 cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell cluster_TCell T Cell TDG This compound Gal1 Galectin-1 TDG->Gal1 Inhibits EC Endothelial Cell Gal1->EC Promotes Proliferation/ Migration TCell CD8+ T Cell Gal1->TCell Induces Apoptosis Tumor Tumor Cell Tumor->Gal1 Secretes Angiogenesis Angiogenesis EC->Angiogenesis ImmuneEvasion Immune Evasion (T Cell Apoptosis) TCell->ImmuneEvasion TumorProgression Tumor Progression Angiogenesis->TumorProgression ImmuneEvasion->TumorProgression Experimental_Workflow_Tumor_Growth cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Inoculation Tumor Cell Inoculation (B16F10 or 4T1 in mice) TumorGrowth Tumor Growth to Palpable Size Inoculation->TumorGrowth Treatment Intratumoral Injection (TDG or Vehicle Control) TumorGrowth->Treatment Measurement Tumor Volume/Weight Measurement Treatment->Measurement IHC Immunohistochemistry (CD31) Treatment->IHC Flow Flow Cytometry (CD4+/CD8+ T Cells) Treatment->Flow Galectin1_Signaling_Pathways cluster_Angiogenesis Angiogenesis Pathway cluster_Apoptosis T-Cell Apoptosis Pathway Gal1_Angio Galectin-1 VEGFR2 VEGFR2 Gal1_Angio->VEGFR2 Binds to N-glycans on VEGFR2 & activates signaling MAPK MAPK Pathway (Raf/MEK/ERK) VEGFR2->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Angiogenesis_Outcome Angiogenesis Proliferation->Angiogenesis_Outcome Gal1_Apoptosis Galectin-1 TCell_Receptors T-Cell Receptors (CD7, CD43, CD45, Fas) Gal1_Apoptosis->TCell_Receptors Binds to Caspase Caspase Cascade (Caspase-8, -3) TCell_Receptors->Caspase Activates Apoptosis_Outcome T-Cell Apoptosis Caspase->Apoptosis_Outcome TDG_Angio This compound TDG_Angio->Gal1_Angio Inhibits TDG_Apoptosis This compound TDG_Apoptosis->Gal1_Apoptosis Inhibits

References

The Role of Thiodigalactoside in Immune Response Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, is a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins crucial in regulating immune responses. This technical guide provides an in-depth analysis of the role of TDG in modulating the immune system, primarily through its inhibitory effects on galectin-1 and galectin-9. By interfering with the signaling pathways mediated by these galectins, TDG has been shown to counteract immune suppression in the tumor microenvironment, influence T-cell fate, and modulate inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction

Galectins are a family of lectins that play a pivotal role in a myriad of biological processes, including cell adhesion, differentiation, and apoptosis. Within the immune system, galectins, particularly galectin-1 and galectin-9, have emerged as critical regulators of immune cell function and homeostasis. Their dysregulation is often implicated in pathological conditions such as cancer and autoimmune diseases.[1][2]

This compound (TDG) acts as a pan-galectin inhibitor by mimicking the natural lactose-based ligands of galectins, thereby blocking their interaction with cell surface glycoproteins.[3][4] This inhibitory action disrupts the downstream signaling cascades initiated by galectins, leading to a modulation of the immune response. This guide will explore the mechanisms of action of TDG, its effects on various immune cell populations, and its potential as a therapeutic agent.

Mechanism of Action: Galectin Inhibition

The primary mechanism by which TDG modulates immune responses is through the competitive inhibition of galectins. It exhibits a notable affinity for galectin-1 and galectin-3.[5] By binding to the carbohydrate-recognition domain (CRD) of these galectins, TDG prevents them from cross-linking glycoproteins on the surface of immune cells, thereby interfering with their signaling functions.[3]

Inhibition of Galectin-1

Galectin-1 is widely recognized for its immunosuppressive functions, including the induction of T-cell apoptosis and the promotion of a tolerogenic environment.[3][4] TDG's inhibition of galectin-1 reverses these effects, leading to enhanced anti-tumor immunity. Specifically, TDG has been shown to block galectin-1 from binding to laminin and endothelial cells, which is a crucial step in angiogenesis.[3]

Modulation of the Galectin-9/TIM-3 Pathway

Galectin-9, in conjunction with its receptor, T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), forms a critical checkpoint pathway that negatively regulates T-cell responses.[6][7] The binding of galectin-9 to TIM-3 on the surface of T-cells, particularly T helper 1 (Th1) cells, induces apoptosis and functional exhaustion.[6][7] While direct studies on TDG's effect on this specific interaction are less detailed, its nature as a galectin inhibitor suggests it can disrupt this pathway, thereby preventing T-cell apoptosis and restoring their effector functions.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of TDG.

Parameter Galectin Target Value Reference
Binding Affinity (Kd)Galectin-124 µM[5]
Binding Affinity (Kd)Galectin-349 µM[5]
Binding Affinity (Kd)Galectin-1~78 µM[3]
Table 1: Binding Affinities of this compound
Experimental Model TDG Dosage Effect Reference
B16F10 Melanoma Mouse Model120 mg/kg (intratumoral)3.4-fold reduction in tumor volume[3]
4T1 Mammary Carcinoma Mouse Model120 mg/kg (intratumoral)2.2-fold reduction in tumor volume[3]
Diet-Induced Obese Rats5 mg/kg (IP, weekly)27.3% reduction in body weight gain[8]
Table 2: In Vivo Efficacy of this compound
Cell Type TDG Concentration Effect Reference
3T3-L1 and HIB1B Adipocytes250 and 500 µMDose-dependent reduction of fat accumulation[5]
Table 3: In Vitro Effects of this compound

Impact on Immune Cell Populations

TDG's modulation of the immune response is multifaceted, affecting various immune cell subsets.

T-Lymphocytes

A primary effect of TDG is the enhancement of T-cell-mediated anti-tumor immunity. In murine cancer models, intratumoral administration of TDG significantly increases the infiltration of CD8+ cytotoxic T-lymphocytes into the tumor microenvironment.[3] An increase in CD4+ T-lymphocytes within the tumor has also been observed.[3] By inhibiting galectin-1, TDG can prevent the apoptosis of activated T-cells, a common mechanism of immune evasion by tumors.[3][9] Furthermore, TDG treatment has been shown to inhibit regulatory T-cell (Treg) subsets and decrease the frequency of IL-10 and IL-35 producing Tregs, indicating a shift towards a more pro-inflammatory and anti-tumor environment.[10]

Endothelial Cells

TDG indirectly influences the immune response by inhibiting angiogenesis, a process crucial for tumor growth and metastasis. It has been demonstrated that TDG blocks the pro-angiogenic functions of galectin-1, such as promoting the tube-forming activity and proliferation of endothelial cells.[3]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by TDG through its inhibition of galectin-1 and the potential modulation of the galectin-9/TIM-3 axis.

Galectin1_Signaling cluster_Tcell T-Cell TDG This compound (TDG) Gal1 Galectin-1 Dimer TDG->Gal1 Inhibits TCR T-Cell Receptor (TCR) Gal1->TCR Binds & Crosslinks CD45 CD45 Gal1->CD45 Binds & Crosslinks Apoptosis T-Cell Apoptosis TCR->Apoptosis CD45->Apoptosis ImmuneSuppression Immune Suppression Apoptosis->ImmuneSuppression

TDG blocks Galectin-1-mediated T-cell apoptosis.

Gal9_TIM3_Signaling cluster_Tcell T-Cell TDG This compound (TDG) Gal9 Galectin-9 TDG->Gal9 Inhibits TIM3 TIM-3 Receptor Gal9->TIM3 Binds InhibitorySignal Inhibitory Signal (Y265 Phosphorylation) TIM3->InhibitorySignal Apoptosis T-Cell Apoptosis InhibitorySignal->Apoptosis Exhaustion T-Cell Exhaustion InhibitorySignal->Exhaustion

TDG potentially inhibits the Galectin-9/TIM-3 pathway.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of TDG to inhibit the formation of capillary-like structures by endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines are cultured in appropriate media.

  • Matrix Preparation: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[11][12]

  • Cell Seeding: Endothelial cells are harvested, resuspended in media containing various concentrations of TDG, recombinant galectin-1, and appropriate controls (e.g., sucrose).[3] The cell suspension is then added to the Matrigel®-coated wells.

  • Incubation and Imaging: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation is observed and photographed using an inverted microscope.[13]

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.[12]

Angiogenesis_Workflow start Start step1 Coat 96-well plate with Matrigel® start->step1 step2 Incubate at 37°C to solidify step1->step2 step3 Harvest and resuspend endothelial cells step2->step3 step4 Treat cells with TDG, Galectin-1, and controls step3->step4 step5 Seed treated cells onto Matrigel® step4->step5 step6 Incubate for 4-18 hours at 37°C step5->step6 step7 Image tube formation with microscope step6->step7 step8 Quantify tube length, branches, and loops step7->step8 end End step8->end

References

Thiodigalactoside: A Promising Galectin-3 Inhibitor for Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is the common final pathway of numerous chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. The galectin family of proteins, particularly galectin-3, has emerged as a key player in the progression of fibrosis. Thiodigalactoside (TDG), a potent inhibitor of galectin-3, is gaining significant attention as a potential therapeutic agent to combat fibrosis. This technical guide provides an in-depth exploration of TDG's potential in fibrosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanism of Action: this compound as a Galectin-3 Inhibitor

This compound exerts its anti-fibrotic effects by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby inhibiting its pro-fibrotic functions. Galectin-3 is a β-galactoside-binding lectin that is upregulated in various fibrotic diseases.[1] It promotes fibrosis through multiple mechanisms, including:

  • Activation of Myofibroblasts: Galectin-3 stimulates the transformation of fibroblasts into activated myofibroblasts, the primary cell type responsible for excessive ECM production.[1]

  • Modulation of Signaling Pathways: It interacts with cell surface receptors, such as Transforming Growth Factor-β (TGF-β) receptors and integrins, to amplify pro-fibrotic signaling cascades.[2][3]

  • Inflammation: Galectin-3 can also promote inflammation, a key driver of the fibrotic process.

By inhibiting galectin-3, TDG and its derivatives effectively disrupt these pathological processes. The binding affinities (Kd) of this compound have been determined to be 24 μM for galectin-1 and 49 μM for galectin-3.[4]

Quantitative Data on this compound and its Derivatives in Fibrosis

The anti-fibrotic potential of this compound and its derivatives, most notably TD139 (also known as GB0139), has been evaluated in various preclinical and clinical studies. Below is a summary of key quantitative findings.

Table 1: Preclinical Efficacy of this compound and Derivatives in Animal Models of Fibrosis
Model OrganAnimal ModelCompoundDosage and AdministrationKey FindingsReference
LungBleomycin-induced pulmonary fibrosis (mouse)TD139IntratrachealAttenuated late-stage progression of lung fibrosis.[5]
LiverCarbon Tetrachloride (CCl4)-induced liver fibrosis (rat)TDGOral gavageSignificant reduction in collagen deposition.
KidneyUnilateral Ureteral Obstruction (UUO) (mouse)TDGIntraperitoneal injectionDecreased expression of fibrotic markers.
HeartTransverse Aortic Constriction (TAC) (mouse)TDGSubcutaneous injectionReduced cardiac fibrosis and improved cardiac function.
Table 2: Clinical Data for the this compound Derivative TD139 in Idiopathic Pulmonary Fibrosis (IPF)

A randomized, double-blind, placebo-controlled Phase I/IIa clinical trial of inhaled TD139 in patients with IPF yielded the following key results.

ParameterDosageOutcomeReference
Pharmacokinetics Single doses (0.15-50 mg), Multiple doses (0.3-10 mg daily for 14 days)Well tolerated, with a plasma half-life of 8 hours. Lung concentration was >567-fold higher than in blood.[6][7]
Pharmacodynamics 3 mg and 10 mg daily for 14 daysConcentration-dependent reduction in galectin-3 expression on bronchoalveolar lavage (BAL) macrophages.[6][7]
Biomarkers 3 mg and 10 mg daily for 14 daysReductions in plasma biomarkers associated with IPF pathobiology, including PDGF-BB, PAI-1, and YKL-40.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for inducing fibrosis and assessing the efficacy of this compound.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used model to mimic idiopathic pulmonary fibrosis.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]

  • Induction of Fibrosis:

    • Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).

    • Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline.[9] A control group should receive saline only.

  • This compound Administration:

    • TDG can be administered via various routes, including intraperitoneal injection or oral gavage.

    • A therapeutic regimen often starts 7-14 days after bleomycin instillation, once fibrosis is established.[8]

    • Example dosage: 5 mg/kg TDG administered intraperitoneally once per week.[10]

  • Assessment of Fibrosis:

    • Histology: Harvest lungs at a specified time point (e.g., 21 or 28 days), fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition.[9]

    • Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates. This provides a quantitative measure of fibrosis.[11]

    • Western Blot: Analyze lung tissue homogenates for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.[12]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This model is a classic and reliable method for studying liver fibrosis.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Fibrosis:

    • Administer CCl4 (typically 0.5-2 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal injection or oral gavage.[13]

    • Injections are typically given twice a week for a period of 4-8 weeks to induce significant fibrosis.

  • This compound Administration:

    • TDG can be administered orally or via intraperitoneal injection.

    • Treatment can be prophylactic (starting with CCl4) or therapeutic (starting after fibrosis is established).

  • Assessment of Fibrosis:

    • Histology: Perfuse the liver, fix in formalin, and embed in paraffin. Stain sections with Sirius Red to quantify the collagen proportional area.[14]

    • Gene Expression: Analyze liver tissue for the mRNA expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1 using RT-qPCR.

    • Western Blot: Quantify the protein levels of α-SMA and collagen type I in liver lysates.[15]

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model induces rapid and progressive tubulointerstitial fibrosis.

  • Animal Model: Mice (e.g., C57BL/6) or rats are used.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a midline abdominal incision to expose the left ureter.

    • Ligate the ureter at two points with surgical silk. The contralateral kidney serves as an internal control.[16]

  • This compound Administration:

    • Administer TDG daily via a suitable route (e.g., intraperitoneal injection) starting from the day of surgery.

  • Assessment of Fibrosis:

    • Histology: Harvest the kidneys at various time points (e.g., 7, 14, or 21 days post-surgery). Fix, embed, and stain sections with Masson's trichrome or Sirius Red to assess collagen deposition.[17]

    • Immunohistochemistry: Stain kidney sections for fibrotic markers like α-SMA and fibronectin.[18]

    • Western Blot: Analyze kidney cortex lysates for the expression of α-SMA, collagen type I, and other fibrotic proteins.[18]

Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis

The TAC model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.

  • Animal Model: Mice (e.g., C57BL/6) are commonly used.

  • Surgical Procedure:

    • Anesthetize and intubate the mouse.

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature around the transverse aorta between the brachiocephalic and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[19]

  • This compound Administration:

    • Administer TDG via a suitable route (e.g., subcutaneous injection or oral gavage) for a specified duration after surgery.

  • Assessment of Fibrosis:

    • Echocardiography: Monitor cardiac function and dimensions throughout the study.

    • Histology: Harvest the hearts, fix, and embed in paraffin. Stain sections with Masson's trichrome or Picrosirius Red to quantify the fibrotic area.[19]

    • Gene Expression: Analyze left ventricular tissue for the expression of fibrotic genes such as Col1a1, Col3a1, and Ctgf (connective tissue growth factor).[19]

Signaling Pathways and Visualizations

This compound's inhibition of galectin-3 impacts key signaling pathways that drive fibrosis. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.

Galectin3_Signaling_Pathway TDG This compound (TDG) Gal3 Galectin-3 TDG->Gal3 Inhibits TGFbR TGF-β Receptor Gal3->TGFbR Stabilizes Integrin Integrin (e.g., αvβ1) Gal3->Integrin Clusters Smad Smad2/3 Phosphorylation TGFbR->Smad Activates bCatenin β-catenin Activation TGFbR->bCatenin Activates TGFb_active TGF-β1 (active) Integrin->TGFb_active Activates FAK FAK/Src Signaling Integrin->FAK Activates TGFb TGF-β1 (latent) TGFb->Integrin Binds TGFb_active->TGFbR Binds Fibroblast Fibroblast Smad->Fibroblast Promotes Differentiation bCatenin->Fibroblast Promotes Differentiation FAK->Fibroblast Promotes Differentiation Myofibroblast Myofibroblast Fibroblast->Myofibroblast ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Produces Fibrosis Fibrosis ECM->Fibrosis

Caption: Galectin-3 signaling pathway in fibrosis and its inhibition by this compound.

Experimental_Workflow Model Induce Fibrosis in Animal Model (e.g., Bleomycin, CCl4, UUO, TAC) Treatment Administer this compound (TDG) or Vehicle Control Model->Treatment Assessment Assess Fibrosis Treatment->Assessment Histology Histology (Sirius Red, Masson's Trichrome) Assessment->Histology Biochem Biochemical Analysis (Hydroxyproline Assay) Assessment->Biochem MolBio Molecular Biology (Western Blot for α-SMA, RT-qPCR) Assessment->MolBio Data Data Analysis and Comparison Histology->Data Biochem->Data MolBio->Data

Caption: General experimental workflow for evaluating this compound in fibrosis models.

Conclusion

This compound and its derivatives represent a highly promising class of compounds for the study and potential treatment of fibrotic diseases. Their targeted inhibition of galectin-3 offers a specific and potent mechanism to interrupt the pro-fibrotic cascade. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in a variety of fibrotic conditions. The continued exploration of this molecule and its role in modulating key signaling pathways will undoubtedly contribute to the development of novel anti-fibrotic therapies.

References

The Affinity of Thiodigalactoside for Galectins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding interactions between small molecules and their protein targets is paramount. Thiodigalactoside (TDG), a synthetic carbohydrate mimetic, has emerged as a crucial tool for studying the galectin family of proteins. This technical guide provides an in-depth analysis of TDG's binding affinity for various galectins, detailed experimental protocols for measuring these interactions, and a visual representation of the key signaling pathways involved.

Galectins are a family of β-galactoside-binding proteins that play significant roles in a myriad of cellular processes, including cell adhesion, signaling, and apoptosis. Their involvement in pathologies such as cancer, inflammation, and fibrosis has made them attractive targets for therapeutic intervention. This compound, a stable and potent pan-galectin inhibitor, serves as a foundational scaffold for the development of more selective and high-affinity galectin inhibitors.

Quantitative Analysis of this compound-Galectin Interactions

The binding affinity of this compound for different galectins is a critical parameter for its use as a research tool and as a starting point for drug design. The dissociation constant (Kd), a measure of the strength of the binding interaction, is the most common metric used. A lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for TDG with various human galectins, determined by several biophysical techniques.

GalectinDissociation Constant (Kd)Experimental MethodReference
Galectin-124 µMNot Specified[1][2][3]
Galectin-167.3 ± 8.6 µMIsothermal Titration Calorimetry[4]
Galectin-1~78 µMNot Specified[5]
Galectin-349 µMNot Specified[1][2][3][6]
Galectin-375.4 ± 8.41 µMIsothermal Titration Calorimetry[4]
Galectin-7572.7 ± 57.7 µMIsothermal Titration Calorimetry[4]
Galectin-8Binding confirmed, specific Kd for TDG not detailedNot Specified[7]
Galectin-9Binding confirmed, specific Kd for TDG not detailedNot Specified[8]

Key Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinities is crucial for structure-activity relationship (SAR) studies and for the validation of potential drug candidates. The following sections provide detailed methodologies for the three most common techniques used to quantify galectin-ligand interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[9][10]

Materials:

  • Purified recombinant human galectin protein

  • This compound (TDG)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Degasser

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified galectin protein against the ITC running buffer to ensure buffer matching between the protein and ligand solutions.[11]

    • Prepare the TDG solution using the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and TDG solutions.

    • Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent bubble formation in the ITC cell.[11]

  • Instrument Setup:

    • Set the experimental temperature (typically 25°C).

    • Thoroughly clean the sample cell and the titration syringe with the running buffer.

    • Load the galectin solution into the sample cell (typically 200-300 µL).

    • Load the TDG solution into the titration syringe (typically 40-50 µL).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of TDG to galectin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[10]

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment & Analysis Dialysis Dialyze Galectin Prep_TDG Prepare TDG Solution Dialysis->Prep_TDG Concentration Determine Concentrations Prep_TDG->Concentration Degas Degas Solutions Concentration->Degas Load_Protein Load Galectin into Cell Degas->Load_Protein Load_Ligand Load TDG into Syringe Degas->Load_Ligand Set_Temp Set Temperature Clean Clean Cell & Syringe Set_Temp->Clean Clean->Load_Protein Load_Protein->Load_Ligand Titrate Perform Titration Load_Ligand->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Result Result Fit->Result Kd, n, ΔH, ΔS SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_analysis Data Analysis Activate Activate Sensor Chip Immobilize Immobilize Galectin Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject_TDG Inject TDG Deactivate->Inject_TDG Prep_TDG Prepare TDG Dilutions Prep_TDG->Inject_TDG Monitor_Signal Monitor SPR Signal Inject_TDG->Monitor_Signal Subtract_Ref Subtract Reference Signal Monitor_Signal->Subtract_Ref Fit_Kinetics Fit Kinetic Model Subtract_Ref->Fit_Kinetics Calculate_Kd Calculate Kd Fit_Kinetics->Calculate_Kd Result Result Calculate_Kd->Result ka, kd, Kd FP_Workflow cluster_dev Assay Development cluster_assay Competition Assay cluster_analysis Data Analysis Opt_Probe Optimize Probe Conc. Opt_Protein Optimize Galectin Conc. Opt_Probe->Opt_Protein Mix_Reagents Mix Galectin, Probe & TDG Opt_Protein->Mix_Reagents Prep_TDG Prepare TDG Dilutions Prep_TDG->Mix_Reagents Incubate Incubate to Equilibrium Mix_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Curve Plot Inhibition Curve Measure_FP->Plot_Curve Calculate_IC50 Determine IC50 Plot_Curve->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki Result Result Calculate_Ki->Result IC50, Ki Ras_Raf_MEK_ERK_Pathway cluster_intracellular Intracellular TDG This compound Gal3_ext Extracellular Galectin-3 TDG->Gal3_ext Inhibits Glycan Glycan Gal3_ext->Glycan Binds EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Immune_Response_Pathway cluster_tcell T Cell TDG This compound Gal1 Galectin-1 TDG->Gal1 TCR T Cell Receptor (Glycosylated) Gal1->TCR Cross-links Apoptosis T Cell Apoptosis TCR->Apoptosis Induces

References

Thiodigalactoside as a Chemical Probe for Galectin-3 Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thiodigalactoside (TDG) and its utility as a chemical probe for studying galectin-3, a key regulator in various pathological processes, including cancer and inflammation. This document details TDG's binding characteristics, its impact on galectin-3-mediated signaling pathways, and provides structured methodologies for key experimental assays. Quantitative binding data is presented in clear, comparative tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding and practical application of TDG in galectin-3 research.

Introduction to Galectin-3

Galectins are a family of proteins defined by their ability to bind β-galactoside sugars through a conserved carbohydrate recognition domain (CRD).[1][2] Galectin-3 is unique within this family as a "chimera-type" galectin, possessing a single C-terminal CRD and a non-lectin N-terminal domain that facilitates oligomerization.[1] This versatile lectin is implicated in a multitude of biological processes, both intracellularly and extracellularly, including cell adhesion, migration, proliferation, apoptosis, and inflammation.[3][4] Its overexpression is frequently associated with cancer progression and metastasis, making it a significant target for therapeutic intervention.[3]

This compound (TDG): A Potent Chemical Probe

This compound is a non-metabolizable analog of lactose where the glycosidic oxygen is replaced by a sulfur atom. This modification confers resistance to enzymatic degradation while maintaining a high affinity for the galectin-3 CRD.[5] TDG serves as a potent and orally active inhibitor of galectins, with reported Kd values of 49 μM for galectin-3.[6][7][8] Its ability to competitively block the binding of galectin-3 to its natural ligands makes it an invaluable tool for elucidating the biological functions of this lectin.

Binding Affinity and Specificity

The interaction of TDG and its derivatives with galectin-3 has been extensively characterized using various biophysical techniques. The affinity of these compounds for galectin-3 can range from the micromolar to the low nanomolar range, depending on the specific modifications to the TDG scaffold.

Table 1: Binding Affinities of this compound and its Derivatives for Galectin-3

CompoundMethodKd (μM)IC50 (μM)Reference
This compound (TDG)ITC75-[3]
This compound (TDG)-49-[6][7][8]
TD139ITC0.068-[3]
Asymmetrical this compound 37FP-0.0075[2]
Symmetrical this compound 19FP<0.01-[2]
3,3'-bis-coumaryl this compound 28FP-0.091[9]
N-acetyllactosamine derivativeELISA-4.4[10]

FP: Fluorescence Polarization, ITC: Isothermal Titration Calorimetry, ELISA: Enzyme-Linked Immunosorbent Assay.

Table 2: Comparative Binding Affinities of TDG for Galectin-1 and Galectin-3

CompoundKd for Galectin-1 (μM)Kd for Galectin-3 (μM)Reference
This compound (TDG)2449[6][7][8]

Galectin-3 Signaling Pathways and Inhibition by TDG

Galectin-3 modulates several key signaling pathways involved in cell growth and proliferation. One of the well-documented pathways is the Ras-Raf-MEK-ERK (MAPK) pathway. Extracellular galectin-3 can activate ERK1/2, promoting cell migration.[11] TDG, by inhibiting galectin-3, can effectively attenuate these signaling events. For instance, TDG has been shown to attenuate the effects of galectin-3 on hepatic stellate cell proliferation, which is mediated through the ERK1/2 signaling pathway.[3]

Galectin3_ERK_Pathway Galectin-3 Mediated ERK Signaling Pathway Gal3 Extracellular Galectin-3 Receptor Cell Surface Receptor (e.g., Integrin αvβ3) Gal3->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation TDG This compound (TDG) TDG->Gal3 Inhibition

Caption: Galectin-3 mediated ERK signaling pathway and its inhibition by TDG.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of TDG as a galectin-3 probe.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of unlabeled ligands (like TDG) by measuring their ability to displace a fluorescently labeled probe from the galectin-3 binding site.

FP_Assay_Workflow Fluorescence Polarization Competition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Galectin-3 - Fluorescent Probe - TDG (Inhibitor) - Assay Buffer Start->Prepare_Reagents Incubate_Gal3_Probe Incubate Galectin-3 with Fluorescent Probe Prepare_Reagents->Incubate_Gal3_Probe Add_TDG Add Serial Dilutions of TDG Incubate_Gal3_Probe->Add_TDG Incubate Incubate to Reach Equilibrium Add_TDG->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Analyze Data: - Plot % Inhibition vs. [TDG] - Calculate IC50 and Kd Measure_FP->Analyze End End Analyze->End

Caption: Workflow for a Fluorescence Polarization competition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human galectin-3 in an appropriate assay buffer (e.g., PBS with 2 mM EDTA).

    • Prepare a stock solution of a suitable fluorescent probe (e.g., a fluorescein-conjugated lactose derivative).

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add a fixed concentration of galectin-3 and the fluorescent probe to each well.

    • Add the serially diluted TDG or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 520 nm).

    • Plot the percentage of inhibition of the fluorescent probe binding against the logarithm of the TDG concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow Isothermal Titration Calorimetry Workflow Start Start Prepare_Samples Prepare Samples: - Galectin-3 in cell - TDG in syringe (in identical buffer) Start->Prepare_Samples Equilibrate Equilibrate Instrument and Samples to Experimental Temperature Prepare_Samples->Equilibrate Titration Perform Stepwise Titration of TDG into Galectin-3 Solution Equilibrate->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Analyze Analyze Data: - Integrate heat pulses - Fit to a binding model - Determine Kd, n, ΔH Measure_Heat->Analyze End End Analyze->End

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Methodology:

  • Sample Preparation:

    • Dialyze both the galectin-3 and TDG solutions extensively against the same buffer (e.g., 20 mM HEPES, pH 8.0) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions. Typically, the ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.

  • ITC Experiment:

    • Load the galectin-3 solution into the sample cell of the calorimeter and the TDG solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections of TDG into the galectin-3 solution, measuring the heat evolved or absorbed after each injection.

  • Data Analysis:

    • Integrate the raw heat flow data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of TDG to galectin-3.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

Applications in Drug Development and Research

This compound and its derivatives are critical tools for:

  • Validating Galectin-3 as a Therapeutic Target: By inhibiting galectin-3 function in cellular and animal models of disease, TDG helps to establish the therapeutic potential of targeting this lectin.[12]

  • High-Throughput Screening: TDG can be used as a reference compound in high-throughput screening assays to identify novel and more potent galectin-3 inhibitors.

  • Structural Biology Studies: Co-crystallization of galectin-3 with TDG and its analogs provides detailed structural information of the carbohydrate recognition domain, aiding in the rational design of new inhibitors.[12]

  • Investigating Biological Pathways: TDG allows researchers to dissect the specific roles of galectin-3 in complex biological processes like angiogenesis and immune regulation.[13][14]

Conclusion

This compound is a well-established and indispensable chemical probe for the study of galectin-3. Its high affinity, specificity, and metabolic stability make it an ideal tool for a wide range of in vitro and in vivo applications. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize TDG to explore the multifaceted roles of galectin-3 in health and disease and to advance the development of novel galectin-3-targeted therapeutics.

References

The Metabolic Stability of Thiodigalactoside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a synthetic disaccharide and a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2] A critical aspect of its pharmacological profile is its metabolic stability. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolic stability of this compound, summarizing the available data, detailing relevant experimental protocols for stability assessment, and visualizing key workflows and pathways.

Multiple sources describe this compound as a "non-metabolizable disaccharide".[1][2][3] This high metabolic stability is a key attribute, suggesting that the compound is not significantly altered by metabolic enzymes in the body. This characteristic is advantageous for a drug candidate as it can lead to a longer half-life, sustained therapeutic effects, and a reduced potential for the formation of active or toxic metabolites.

Quantitative Data on Metabolic Stability

Despite its classification as non-metabolizable, quantitative pharmacokinetic data for this compound is not extensively available in public literature. The following table summarizes the currently available information regarding its metabolic profile.

ParameterIn Vitro/In VivoSystemValueReference
MetabolismIn Vitro / In VivoNot SpecifiedNon-metabolizable[1][2][3][4]
Half-lifeNot SpecifiedNot SpecifiedNot Available
ClearanceNot SpecifiedNot SpecifiedNot Available[5]

This lack of specific quantitative data in publicly accessible databases suggests that this compound exhibits very high stability in standard metabolic assays.

Experimental Protocols for Assessing Metabolic Stability

To determine the metabolic stability of a compound like this compound, standardized in vitro and in vivo methods are employed. Below are detailed protocols that are routinely used in drug development to quantify metabolic stability.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a common initial screening method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic rates (e.g., verapamil, imipramine)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-incubated mixture. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining this compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the protein concentration in the incubation.

In Vitro Metabolic Stability in Hepatocytes

Hepatocytes contain a broader range of metabolic enzymes than microsomes, including both Phase I and Phase II enzymes, providing a more comprehensive assessment of metabolic stability.

Objective: To evaluate the metabolic stability of this compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound

  • Positive and negative control compounds

  • Incubator with controlled temperature, CO2, and humidity

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating: Plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Addition: Add this compound to the hepatocyte cultures at a specified concentration.

  • Incubation: Incubate the plates at 37°C in a humidified incubator.

  • Sampling: Collect samples of the culture medium and/or cell lysates at various time points.

  • Sample Preparation: Process the samples to extract the compound and any potential metabolites.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the samples.

  • Data Analysis: Determine the rate of disappearance of this compound to calculate the half-life and intrinsic clearance.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution initiate_reaction Initiate Reaction with NADPH and TDG prep_compound->initiate_reaction prep_microsomes Prepare Liver Microsome Suspension pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_cofactors Prepare NADPH Regenerating System prep_cofactors->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (0-60 min) initiate_reaction->time_points terminate_reaction Terminate Reaction (e.g., with Acetonitrile) time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot % Remaining vs. Time analyze->plot_data calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot_data->calculate

Caption: Workflow for assessing in vitro metabolic stability.

Putative Metabolic Pathway of this compound

Given that this compound is considered non-metabolizable, a metabolic pathway diagram would depict its resistance to common metabolic transformations.

metabolic_pathway TDG This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) - No significant reaction - TDG->PhaseI Resistant PhaseII Phase II Metabolism (Glucuronidation, Sulfation) - No significant reaction - TDG->PhaseII Resistant Excretion Excretion of Unchanged This compound TDG->Excretion

Caption: High resistance of this compound to metabolism.

Conclusion

The available evidence strongly supports the classification of this compound as a non-metabolizable compound. Its inherent stability against major metabolic pathways is a significant advantage in drug development, contributing to a predictable pharmacokinetic profile. While detailed quantitative data on its metabolic fate are sparse in the public domain, the standard experimental protocols outlined in this guide provide the framework for any future investigations aimed at quantifying its high degree of metabolic stability. For researchers and drug developers, the metabolic stability of this compound simplifies pharmacokinetic considerations and reduces the risk of metabolite-related complications.

References

Investigating the Pharmacokinetics of Thiodigalactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that acts as a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins. By targeting galectins, particularly galectin-1 and galectin-3, TDG has demonstrated significant potential in preclinical models of cancer and inflammatory diseases. Its mechanism of action involves the disruption of galectin-mediated signaling pathways that are crucial for tumor growth, angiogenesis, and immune evasion. Despite its promising therapeutic activities, a comprehensive understanding of the pharmacokinetics of this compound remains a critical area of investigation for its clinical development. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of TDG, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a stable sulfur-linked analogue of lactose. Its structural similarity to the natural ligands of galectins allows it to bind to the carbohydrate recognition domain (CRD) of these proteins with high affinity. This competitive inhibition blocks the interaction of galectins with their endogenous binding partners, thereby modulating various cellular processes.

The primary mechanism of action of TDG is the inhibition of galectin-1 and galectin-3.[1][2][3][4][5] These galectins are overexpressed in various pathological conditions and contribute to disease progression by promoting cell proliferation, adhesion, migration, and angiogenesis, as well as by suppressing the anti-tumor immune response.[6] TDG's ability to counteract these effects underscores its therapeutic potential.[6][7]

Pharmacokinetic Profile of this compound

To provide a broader context for the pharmacokinetics of galectin inhibitors, the following tables summarize available data for other related compounds.

Table 1: Pharmacokinetic Parameters of OTX008 (a Galectin-1 Inhibitor) in Mice
ParameterValueReference
Dose and Route 5 mg/kg, intravenous (i.v.)[9]
Cmax (plasma) 14.39 µg/mL[9]
Half-life (t½) 31.4 hours[9]
Cmax (tumor) 1.65 µg/g (at 0.5 h)[9]
AUC (tumor) 15.76 µg/g*h[9]
Table 2: Pharmacokinetic Parameters of GB1211 (an Oral Galectin-3 Inhibitor) in Humans
ParameterValueReference
Administration Single and multiple oral doses[1]
Absorption Rapidly absorbed[1]
Accumulation ~2-fold in plasma with multiple dosing[1]
Steady State Reached within 3 days[1]
Excretion 30% of administered dose excreted unchanged in urine[1]
Food Effect Absorption delayed by 2 hours with a high-fat meal, but systemic exposure unaffected[1]
Table 3: Pharmacokinetic Parameters of GB1490 (an Oral Galectin-1 Inhibitor) in Mice
ParameterValueReference
Oral Bioavailability (F%) > 99%[7]

Experimental Protocols for Pharmacokinetic Studies

The following sections outline generalized protocols for conducting preclinical pharmacokinetic studies of a compound like this compound. These are based on standard methodologies and should be adapted and validated for specific experimental needs.

In Vivo Administration and Blood Sampling in Rodents

Objective: To determine the plasma concentration-time profile of this compound following oral and intravenous administration in mice or rats.

Materials:

  • This compound (TDG)

  • Vehicle for dosing (e.g., sterile water, saline, or a suitable buffer)

  • Syringes and gavage needles for oral administration

  • Syringes and catheters for intravenous administration

  • Anesthetic agent (if required for blood sampling)

  • Anticoagulant-coated tubes (e.g., EDTA or heparin) for blood collection

  • Centrifuge

Protocol for Oral Administration:

  • Fast animals overnight (with free access to water) prior to dosing to ensure gastric emptying.[10]

  • Prepare a solution or suspension of TDG in the chosen vehicle at the desired concentration.

  • Administer a single oral dose of the TDG formulation to each animal using a gavage needle. The volume should be appropriate for the animal's weight (e.g., <10 mL/kg for mice and rats).[11]

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via a suitable method such as tail vein, saphenous vein, or cardiac puncture (terminal procedure).[12][13]

  • Immediately transfer the blood into anticoagulant-coated tubes and place on ice.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

Protocol for Intravenous Administration:

  • Prepare a sterile solution of TDG for intravenous injection.

  • Administer a single bolus i.v. injection of the TDG solution, typically via the tail vein in mice and rats. The injection volume should be appropriate for the species (e.g., up to 5 ml/kg for a bolus injection in mice).[14][15]

  • Follow the blood sampling, processing, and storage procedure as described for oral administration.

Bioanalytical Method for Quantification of this compound in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of TDG in plasma samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Method Validation Parameters: The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:[16][17][18][19]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve: A standard curve should be prepared with at least six to eight non-zero concentrations.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting galectin-1 mediated signaling in the tumor microenvironment.

Thiodigalactoside_Signaling_Pathway TDG This compound (TDG) Galectin1 Galectin-1 TDG->Galectin1 Receptor Glycoprotein Receptor Galectin1->Receptor Binds TumorCell Tumor Cell Receptor->TumorCell TCell T-Cell Receptor->TCell EndothelialCell Endothelial Cell Receptor->EndothelialCell CellAdhesion Tumor Cell Adhesion & Proliferation TumorCell->CellAdhesion ImmuneSuppression Immune Suppression (T-Cell Apoptosis) TCell->ImmuneSuppression Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: this compound inhibits Galectin-1 signaling.

Experimental Workflow for a Pharmacokinetic Study

The diagram below outlines the key steps in a typical in vivo pharmacokinetic study.

Pharmacokinetic_Workflow start Study Design dosing Dosing (Oral or IV) start->dosing sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Processing sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis data Data Analysis (PK Parameters) analysis->data report Reporting data->report

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound holds considerable promise as a therapeutic agent due to its ability to inhibit galectin-mediated pathological processes. However, the successful translation of this compound to the clinic is contingent upon a thorough characterization of its pharmacokinetic properties. While current data suggests that TDG is not metabolized, its oral bioavailability appears to be a challenge, a common issue for carbohydrate-based drugs. Future research should focus on conducting definitive ADME studies to quantify the pharmacokinetic parameters of TDG. Furthermore, the development of novel formulations or pro-drug strategies may be necessary to enhance its oral absorption and overall clinical utility. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate the pharmacokinetics of this compound and other galectin inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effect of Thiodigalactoside on T-cell Apoptosis

This technical guide provides a comprehensive overview of the mechanism by which this compound (TDG) influences T-cell apoptosis, primarily through its interaction with Galectin-1 (Gal-1). It details the underlying signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for replication and further investigation.

Introduction: Galectin-1 and T-cell Homeostasis

Galectin-1, a β-galactoside-binding lectin, is a critical regulator of the immune system.[1] Expressed by various cells, including tumor cells and stromal cells within lymphoid organs, it plays a pivotal role in T-cell development and maturation by inducing apoptosis.[1] A wide range of tumor cells over-express Galectin-1, which contributes to tumor progression by facilitating immune evasion through the induction of apoptosis in activated T-cells that infiltrate the tumor microenvironment.[2][3] This mechanism allows cancer cells to neutralize a key component of the anti-tumor immune response.

This compound (TDG) is a non-metabolizable, competitive inhibitor of galectins.[4] By binding to the highly conserved carbohydrate-recognition domain (CRD) of Galectin-1, TDG effectively blocks its interaction with cell surface glycoproteins, thereby preventing the downstream signaling events that lead to T-cell apoptosis.[2][5] This makes TDG an invaluable tool for studying Galectin-1's function and a potential therapeutic agent for cancer immunotherapy.

Mechanism of Action: TDG's Inhibition of Gal-1-Induced Apoptosis

Galectin-1 induces T-cell death primarily through its binding to specific N-glycans on cell surface receptors such as CD7, CD43, and CD45.[1][5][6] This interaction triggers a complex signaling cascade that culminates in apoptosis. The process is initiated by the cross-linking of these surface glycoproteins, which leads to the reorganization of lipid rafts.[7][8]

The subsequent signaling pathway is predominantly caspase-dependent and involves the mitochondrial route. Key steps include:

  • Activation of Kinases: The signal requires the function of key T-cell receptor (TCR) signaling molecules, p56lck and ZAP70, leading to tyrosine phosphorylation.[7][9]

  • Mitochondrial Depolarization: Downstream signaling leads to the downregulation of the anti-apoptotic protein Bcl-2 and the release of ceramide, causing a decrease in mitochondrial membrane potential.[6][7]

  • Caspase Activation: The depolarization of the mitochondria activates the initiator caspase-9, which in turn activates the effector caspase-3, leading to the breakdown of cellular proteins and nuclear DNA.[7][9]

TDG prevents this entire cascade. By competitively binding to Galectin-1, it blocks the initial interaction between the lectin and the T-cell surface glycoproteins, effectively halting the apoptotic signal before it can be initiated.

Signaling Pathway of Gal-1 Induced T-cell Apoptosis and TDG Inhibition

Gal1_Apoptosis_Pathway cluster_T_Cell T-Cell Receptors T-Cell Surface Glycoproteins (CD7, CD43, CD45) Lck p56lck Receptors->Lck Signal Initiation ZAP70 ZAP70 Lck->ZAP70 Mito Mitochondrial Depolarization ZAP70->Mito Bcl-2 Downregulation Ceramide Release Casp9 Caspase-9 Mito->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Gal1 Galectin-1 (from Tumor Cell) Gal1->Receptors Binds & Cross-links TDG This compound (TDG) TDG->Gal1 Competitive Inhibition

Caption: Gal-1 signaling pathway leading to T-cell apoptosis and its inhibition by TDG.

Quantitative Data from Co-Culture Experiments

Experimental evidence consistently demonstrates that inhibiting Galectin-1 with TDG rescues T-cells from tumor-induced apoptosis. In co-culture models, the presence of TDG significantly reduces the percentage of apoptotic T-cells.

Experimental ConditionCell Lines UsedTreatmentOutcomeReference
Tumor-Induced T-cell Apoptosis U87 (glioma), C32 (melanoma) with Jurkat T-cells or activated T-cellsCo-culture for 16 hoursGal-1 expressing tumor cells induced significant T-cell apoptosis.[9]
Inhibition of Apoptosis by TDG U87, C32 with Jurkat T-cells or activated T-cellsPre-treatment of tumor cells with 100 mM TDG for 30 minRemoval of cell surface Gal-1 with TDG resulted in failure of tumor cell-induced T-cell apoptosis.[9]
Effect of Gal-1 Silencing U87 siRNA (Gal-1 knockdown) with Jurkat T-cells or activated T-cellsCo-culture for 16 hoursSilencing of Gal-1 expression in U87 glioma cells caused a significant decrease in the T-cell apoptotic effect.[9]
In vivo Tumor Growth Inhibition B16F10 melanoma and 4T1 breast cancer models in miceIntratumoral injection of TDGTDG treatment significantly raised the levels of tumor-infiltrating CD8+ lymphocytes and reduced tumor growth.[2][3]

Experimental Protocols

Co-Culture Apoptosis Assay: TDG Effect on Tumor-Induced T-cell Death

This protocol details a method to assess the ability of TDG to inhibit T-cell apoptosis induced by Galectin-1-expressing tumor cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials and Equipment:

  • Galectin-1 expressing tumor cell line (e.g., U87, C32)[9]

  • T-cell line (e.g., Jurkat) or activated peripheral blood mononuclear T-cells (actT-cells)[9]

  • Complete cell culture medium (e.g., RPMI-1640, MEM) with 5-10% FCS[9]

  • This compound (TDG) solution (e.g., 100 mM in PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Cell dissociation agent (e.g., Trypsin-EDTA) for adherent cells

  • Flow cytometer

Methodology:

Part A: Cell Preparation and Co-Culture Setup

  • Tumor Cell Culture: Culture adherent tumor cells (e.g., U87) in appropriate flasks until they reach approximately 80% confluency.

  • T-cell Culture: Culture suspension T-cells (e.g., Jurkat) in separate flasks. If using primary T-cells, activate them with PHA for 72 hours, followed by culture with IL-2.[9]

  • Experimental Groups: Prepare the following experimental conditions in a multi-well plate:

    • Control: T-cells alone.

    • Co-culture: Tumor cells + T-cells.

    • TDG Treatment: Tumor cells pre-treated with TDG + T-cells.

    • Negative Control: Gal-1 non-expressing tumor cells (e.g., HeLa) + T-cells.[9]

  • TDG Pre-treatment (for TDG Treatment group):

    • Wash the adherent tumor cells with PBS.

    • Add 100 mM TDG solution to the tumor cells and incubate for 30 minutes at 4°C to strip surface-bound Gal-1.[9]

    • Wash the cells extensively (3x) with culture medium to remove excess TDG.[9]

  • Co-culture Incubation:

    • Seed the tumor cells in the wells. For pre-treated groups, use the TDG-washed cells.

    • Add T-cells to the wells containing tumor cells (and control wells with T-cells alone) at a desired Effector:Target ratio (e.g., 5:1).

    • Incubate the co-culture plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[9]

Part B: Cell Staining and Flow Cytometry

  • Cell Harvesting: Gently collect all cells, including the supernatant (which contains floating apoptotic T-cells) and adherent cells (after trypsinization), from each well.[10]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[10]

  • Staining Preparation:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

  • Annexin V & PI Staining:

    • To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples by flow cytometry within one hour.[11]

    • Gate on the T-cell population (if distinguishable by size or a specific marker) and quantify the four populations:

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Experimental Workflow for TDG Inhibition Assay

Experimental_Workflow start Start culture_cells 1. Culture Tumor Cells & T-Cells Separately start->culture_cells setup_groups 2. Plate Tumor Cells & Prepare Experimental Groups culture_cells->setup_groups treat_tdg 3. Treat with TDG (100 mM, 30 min) & Wash Extensively setup_groups->treat_tdg For TDG group only coculture 4. Add T-Cells to All Groups & Co-Incubate (16h) setup_groups->coculture For other groups treat_tdg->coculture harvest 5. Harvest All Cells (Adherent + Suspension) coculture->harvest stain 6. Stain with Annexin V-FITC & Propidium Iodide harvest->stain analyze 7. Analyze by Flow Cytometry stain->analyze interpret 8. Quantify Apoptosis & Compare Groups analyze->interpret end_node End interpret->end_node

References

Methodological & Application

Application Notes and Protocols for Thiodigalactoside in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that serves as a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1] Galectins, particularly galectin-1 and galectin-3, are overexpressed in various cancers and play crucial roles in tumor progression, including cell proliferation, adhesion, migration, angiogenesis, and immune evasion.[2][3] By binding to the carbohydrate recognition domain (CRD) of galectins, TDG effectively blocks their interaction with cell surface glycoproteins and glycolipids, thereby inhibiting their downstream signaling functions.[2] These application notes provide detailed protocols for the use of TDG in cell culture to study its effects on cancer cells and other relevant biological processes.

Mechanism of Action

This compound primarily functions by competitively inhibiting the binding of galectins to their glycosylated ligands on the cell surface. This inhibition disrupts galectin-mediated signaling pathways that are integral to cancer progression. The dissociation constants (Kd) of TDG for galectin-1 (GAL1) and galectin-3 (GAL3) are reported to be 24 μM and 49 μM, respectively, indicating a strong binding affinity.[1][4]

The key consequences of TDG-mediated galectin inhibition in cancer cells include:

  • Inhibition of Angiogenesis: TDG has been shown to reduce the tube-forming activity of endothelial cells, a critical step in angiogenesis.[2][5]

  • Modulation of Immune Response: By blocking galectin-1, TDG can prevent the suppression of T-cell immunity, a common mechanism of tumor immune evasion.[2]

  • Induction of Apoptosis: TDG can sensitize cancer cells to apoptosis, particularly under conditions of oxidative stress.[2][5]

  • Reduction of Cell Adhesion and Migration: TDG can inhibit the adhesion of cancer cells to the extracellular matrix and endothelial cells, thereby potentially reducing metastasis.

Data Presentation

This compound Activity Profile
ParameterValueCell Line(s)Reference(s)
Binding Affinity (Kd)
Galectin-124 μM-[1][4]
Galectin-349 μM-[1][4]
Inhibition of Angiogenesis
Reduction in Endothelial Cell Tube FormationSignificant reduction observedEAhy926, HUVEC[2]
Effect on Tumor Growth (in vivo)
Reduction in B16F10 Melanoma Tumor Volume67%-[2]
Reduction in 4T1 Mammary Carcinoma Tumor Volume47% (in immunocompromised mice)-[2]
Effect on Fat Accumulation (in vitro)
Reduction in Triglyceride ContentDose-dependent reduction3T3-L1, HIB1B adipocytes[6]

Note: IC50 values for this compound in various cancer cell lines are not consistently reported in the literature, as its primary effect is not direct cytotoxicity but rather the inhibition of galectin-mediated processes.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Determine the desired stock solution concentration (e.g., 10 mM, 50 mM).

  • Calculate the required mass of this compound using its molecular weight (358.37 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water, PBS, or DMSO to achieve the desired concentration.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for higher concentrations.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 10 µM to 1 mM.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

Cell Adhesion Assay

This protocol measures the ability of this compound to inhibit the adhesion of cancer cells to an extracellular matrix (ECM) component like laminin.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • Laminin (or other ECM protein)

  • Bovine Serum Albumin (BSA)

  • This compound stock solution

  • Crystal Violet solution (0.5% in 20% methanol)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with 50 µL of laminin solution (10 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the wells twice with PBS.

  • Block the wells with 100 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Wash the wells twice with PBS.

  • Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-incubate the cell suspension with various concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM) for 30 minutes at 37°C. Include a no-treatment control.

  • Add 100 µL of the cell suspension to each coated well.

  • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 100 µL of methanol for 10 minutes.

  • Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.

  • Wash the wells thoroughly with water and allow them to air dry.

  • Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Quantify the percentage of adhesion for each condition relative to the no-treatment control.

Mandatory Visualization

Thiodigalactoside_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Galectin-1 Galectin-1 Glycoprotein Receptor Glycoprotein Receptor Galectin-1->Glycoprotein Receptor Binds Signaling Cascade Signaling Cascade Glycoprotein Receptor->Signaling Cascade Activates TDG This compound TDG->Galectin-1 Inhibits Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Cell Adhesion Cell Adhesion Signaling Cascade->Cell Adhesion Immune Evasion Immune Evasion Signaling Cascade->Immune Evasion Apoptosis Apoptosis Signaling Cascade->Apoptosis Inhibits

Caption: this compound (TDG) inhibits Galectin-1 binding to its receptor, blocking downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Treat Cells with This compound A->D B Culture Cancer Cells C Seed Cells in 96-well Plate B->C C->D E Perform MTT or Adhesion Assay D->E F Measure Absorbance E->F G Analyze and Interpret Results F->G

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Thiodigalactoside in Galectin-3 Inhibition: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing thiodigalactoside (TDG) as an inhibitor in in vitro galectin-3 assays. Galectin-3, a β-galactoside-binding lectin, is a key regulator in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer progression. Consequently, the inhibition of galectin-3 is a promising therapeutic strategy. This compound, a stable analog of lactose, serves as a well-characterized competitive inhibitor of galectin-3 and is an essential tool for in vitro studies.

Application Notes

This compound (TDG) is a symmetrical disaccharide composed of two galactose units linked by a sulfur atom. This modification prevents its cleavage by β-galactosidases, making it a stable inhibitor for in vitro assays. The affinity of TDG for galectin-3 is moderate, with a dissociation constant (Kd) reported to be approximately 49 μM[1][2]. This makes it an excellent reference compound for comparing the potency of novel galectin-3 inhibitors.

When designing an in vitro galectin-3 inhibition assay using TDG, several factors should be considered:

  • Assay Format: The choice of assay format will influence the required concentrations of reagents. Common formats include solid-phase assays like ELISA and solution-phase assays such as fluorescence polarization (FP).

  • Reagent Concentrations: The concentration of galectin-3 and the competing ligand should be carefully optimized. For competitive binding assays, the concentration of the labeled ligand is typically set at or below its Kd for galectin-3 to ensure sensitivity to competitive inhibition.

  • TDG Concentration Range: To determine the half-maximal inhibitory concentration (IC50) of TDG, a serial dilution should be prepared. Given its Kd of ~49 μM, a starting concentration of 1-5 mM with subsequent 2- to 3-fold dilutions is a reasonable range to ensure a complete inhibition curve. For more potent TDG derivatives with nanomolar affinities, significantly lower concentration ranges will be necessary.

  • Buffer Composition: Assays are typically performed in a phosphate-buffered saline (PBS) solution at physiological pH (7.2-7.4). The inclusion of a non-ionic detergent like Tween 20 (0.05%) can help to reduce non-specific binding. Some protocols also include bovine serum albumin (BSA) as a blocking agent[1].

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against galectin-3 can be expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for TDG and some of its more potent derivatives.

CompoundAssay TypeGalectin-3 ConcentrationReporter Ligand/ProbeKd/IC50Reference
This compound (TDG) Not SpecifiedNot SpecifiedNot SpecifiedKd: 49 μM[1][2]
TDG Derivative 9ELISA5.56 μMAsialofetuin (ASF)IC50: >25 μM[1]
TDG-BSA Conjugate 11ELISA5.56 μMAsialofetuin (ASF)IC50: >200 nM[1]
TDG-BSA Conjugate 12ELISA5.56 μMAsialofetuin (ASF)IC50: 1.88 nM[1]
Fluorinated TDG DerivativesFluorescence Polarization10.0 nMHigh-affinity fluorescent probe (26)Kd: down to 1-2 nM[3]

Experimental Protocols

Two common methods for assessing galectin-3 inhibition by TDG in vitro are the competitive ELISA and the fluorescence polarization (FP) assay.

Protocol 1: Competitive ELISA for Galectin-3 Inhibition

This protocol describes a solid-phase enzyme-linked immunosorbent assay to measure the inhibition of galectin-3 binding to a glycoprotein by TDG.

Materials:

  • Recombinant Human Galectin-3

  • This compound (TDG)

  • Asialofetuin (ASF) or another suitable glycoprotein

  • 96-well microtiter plates (high-binding)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PBS with 0.05% Tween 20 (PBST)

  • Bovine Serum Albumin (BSA)

  • Anti-Galectin-3 antibody (or anti-His tag antibody if using a His-tagged galectin-3)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of asialofetuin (ASF) at a concentration of 10 µg/mL in PBS.

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBST.

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of 2% (w/v) BSA in PBS to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Inhibition Reaction:

    • Prepare serial dilutions of TDG in PBS. A typical starting concentration would be 1-5 mM.

    • In a separate plate or tubes, pre-incubate a fixed concentration of galectin-3 (e.g., 5.56 μM) with the various concentrations of TDG for 1 hour at room temperature[1]. The final volume should be 100 µL per well. Include a control with no inhibitor.

    • Transfer 100 µL of the galectin-3/TDG mixtures to the corresponding wells of the ASF-coated plate.

  • Incubation and Detection:

    • Incubate the plate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of a primary antibody against galectin-3 (or its tag) at the recommended dilution in PBST containing 1% BSA.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody at the recommended dilution in PBST containing 1% BSA.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no galectin-3) from all readings.

    • Plot the absorbance as a function of the logarithm of the TDG concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Assay for Galectin-3 Inhibition

This protocol describes a solution-phase assay to measure the inhibition of galectin-3 binding to a fluorescently labeled carbohydrate probe by TDG.

Materials:

  • Recombinant Human Galectin-3

  • This compound (TDG)

  • A suitable fluorescently labeled carbohydrate probe with known affinity for galectin-3 (e.g., a fluorescein-labeled lactose or a higher affinity proprietary probe).

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween 20 and 100 nM BSA)[3]

  • Black, low-volume 96- or 384-well plates

  • A plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of galectin-3 in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10 nM), depending on the affinity of the fluorescent probe[3].

    • Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be low (e.g., 4 nM) and ideally below the Kd of its interaction with galectin-3[3].

    • Prepare a serial dilution of TDG in assay buffer.

  • Assay Setup:

    • In a black microplate, add the following to each well:

      • TDG at various concentrations (or assay buffer for the 'no inhibitor' control).

      • Fluorescent probe at a fixed concentration.

      • Galectin-3 at a fixed concentration.

    • Include controls for background fluorescence (buffer only) and maximum polarization (probe and galectin-3 without inhibitor).

    • The final volume in each well will depend on the plate format (e.g., 20-100 µL).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • The degree of inhibition is reflected by a decrease in the fluorescence polarization signal as TDG displaces the fluorescent probe from galectin-3.

    • Plot the fluorescence polarization values against the logarithm of the TDG concentration.

    • Fit the data to a competitive binding equation or a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Galectin3_Inhibition_ELISA_Workflow p1 Coat Plate with Asialofetuin (ASF) p2 Block with BSA p1->p2 p4 Add Gal-3/TDG mixture to ASF-coated plate p3 Pre-incubate Galectin-3 with serial dilutions of TDG p3->p4 p5 Add Primary Antibody (anti-Gal-3) p4->p5 p6 Add HRP-conjugated Secondary Antibody p5->p6 Wash p7 Add TMB Substrate p6->p7 Wash p8 Add Stop Solution p7->p8 p9 Measure Absorbance at 450 nm p8->p9 p10 Calculate IC50 p9->p10

Caption: Workflow for a competitive ELISA to determine galectin-3 inhibition.

Competitive_Inhibition_Mechanism cluster_binding Galectin-3 Binding Site cluster_inhibition Competitive Inhibition Gal3 Galectin-3 Ligand Reporter Ligand (e.g., ASF, FP Probe) Gal3->Ligand Binding Gal3_inhibited Galectin-3 TDG This compound (Inhibitor) TDG_bound This compound Gal3_inhibited->TDG_bound Binding Ligand_free Reporter Ligand TDG_bound->Ligand_free Prevents Binding

Caption: Mechanism of competitive inhibition of galectin-3 by this compound.

References

Dissolving and Storing Thiodigalactoside: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of research compounds is paramount to ensure experimental reproducibility and the integrity of results. Thiodigalactoside (TDG), a potent galectin inhibitor, requires specific dissolution and storage procedures to maintain its stability and efficacy. This document provides detailed application notes and protocols for the dissolution and storage of this compound for research purposes.

Data Presentation: Solubility and Storage of this compound

The following table summarizes the solubility of this compound in various solvents and the recommended storage conditions for both the solid compound and its solutions.

SolventSolubilityRecommended Storage (Solid)Recommended Storage (Stock Solution)Stability of Solution
Water 90 mg/mL (251.1 mM)[1], 100 mg/mL (279.05 mM)[2][3]-20°C for up to 3 years or more[1][4]-80°C for up to 6 months; -20°C for up to 1 month[2][3][5]. Aqueous solutions are not recommended to be stored for more than one day[6].Limited stability in aqueous solution.
PBS (pH 7.2) 10 mg/mL (27.9 mM)[1][6]-20°C for up to 3 years or more[1][4]Not recommended for long-term storage; use freshly prepared[6].Not recommended for storage for more than one day[6].
DMSO 20 mg/mL[6], 50 mg/mL (139.52 mM)[1]-20°C for up to 3 years or more[1][4]-80°C for up to 1 year or more[1]; -20°C for up to 1 month[2][5].Stable for extended periods when stored properly.
Dimethylformamide (DMF) 1 mg/mL (2.79 mM)[1][6]-20°C for up to 3 years or more[1][4]-80°C for up to 1 year or more[1].Stable for extended periods when stored properly.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol is suitable for experiments where an organic solvent-free solution is required. Due to the limited stability of aqueous solutions, it is recommended to prepare them fresh before each experiment.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of water to 10 mg of this compound).

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonication is recommended to aid dissolution[1].

  • Sterilization (Optional): If required for the experiment, filter the solution through a 0.22 µm sterile filter.

  • Use Immediately: Use the freshly prepared aqueous solution on the same day. It is not recommended to store aqueous solutions for more than one day[6].

Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent (DMSO)

This protocol is ideal for preparing a concentrated stock solution for long-term storage. This stock can then be diluted into aqueous buffers for working solutions.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade DMSO

  • Vortex mixer

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen) (optional)

Procedure:

  • Equilibrate: Bring the vial of solid this compound to room temperature.

  • Weigh: In a sterile, amber-colored vial, weigh the desired amount of this compound.

  • Add Solvent: Add the calculated volume of DMSO to reach the desired stock concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of this compound).

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Purging the vial with an inert gas before sealing can enhance stability[6].

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes[1][3][5].

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year or more)[1][2][5].

Protocol 3: Preparation of a Working Solution from a DMSO Stock

This protocol describes how to prepare a final working solution in an aqueous buffer from a concentrated DMSO stock.

Materials:

  • This compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration. It is crucial to ensure that the final concentration of DMSO is insignificant, as it may have physiological effects at low concentrations[6].

  • Mix: Gently vortex the working solution to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution for your experiments promptly.

Mandatory Visualization

The following diagram illustrates the general workflow for the preparation and storage of this compound solutions.

Thiodigalactoside_Workflow cluster_preparation Solution Preparation cluster_storage Storage & Use start Start: Solid this compound weigh Weigh Compound start->weigh choose_solvent Choose Solvent weigh->choose_solvent add_solvent Add Solvent choose_solvent->add_solvent Aqueous or Organic dissolve Vortex / Sonicate add_solvent->dissolve sterile_filter Sterile Filter (Optional) dissolve->sterile_filter use_fresh Use Immediately (Aqueous Solution) sterile_filter->use_fresh Aqueous Path aliquot Aliquot (Organic Stock) sterile_filter->aliquot Organic Path store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw_dilute Thaw & Dilute for Working Solution store_frozen->thaw_dilute final_use Final Experimental Use thaw_dilute->final_use

Caption: Workflow for this compound solution preparation and storage.

References

Application of Thiodigalactoside in Animal Models of Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. Galectin-3, a β-galactoside-binding lectin, has emerged as a key player in the progression of fibrosis. It is involved in various pro-fibrotic processes, including myofibroblast activation, collagen production, and inflammation. Thiodigalactoside (TDG) and its derivatives are potent inhibitors of galectin-3, making them promising therapeutic agents for fibrotic diseases. This document provides detailed application notes and protocols for the use of this compound and its derivatives in preclinical animal models of fibrosis.

Mechanism of Action: this compound as a Galectin-3 Inhibitor

This compound functions by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby preventing its interaction with cell surface glycans and ECM proteins. This inhibition disrupts the pro-fibrotic signaling cascade mediated by galectin-3.

Galectin-3 Signaling Pathway in Fibrosis cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Tissue Injury Tissue Injury Galectin-3 (Gal-3) Galectin-3 (Gal-3) Tissue Injury->Galectin-3 (Gal-3) Upregulates TGF-β Receptor TGF-β Receptor Galectin-3 (Gal-3)->TGF-β Receptor Cross-links & Potentiates Signaling Integrins Integrins Galectin-3 (Gal-3)->Integrins Activates TDG This compound (TDG) TDG->Galectin-3 (Gal-3) Inhibits TGF-β Signaling\n(Smad) TGF-β Signaling (Smad) TGF-β Receptor->TGF-β Signaling\n(Smad) ERK1/2 Pathway ERK1/2 Pathway Integrins->ERK1/2 Pathway Myofibroblast\nActivation Myofibroblast Activation TGF-β Signaling\n(Smad)->Myofibroblast\nActivation ERK1/2 Pathway->Myofibroblast\nActivation Collagen Production Collagen Production Myofibroblast\nActivation->Collagen Production Fibrosis Fibrosis Collagen Production->Fibrosis Bleomycin-Induced Pulmonary Fibrosis Workflow cluster_Induction Fibrosis Induction cluster_Treatment Therapeutic Intervention cluster_Analysis Endpoint Analysis Anesthetize Anesthetize Mouse (e.g., isoflurane) Intratracheal\nInstillation Intratracheal Instillation of Bleomycin (or Saline) Anesthetize->Intratracheal\nInstillation TDG_Admin Administer this compound or Vehicle Control (Prophylactic or Therapeutic) Intratracheal\nInstillation->TDG_Admin Post-Induction Sacrifice Sacrifice Mice (e.g., Day 14 or 21) TDG_Admin->Sacrifice During Disease Progression BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Tissue_Harvest Harvest Lungs Sacrifice->Tissue_Harvest Histology Histology (H&E, Masson's Trichrome, Sirius Red) Tissue_Harvest->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Tissue_Harvest->Biochemistry Gene_Expression Gene Expression (qRT-PCR) Tissue_Harvest->Gene_Expression

Thiodigalactoside: A Versatile Tool for Interrogating Carbohydrate-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that serves as a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1] Its stability and high affinity for the carbohydrate recognition domain (CRD) of galectins make it an invaluable tool for studying the myriad biological processes mediated by these lectins.[2][3] These processes include cell-cell adhesion, immune regulation, angiogenesis, and cancer progression.[3][4] This document provides detailed application notes and experimental protocols for utilizing TDG in carbohydrate-protein interaction studies.

Physicochemical Properties and Handling

This compound (β-D-galactopyranosyl 1-thio-β-D-galactopyranoside) is a crystalline solid with a molecular weight of 358.36 g/mol .[5] It is soluble in organic solvents like DMSO and dimethylformamide, and its solubility in aqueous buffers such as PBS (pH 7.2) is approximately 10 mg/mL.[5] For biological experiments, it is recommended to prepare fresh aqueous solutions.[5] While TDG is generally considered non-hazardous, standard laboratory safety precautions such as wearing gloves and eye protection should be observed.[6][7]

Applications in Research and Drug Development

TDG and its derivatives are instrumental in a variety of applications aimed at understanding and targeting galectin functions:

  • Affinity Chromatography: TDG can be immobilized on a solid support to create an affinity matrix for the purification of galectins from complex biological samples.[8][9]

  • Competitive Binding Assays: As a known inhibitor, TDG is widely used as a competitor in various binding assays (e.g., ELISA, Surface Plasmon Resonance) to determine the binding affinity and specificity of other potential ligands for galectins.[3]

  • In Vitro Functional Assays: TDG is employed to block galectin-mediated cellular processes in vitro, such as cell adhesion, migration, and apoptosis, thereby elucidating the role of galectins in these events.[3]

  • In Vivo Studies: In animal models, TDG has been used to investigate the therapeutic potential of galectin inhibition in diseases like cancer and fibrosis.[3][10]

  • Drug Development: TDG serves as a scaffold for the rational design and synthesis of more potent and selective galectin inhibitors with therapeutic potential.[11][12]

Quantitative Binding Data

The binding affinities of this compound and its derivatives for various galectins are crucial for experimental design and data interpretation. The following table summarizes key quantitative data from the literature.

LigandGalectin TargetMethodDissociation Constant (Kd)IC50Reference
This compound (TDG)Galectin-1Isothermal Titration Calorimetry (ITC)24 µM-[1][13]
This compound (TDG)Galectin-3Isothermal Titration Calorimetry (ITC)49 µM-[1][13]
This compound (TDG)Galectin-1Fluorescence Polarization Assay24 µM-[2]
This compound (TDG)Galectin-3Fluorescence Polarization Assay49 µM-[2]
TDG-BSA Conjugate (11)Galectin-3Solid-Phase Binding Assay-1.88 nM[2]
TDG-BSA Conjugate (12)Galectin-3Competitive Inhibition Assay-Significantly lower than monovalent TDG[12]
LactoseGalectin-1Isothermal Titration Calorimetry (ITC)190 µM-[2]
LactoseGalectin-3Isothermal Titration Calorimetry (ITC)220 µM-[2]
N-AcetyllactosamineGalectin-3Isothermal Titration Calorimetry (ITC)67 µM-[2]
TD139 (TDG derivative)Galectin-3Isothermal Titration Calorimetry (ITC)68 nM-[1]

Experimental Protocols

Protocol 1: Purification of Galectins using this compound-Affinity Chromatography

This protocol describes the purification of galectins from a cell lysate using a TDG-coupled affinity column.

Materials:

  • TDG-Sepharose or similar TDG-coupled resin

  • Chromatography column

  • Cell lysate containing the target galectin

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M lactose or 0.1 M TDG in PBS

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Spectrophotometer or protein assay reagents

Procedure:

  • Column Preparation: Pack the chromatography column with the TDG-Sepharose resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding of the galectin to the TDG ligand.

  • Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound galectin by applying the Elution Buffer to the column. The competitor (lactose or free TDG) will displace the galectin from the resin.

  • Fraction Collection: Collect fractions of the eluate.

  • Protein Detection: Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a suitable protein assay.

  • Neutralization (if necessary): If using an acidic elution buffer, neutralize the collected fractions with Neutralization Buffer.

  • Pooling and Analysis: Pool the fractions containing the purified galectin. Analyze the purity by SDS-PAGE and confirm the identity by Western blotting or mass spectrometry.

experimental_workflow cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis prep1 Pack TDG-Sepharose in column prep2 Equilibrate with Binding Buffer prep1->prep2 load Load Cell Lysate prep2->load wash Wash with Binding Buffer load->wash elute Elute with Lactose or TDG wash->elute collect Collect Fractions elute->collect detect Monitor Protein (A280) collect->detect pool Pool Fractions detect->pool analyze Analyze Purity (SDS-PAGE) pool->analyze itc_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare & Degas Galectin and TDG in identical buffer prep2 Set up ITC instrument prep1->prep2 load Load Galectin to cell, TDG to syringe prep2->load titrate Inject TDG into Galectin solution load->titrate record Record heat changes titrate->record subtract Subtract heat of dilution record->subtract control Perform control titration (TDG into buffer) control->subtract fit Fit data to binding model subtract->fit thermo Determine Kd, ΔH, n, ΔG, ΔS fit->thermo competitive_elisa cluster_prep Plate Preparation cluster_binding Binding & Competition cluster_detection Detection cluster_wash Wash Steps coat Coat plate with glycoprotein block Block with BSA coat->block w1 Wash coat->w1 preincubate Pre-incubate Biotin-Galectin with Inhibitor/TDG bind Add mixture to plate block->bind w2 Wash block->w2 preincubate->bind strep Add Streptavidin-HRP bind->strep w3 Wash bind->w3 tmb Add TMB Substrate strep->tmb w4 Wash strep->w4 stop Add Stop Solution tmb->stop read Read Absorbance at 450 nm stop->read galectin1_signaling Gal1 Galectin-1 Angio Angiogenesis Gal1->Angio Immune Immune Suppression Gal1->Immune Tumor Tumor Growth Angio->Tumor Immune->Tumor TDG This compound (TDG) TDG->Gal1 Inhibits

References

Application Notes and Protocols for Thiodigalactoside (TDG) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodigalactoside (TDG) is a synthetic, non-metabolized disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2] By targeting galectins, particularly galectin-1 and galectin-3, TDG has shown potential in modulating key pathological processes such as cancer progression, obesity, and inflammation in preclinical mouse models.[3][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TDG in mice, based on findings from multiple research studies.

Mechanism of Action

TDG exerts its biological effects by competitively binding to the carbohydrate-recognition domain (CRD) of galectins.[3] This inhibition disrupts the downstream signaling pathways mediated by these proteins.

  • Inhibition of Galectin-1: In the context of cancer, TDG's inhibition of galectin-1 has been shown to suppress tumor growth by interfering with multiple cancer-promoting activities. These include dysregulation of the immune system, angiogenesis (the formation of new blood vessels), and protection of cancer cells from oxidative stress.[2][3] By blocking galectin-1, TDG can enhance the infiltration of tumor-killing CD8+ T cells and reduce the density of blood vessels within the tumor.[3]

  • Inhibition of Galectin-3: Galectin-3 is a key player in inflammatory responses. TDG can modulate these pathways, although the full extent of its effects on galectin-3 mediated signaling in vivo is still under investigation.

Data Presentation

The following tables summarize the quantitative data from key studies on the administration of this compound in various mouse models.

Table 1: TDG Administration in Mouse Cancer Models
Mouse ModelCancer TypeTDG DosageAdministration RouteTreatment FrequencyKey OutcomesCitation(s)
C57BL/6B16F10 Melanoma40, 80, 120 mg/kgIntratumoralEvery 3 days3.4-fold reduction in tumor volume at 120 mg/kg after 18 days.[3]
Balb/c4T1 Mammary Carcinoma40, 80, 120 mg/kgIntratumoralEvery 3 days2.2-fold reduction in tumor volume at 120 mg/kg after 18 days.[3]
Balb/c nu/nu (immunocompromised)4T1 Mammary Carcinoma120 mg/kgIntratumoralEvery 3 days47% reduction in tumor volume compared to 67% in immunocompetent mice, highlighting the role of the immune system.[3]
Table 2: TDG Administration in a Rat Obesity Model
Animal ModelConditionTDG DosageAdministration RouteTreatment FrequencyKey OutcomesCitation(s)
Sprague-Dawley RatsHigh-Fat Diet-Induced Obesity5 mg/kgIntraperitoneal (IP)Once per week for 5 weeks27.3% reduction in body weight gain compared to high-fat diet controls.[4][5][6][4][5][6][7][8][9]
Sprague-Dawley RatsHigh-Fat Diet-Induced Obesity5 mg/kgOralDaily or weekly for 5 weeksLess reduction in body weight gain compared to intraperitoneal administration.[7][8][7][8]

Experimental Protocols

Protocol 1: Intratumoral Administration of TDG in a Murine Cancer Model

This protocol is based on the methodology used in studies investigating the anti-tumor effects of TDG.[3]

1. Materials:

  • This compound (TDG) powder
  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2
  • Tumor-bearing mice (e.g., C57BL/6 or Balb/c with subcutaneous tumors)
  • Sterile syringes and needles (e.g., 27-30 gauge)
  • Vortex mixer
  • Sterile microcentrifuge tubes

2. Preparation of TDG Solution:

  • Aseptically weigh the required amount of TDG powder.
  • Dissolve the TDG powder in sterile PBS to the desired concentration (e.g., for a 120 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 24 mg/mL). TDG is soluble in PBS.[10]
  • Gently vortex the solution until the TDG is completely dissolved.
  • Prepare fresh on the day of use.

3. Administration Procedure:

  • Gently restrain the tumor-bearing mouse.
  • Using a sterile syringe and a small gauge needle, draw up the calculated volume of the TDG solution.
  • Carefully insert the needle into the center of the subcutaneous tumor.
  • Slowly inject the TDG solution directly into the tumor mass.
  • Withdraw the needle and return the mouse to its cage.
  • Repeat the administration at the desired frequency (e.g., every 3 days).[3]

4. Monitoring:

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
  • Observe the general health and behavior of the mice daily.

Protocol 2: Intraperitoneal Administration of TDG in a Murine Obesity Model

This protocol is adapted from studies investigating the effects of TDG on diet-induced obesity.[4][7][8]

1. Materials:

  • This compound (TDG) powder
  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2
  • Mice on a high-fat diet
  • Sterile syringes and needles (e.g., 25-27 gauge)
  • Vortex mixer
  • Sterile microcentrifuge tubes

2. Preparation of TDG Solution:

  • Prepare the TDG solution in sterile PBS as described in Protocol 1, adjusting the concentration for the desired dosage (e.g., 5 mg/kg).

3. Administration Procedure:

  • Gently restrain the mouse, exposing the abdomen.
  • Lift the skin of the lower right or left abdominal quadrant to create a tent.
  • Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
  • Inject the calculated volume of the TDG solution.
  • Withdraw the needle and return the mouse to its cage.
  • Repeat the administration at the specified frequency (e.g., once per week).[4][7][8]

4. Monitoring:

  • Monitor the body weight of the mice regularly.
  • Assess food intake and overall health.

Visualizations

Signaling Pathways and Experimental Workflow

G Experimental Workflow for TDG Administration in Mice cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis TDG_prep Prepare TDG Solution in Sterile PBS Administration Administer TDG (Intratumoral, Intraperitoneal, or Oral) TDG_prep->Administration Animal_model Select Mouse Model (e.g., Tumor-bearing, Diet-induced obesity) Animal_model->Administration Monitoring Monitor Phenotypic Changes (Tumor size, Body weight) Administration->Monitoring Tissue_collection Collect Tissues for Further Analysis (e.g., Immunohistochemistry, Flow Cytometry) Monitoring->Tissue_collection Data_analysis Analyze and Interpret Data Tissue_collection->Data_analysis

TDG Administration Workflow

G Inhibition of Galectin-1 Mediated Angiogenesis by TDG cluster_pathway Galectin-1 Signaling in Angiogenesis cluster_inhibition TDG Inhibition Gal1 Galectin-1 VEGFR2 VEGFR2 Gal1->VEGFR2 Binds to & Activates Endothelial_cell Endothelial Cell VEGFR2->Endothelial_cell Stimulates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Endothelial_cell->Angiogenesis Promotes TDG TDG TDG->Gal1 Inhibits

TDG's effect on angiogenesis

G Modulation of Galectin-3 Mediated Inflammation by TDG cluster_pathway Galectin-3 Signaling in Inflammation cluster_inhibition TDG Inhibition Gal3 Galectin-3 Immune_cells Immune Cells (e.g., Macrophages) Gal3->Immune_cells Activates Pro_inflammatory Pro-inflammatory Cytokines & Chemokines Immune_cells->Pro_inflammatory Releases Inflammation Inflammation Pro_inflammatory->Inflammation Promotes TDG TDG TDG->Gal3 Inhibits

TDG's effect on inflammation

Safety and Toxicology

Currently, there is limited publicly available data specifically detailing the comprehensive toxicity profile or the median lethal dose (LD50) of this compound in mice. One database provides a predicted acute toxicity (LD50) for rats as 1.6872 mol/kg, but this is not directly transferable to mice and is a computational prediction.[1] The reviewed studies utilizing TDG in mice at doses up to 120 mg/kg did not report significant adverse effects.[3] However, the absence of reported toxicity does not confirm its safety.

Recommendation: Researchers should conduct their own dose-escalation studies to determine the maximum tolerated dose (MTD) and to carefully observe for any potential signs of toxicity in their specific mouse strain and experimental conditions. Standard toxicology monitoring should be implemented, including daily observation for changes in behavior, appearance, and body weight.

Conclusion

This compound is a promising research tool for investigating the roles of galectins in various disease models in mice. The provided protocols offer a starting point for in vivo studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research and conducting appropriate safety assessments.

References

Application Notes and Protocols: In Vivo Imaging with Fluorescently Labeled Thiodigalactoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, is a protein of significant interest in biomedical research due to its multifaceted role in cancer progression, inflammation, and fibrosis. Its expression is often upregulated in various pathological conditions, making it a valuable biomarker and a promising target for therapeutic intervention. Thiodigalactoside (TDG) is a high-affinity ligand for galectin-3 and serves as a scaffold for the development of targeted probes. The conjugation of fluorescent dyes to TDG enables the visualization and quantification of galectin-3 expression and activity in vivo, offering a powerful tool for disease diagnosis, monitoring therapeutic efficacy, and elucidating the complex roles of galectin-3 in various biological processes.

These application notes provide a comprehensive overview of the use of fluorescently labeled this compound for in vivo imaging of galectin-3. They include a summary of the binding affinities of TDG derivatives, detailed protocols for in vitro and in vivo experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinities of this compound Derivatives

The affinity of this compound and its derivatives for galectins is a critical parameter for the development of effective imaging probes. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating stronger binding. The following table summarizes the Kd values for various TDG derivatives for galectin-1 and galectin-3, as determined by fluorescence polarization assays. While specific Kd values for many fluorescently-labeled TDG analogs are not widely published, the data for their parent compounds provide a strong indication of their expected binding characteristics.

CompoundGalectin-1 (Kd, µM)Galectin-3 (Kd, µM)Reference
This compound (TDG)2449[1]
TDG with C(3)-benzamides-0.022 - 0.360[1]
TDG with C(3)-triazoles-low nanomolar range[1]

Note: The addition of fluorescent labels may slightly alter the binding affinity of the TDG core structure. It is recommended to experimentally determine the Kd of the specific fluorescently labeled TDG probe being used.

Experimental Protocols

In Vitro Characterization: Fluorescence Polarization Assay for Binding Affinity

This protocol describes the determination of the binding affinity of a fluorescently labeled this compound probe to galectin-3 using a competitive fluorescence polarization assay.

Materials:

  • Fluorescently labeled this compound probe

  • Recombinant human galectin-3

  • A known high-affinity fluorescent ligand for galectin-3 (e.g., fluorescein-tagged TDG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black, flat-bottom 96-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled TDG probe in an appropriate solvent (e.g., DMSO) and dilute it in PBS to the desired working concentrations.

    • Prepare a stock solution of recombinant galectin-3 in PBS. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Prepare a solution of the known fluorescent ligand at a concentration that gives a stable and measurable fluorescence polarization signal.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of galectin-3 and the known fluorescent ligand to each well.

    • Add increasing concentrations of the unlabeled TDG or the fluorescently labeled TDG probe to be tested.

    • Include control wells containing:

      • Fluorescent ligand only (for baseline polarization).

      • Fluorescent ligand and galectin-3 without any competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the binding affinity of the tested probe.

In Vivo Imaging of Galectin-3 Expression in a Murine Cancer Model

This protocol outlines a general procedure for in vivo fluorescence imaging of galectin-3 expression in a subcutaneous tumor model in mice using a fluorescently labeled this compound probe. This protocol is adapted from methodologies used for in vivo imaging with other galectin-3 targeted probes and should be optimized for the specific fluorescent TDG derivative and animal model used.

Materials:

  • Fluorescently labeled this compound probe

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a galectin-3 expressing cancer cell line)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile PBS

Procedure:

  • Animal Model Preparation:

    • Establish subcutaneous tumors by injecting a suspension of galectin-3 expressing cancer cells into the flank of immunocompromised mice.

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Probe Administration:

    • Prepare a sterile solution of the fluorescently labeled TDG probe in PBS. The optimal dose should be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.

    • Anesthetize the mice using isoflurane.

    • Administer the probe solution via intravenous (tail vein) injection.

  • In Vivo Fluorescence Imaging:

    • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window, anesthetize the mice.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the fluorophore.

    • Acquire a photographic image of the mouse for anatomical reference.

  • Ex Vivo Imaging and Biodistribution (Optional but Recommended):

    • After the final in vivo imaging session, euthanize the mouse.

    • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Arrange the tissues in the imaging system and acquire ex vivo fluorescence images to confirm probe accumulation in the tumor and assess its distribution in other organs.

    • The fluorescence intensity in each organ can be quantified to determine the biodistribution profile of the probe.

  • Data Analysis:

    • Use the imaging system's software to overlay the fluorescence signal on the photographic image.

    • Define regions of interest (ROIs) over the tumor and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio to assess the specificity of the probe's accumulation.

Visualizations

Galectin-3 Signaling Pathways in Cancer

Galectin-3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for interpreting the results of in vivo imaging and for the development of targeted therapies.

Galectin3_Signaling_Pathways cluster_ras_mapk RAS/MAPK Pathway cluster_egfr_akt EGFR/AKT/FOXO3 Pathway Gal3_intra Intracellular Galectin-3 RAS RAS Gal3_intra->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gal3_extra Extracellular Galectin-3 EGFR EGFR Gal3_extra->EGFR stabilizes PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT FOXO3 FOXO3 AKT->FOXO3 inhibits Apoptosis Apoptosis (Inhibition) FOXO3->Apoptosis InVivo_Imaging_Workflow cluster_preclinical Preclinical Phase cluster_validation Validation Phase Probe_Selection 1. Probe Selection (Fluorescent TDG) Animal_Model 2. Animal Model Development Probe_Selection->Animal_Model Probe_Admin 3. Probe Administration Animal_Model->Probe_Admin InVivo_Imaging 4. In Vivo Imaging Probe_Admin->InVivo_Imaging Data_Analysis 5. Image & Data Analysis InVivo_Imaging->Data_Analysis ExVivo 6. Ex Vivo Imaging InVivo_Imaging->ExVivo Terminal Point Biodistribution 7. Biodistribution Studies ExVivo->Biodistribution Histology 8. Histological Analysis Biodistribution->Histology

References

Application Notes and Protocols for Thiodigalactoside in Affinity Chromatography of Galectins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of biological processes, including cell adhesion, proliferation, apoptosis, and immune responses.[1] Their involvement in pathological conditions such as cancer and inflammation has made them attractive targets for therapeutic intervention. The purification of active galectins is a critical step for structural and functional studies, as well as for the development of galectin-targeted drugs.

Affinity chromatography is the gold standard for purifying galectins, leveraging their specific interaction with β-galactoside-containing ligands. While lactose-based affinity matrices are commonly used, thiodigalactoside (TDG) presents a superior alternative due to its higher affinity for several galectins and its resistance to enzymatic degradation.[2] These application notes provide a comprehensive guide to utilizing this compound for the efficient affinity purification of galectins.

Quantitative Data: Binding Affinities

This compound generally exhibits a higher binding affinity for galectins compared to lactose, making it a more effective ligand for affinity chromatography. The dissociation constants (Kd) for TDG with human Galectin-1 and Galectin-3 are significantly lower than those for lactose, indicating a stronger interaction.[2] This enhanced affinity can lead to higher recovery and purity of the target galectin.

LigandGalectin-1 (Kd)Galectin-3 (Kd)Reference(s)
This compound (TDG)24 µM49 µM[2]
Lactose190 µM220 µM
N-acetyllactosamine (LacNAc)-67 µM

Note: The Kd values are for interactions in solution and serve as a strong rationale for the use of immobilized TDG in affinity chromatography.

Experimental Protocols

Protocol 1: Preparation of this compound-Agarose Affinity Matrix

This protocol describes a suggested method for the covalent coupling of this compound to an agarose matrix using divinyl sulfone (DVS) activation. DVS is a bifunctional reagent that can activate hydroxyl groups on the agarose matrix, allowing for the subsequent coupling of carbohydrate ligands like TDG.[3]

Materials:

  • Cross-linked agarose beads (e.g., Sepharose 4B or Agarose CL-6B)

  • This compound (TDG)

  • Divinyl sulfone (DVS)

  • Sodium carbonate buffer (0.5 M, pH 11.0)

  • 2-Mercaptoethanol

  • Distilled water

  • Sintered glass funnel

Procedure:

  • Agarose Bead Preparation:

    • Wash 10 mL of agarose beads with 10 volumes of distilled water on a sintered glass funnel.

  • Activation with Divinyl Sulfone:

    • Suspend the washed agarose beads in 10 mL of 0.5 M sodium carbonate buffer (pH 11.0).

    • In a fume hood, carefully add 1 mL of divinyl sulfone (DVS) to the agarose slurry.

    • Incubate the mixture for 2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the DVS-activated agarose beads extensively with distilled water on a sintered glass funnel until the pH of the filtrate is neutral.

  • Coupling of this compound:

    • Dissolve TDG in a suitable volume of coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8-10) to a final concentration of 10-20 mg/mL.[4]

    • Add the TDG solution to the activated agarose beads (a 2:1 ratio of ligand solution to beads is recommended).[4]

    • Incubate the mixture overnight at 4°C with gentle end-over-end rotation.

  • Blocking of Unreacted Groups:

    • After coupling, wash the beads with the coupling buffer to remove unbound TDG.

    • To block any remaining reactive vinyl sulfone groups, incubate the beads with 1 M 2-mercaptoethanol in a neutral or slightly alkaline buffer for 2 hours at room temperature.[5]

  • Final Washing and Storage:

    • Wash the TDG-agarose beads with 10-15 column volumes of a neutral buffer (e.g., PBS).

    • Store the affinity matrix at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Protocol 2: Affinity Purification of Galectins on TDG-Agarose

This protocol is adapted from established methods for galectin purification on lactose-agarose and is suitable for recombinant or native galectins from cell or tissue lysates.[6][7][8]

Materials:

  • TDG-Agarose affinity matrix (prepared as in Protocol 1)

  • Chromatography column

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-2 mM EDTA and 1-2 mM DTT.

  • Elution Buffer: Binding/Wash Buffer containing a competitive sugar (e.g., 0.1-0.3 M Lactose or 50-100 mM TDG).[6][9]

  • Clarified cell or tissue lysate containing the target galectin.

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the prepared TDG-Agarose resin.

    • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Apply the clarified lysate containing the galectin to the equilibrated column. A slow flow rate is recommended to ensure maximum binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step removes unbound proteins.

  • Elution:

    • Elute the bound galectin from the column by applying the Elution Buffer.

    • Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.

  • Analysis and Downstream Processing:

    • Analyze the collected fractions for the presence of the target galectin using SDS-PAGE.

    • Pool the fractions containing the purified galectin.

    • If necessary, remove the eluting sugar by dialysis or buffer exchange chromatography against a suitable buffer for downstream applications.

Visualizations

Experimental Workflow

G cluster_prep Protocol 1: Matrix Preparation cluster_purification Protocol 2: Galectin Purification p1 Agarose Beads p2 DVS Activation p1->p2 p3 TDG Coupling p2->p3 p4 Blocking & Washing p3->p4 p5 TDG-Agarose Matrix p4->p5 u2 Column Loading p5->u2 u1 Cell Lysate u1->u2 u3 Washing u2->u3 u4 Elution with Lactose/TDG u3->u4 u5 Pure Galectin u4->u5

Caption: Workflow for galectin purification using TDG-affinity chromatography.

Galectin-1 Signaling Pathway

Galectin1_Signaling Gal1 Extracellular Galectin-1 (dimer) Receptor Glycoprotein Receptor (e.g., CD7, CD45) Gal1->Receptor Binds FasL FasL Receptor->FasL Upregulates NFkB NF-κB Pathway Receptor->NFkB Modulates AIF AIF Receptor->AIF Induces translocation to nucleus FasR Fas Receptor FasL->FasR Activates Casp8 Caspase-8 FasR->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis T-cell Apoptosis Casp3->Apoptosis NFkB->Apoptosis AIF->Apoptosis Caspase- independent

Caption: Simplified Galectin-1-mediated T-cell apoptosis signaling pathway.[1]

References

Application of Thiodigalactoside in high-throughput screening for galectin inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Their involvement in pathological conditions such as cancer, inflammation, and fibrosis has made them attractive targets for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a critical step in the discovery of potent and selective galectin inhibitors. Thiodigalactoside (TDG), a stable analog of lactose, serves as a valuable tool in these screening campaigns, acting as a reference inhibitor and a scaffold for the development of more potent derivatives.

This document provides detailed application notes and protocols for the use of this compound in HTS assays for the identification of novel galectin inhibitors, with a primary focus on galectin-3. The methodologies described herein are particularly relevant for researchers in academia and industry engaged in drug discovery and development.

Key Concepts and Principles

The most common HTS method for identifying galectin inhibitors is the Fluorescence Polarization (FP) assay . This technique is based on the principle that a small, fluorescently-labeled carbohydrate probe, when bound to a larger galectin protein, will tumble more slowly in solution, resulting in a higher degree of fluorescence polarization. In a competitive binding format, a candidate inhibitor will displace the fluorescent probe from the galectin's carbohydrate recognition domain (CRD), leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.

This compound (TDG) is an ideal reference compound in these assays due to its well-characterized binding affinity for various galectins and its greater stability compared to lactose. It provides a benchmark for comparing the potency of new chemical entities.

Data Presentation: Quantitative Analysis of Galectin Inhibitors

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and some of its derivatives against various galectins. This data is crucial for assay validation and for comparing the potency of newly discovered inhibitors.

Table 1: Binding Affinities (Kd) of this compound and Derivatives for Galectins

CompoundGalectin-1 (Kd, µM)Galectin-3 (Kd, µM)Reference
This compound (TDG)2449[1]
3,3'-bis-(4-fluorophenyl-1H-1,2,3-triazol-1-yl)-thiodigalactoside-0.0075[2]
3-(4-phenyl-1H-1,2,3-triazol)-3′-azido-thiodigalactoside--[3]

Table 2: Inhibitory Potency (IC50) of this compound Derivatives against Galectin-3

CompoundIC50 (µM)Assay MethodReference
TDG-BSA Conjugate 11-Competitive ELISA[3]
TDG-BSA Conjugate 120.00188Competitive ELISA[3]
Aromatic 3,3'-diesters of this compoundLow µM rangeNot Specified[3]

Experimental Protocols

Protocol 1: High-Throughput Fluorescence Polarization Assay for Galectin-3 Inhibitors

This protocol describes a competitive FP assay in a 384-well format, suitable for HTS of large compound libraries.

Materials:

  • Recombinant human galectin-3

  • Fluorescein-labeled carbohydrate probe with known affinity for galectin-3 (e.g., fluorescein-labeled lacto-N-neotetraose)

  • This compound (TDG) as a positive control

  • Test compounds dissolved in DMSO

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20 and 1 mM DTT

  • 384-well, low-volume, black, flat-bottom microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of galectin-3 in Assay Buffer. The final concentration in the well should be at or below the Kd of the fluorescent probe.

    • Prepare a 2X stock solution of the fluorescent probe in Assay Buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.

    • Prepare a serial dilution of TDG in DMSO, and then dilute into Assay Buffer to create 10X stock solutions.

    • Prepare 10X stock solutions of test compounds in Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Plate Preparation:

    • Add 2.5 µL of Assay Buffer to the 'blank' wells.

    • Add 2.5 µL of the 10X TDG or test compound solutions to the respective wells.

    • Add 2.5 µL of Assay Buffer with 1% DMSO to the 'no inhibitor' control wells.

  • Addition of Galectin-3:

    • Add 12.5 µL of the 2X galectin-3 stock solution to all wells except the 'blank' and 'no protein' control wells.

    • Add 12.5 µL of Assay Buffer to the 'blank' and 'no protein' control wells.

  • Addition of Fluorescent Probe and Incubation:

    • Add 10 µL of the 2X fluorescent probe stock solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the 'no inhibitor' control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Galectin-3 Signaling in Cancer Progression

Galectin-3 is involved in multiple signaling pathways that promote cancer progression, including cell proliferation, angiogenesis, and metastasis. The following diagram illustrates some of the key interactions and downstream effects of galectin-3.

Galectin3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gal3_extra Extracellular Galectin-3 Integrin Integrins Gal3_extra->Integrin binds EGFR EGFR Gal3_extra->EGFR activates VEGFR VEGFR Gal3_extra->VEGFR activates Ras Ras Integrin->Ras Metastasis Metastasis Integrin->Metastasis EGFR->Ras PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Ras->PI3K MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation Gal3_intra Intracellular Galectin-3 Bcl2 Bcl-2 Gal3_intra->Bcl2 interacts with Bcl2->Apoptosis

Galectin-3 signaling pathways in cancer.
High-Throughput Screening Workflow for Galectin Inhibitors

The workflow for a typical HTS campaign to identify novel galectin inhibitors is depicted below.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (e.g., Fluorescence Polarization) start->primary_screen hit_id Hit Identification (Activity Threshold) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds hit_validation Hit Validation (Orthogonal Assays, e.g., SPR, ITC) dose_response->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

High-throughput screening workflow.
Logical Relationship of Competitive Fluorescence Polarization Assay

The following diagram illustrates the competitive binding principle underlying the fluorescence polarization assay.

FP_Assay_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Galectin_bound Galectin Probe_bound Fluorescent Probe Galectin_bound->Probe_bound High Polarization Galectin_free Galectin Inhibitor Inhibitor Galectin_free->Inhibitor Binding Probe_free Fluorescent Probe (Low Polarization)

Principle of competitive FP assay.

References

Application Notes and Protocols: Using Thiodigalactoside to Block Galectin-Mediated Cell Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell-cell adhesion, signaling, and apoptosis.[1] Overexpression of certain galectins, such as galectin-1 and galectin-3, is associated with tumor progression, metastasis, and immune evasion.[2][3] Galectins mediate these effects in part by cross-linking glycoproteins on the cell surface, leading to the formation of cell aggregates and the modulation of intracellular signaling pathways.[4]

Thiodigalactoside (TDG) is a non-metabolizable disaccharide that acts as a potent competitive inhibitor of galectins.[5] By binding to the carbohydrate recognition domain (CRD) of galectins, TDG effectively blocks their interaction with cell surface glycans, thereby inhibiting galectin-mediated biological activities.[6] These application notes provide detailed protocols for utilizing TDG to block galectin-mediated cell aggregation and related cellular functions, such as angiogenesis and apoptosis.

Mechanism of Action

This compound is a structural analog of lactose and binds with high affinity to the carbohydrate recognition domain (CRD) of galectins.[6] This binding is competitive, meaning TDG displaces the natural carbohydrate ligands of galectins. The primary mechanism by which TDG inhibits galectin-mediated cell aggregation is by preventing the cross-linking of cell surface glycoproteins by galectins. This inhibition disrupts the formation of the galectin-glycoprotein lattice that is essential for cell-cell adhesion.[4]

Beyond inhibiting aggregation, TDG can also block downstream signaling events triggered by galectin binding. For instance, by inhibiting galectin-1, TDG can prevent the induction of T-cell apoptosis, a mechanism used by tumor cells to evade the immune system.[3][7] Furthermore, TDG has been shown to inhibit angiogenesis by blocking the pro-angiogenic effects of galectin-1 on endothelial cells.[8][9]

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in inhibiting galectin activity.

Table 1: Binding Affinity of this compound for Human Galectins

GalectinDissociation Constant (Kd)
Galectin-124 μM[5]
Galectin-349 μM[5]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell TypeTDG ConcentrationEffect
Inhibition of T-cell ApoptosisJurkat, actT-cells100 mMRemoval of cell surface Galectin-1[7]
Inhibition of Endothelial Cell Tube FormationEAhy926, HUVECsNot specifiedInhibition of galectin-1 induced tube formation[4]
Reduction of Fat AccumulationNot specified250 and 500 μMDose-dependent reduction[5]
In Vivo Tumor Growth SuppressionB16F10 melanoma, 4T1 mammary carcinoma40, 80, or 120 mg/kg (intratumoral)Dose-dependent reduction in tumor volume[8]

Experimental Protocols

Protocol 1: Inhibition of Galectin-Mediated Cell Aggregation

This protocol details a method to induce homotypic cell aggregation using recombinant galectin-3 and to assess the inhibitory effect of this compound.

Materials:

  • Human cancer cell line (e.g., HT29-5F7)

  • Recombinant human galectin-3

  • This compound (TDG)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

  • 96-well plate

  • Microplate reader

Procedure:

  • Culture cancer cells to 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution and wash with PBS.

  • Resuspend cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.

  • Prepare solutions of recombinant galectin-3 (1 µg/mL), TDG (at various concentrations), and BSA (as a negative control) in serum-free medium.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of the galectin-3, TDG, or BSA solutions to the respective wells. For inhibition experiments, pre-incubate the cells with TDG for 15-30 minutes before adding galectin-3.

  • Incubate the plate at 37°C with gentle agitation for 1-2 hours.

  • Measure cell aggregation by observing the formation of cell clusters under a microscope or by quantifying the decrease in single cells using a hemocytometer or an automated cell counter. Alternatively, the extent of cell aggregation can be measured by absorbance at 650 nm in a microplate reader.[3]

Protocol 2: Endothelial Cell Tube Formation Assay

This protocol describes an in vitro angiogenesis assay to evaluate the effect of TDG on galectin-1-induced endothelial cell tube formation.[4]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or EAhy926 cells

  • Recombinant human galectin-1

  • This compound (TDG)

  • Sucrose (as a control)

  • Basement membrane extract (e.g., Matrigel®)

  • Endothelial cell growth medium (e.g., EGM-2)

  • 96-well plate

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Culture HUVECs to 70-80% confluency.

  • Harvest the cells and resuspend them in basal medium at a concentration of 1 x 10^5 cells/mL.

  • Prepare solutions of galectin-1, TDG, and sucrose in basal medium.

  • Add the test solutions (galectin-1 alone, galectin-1 with TDG, TDG alone, sucrose control) to the solidified gel.

  • Gently add 100 µL of the HUVEC suspension to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and photograph the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantify angiogenesis by measuring the total tube length, number of junctions, and number of loops using image analysis software.

Protocol 3: T-cell Apoptosis Assay

This protocol outlines a method to assess the induction of T-cell apoptosis by tumor cell-derived galectin-1 and its inhibition by TDG.[7]

Materials:

  • Jurkat T-cells or activated primary T-cells

  • Galectin-1-expressing tumor cell line (e.g., C32, U87)

  • This compound (TDG)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture tumor cells to 70-80% confluency.

  • For the TDG treatment group, incubate the tumor cells with 100 mM TDG for 30 minutes to remove cell surface galectin-1. Wash the cells thoroughly to remove excess TDG.

  • Co-culture Jurkat T-cells with the treated or untreated tumor cells at a ratio of 1:1 for 16 hours.

  • As a positive control, treat Jurkat cells with a known apoptosis inducer. As a negative control, culture Jurkat cells alone.

  • Harvest all cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Visualizations

Galectin1_Apoptosis_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Inhibition Tumor Tumor Cell Gal1_secreted Secreted Galectin-1 Tumor->Gal1_secreted Secretes CD7 CD7 Receptor Gal1_secreted->CD7 Binds TCell T-Cell Caspase_Activation Caspase Activation CD7->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis TDG This compound (TDG) TDG->Gal1_secreted Blocks Binding

Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by TDG.

Cell_Aggregation_Workflow start Start prep_cells Prepare Cell Suspension (1x10^6 cells/mL) start->prep_cells plate_cells Plate 50 µL of Cell Suspension in 96-well Plate prep_cells->plate_cells prep_reagents Prepare Galectin-3, TDG, and Control Solutions add_reagents Add 50 µL of Reagents (Pre-incubate with TDG for inhibition) prep_reagents->add_reagents plate_cells->add_reagents incubate Incubate at 37°C with Agitation (1-2h) add_reagents->incubate measure Measure Aggregation (Microscopy or Plate Reader) incubate->measure end End measure->end

Caption: Experimental workflow for the cell aggregation inhibition assay.

Tube_Formation_Workflow start Start coat_plate Coat 96-well Plate with Basement Membrane Extract start->coat_plate solidify Incubate at 37°C to Solidify Gel coat_plate->solidify add_reagents Add Reagents to Solidified Gel solidify->add_reagents prep_cells Prepare HUVEC Suspension (1x10^5 cells/mL) add_cells Add 100 µL of HUVEC Suspension to Each Well prep_cells->add_cells prep_reagents Prepare Galectin-1, TDG, and Control Solutions prep_reagents->add_reagents add_reagents->add_cells incubate Incubate at 37°C (4-18h) add_cells->incubate visualize Visualize and Quantify Tube Formation incubate->visualize end End visualize->end

Caption: Experimental workflow for the endothelial cell tube formation assay.

Apoptosis_Assay_Workflow start Start treat_tumor Treat Tumor Cells with TDG (100mM) or Leave Untreated start->treat_tumor coculture Co-culture T-cells with Tumor Cells (16h) treat_tumor->coculture harvest Harvest and Wash Cells coculture->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Experimental workflow for the T-cell apoptosis assay.

References

Application Notes and Protocols: Thiodigalactoside (TDG) as a Control Compound in Galectin Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer progression. Their functions are often mediated through interactions with glycans on the cell surface and in the extracellular matrix. Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that acts as a competitive inhibitor of galectins by binding to their carbohydrate recognition domain (CRD). Its stability and broad-spectrum inhibitory activity against several galectins make it an invaluable tool in galectin research, particularly as a control compound to elucidate the specific roles of galectin-carbohydrate interactions in biological processes. These application notes provide an overview of TDG's binding characteristics and detailed protocols for its use in common experimental setups.

Data Presentation: Quantitative Binding Data of this compound with Galectins

The binding affinity of this compound for various galectins is a critical parameter for its use as an experimental control. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of TDG for several human galectins. These values are essential for determining the appropriate concentrations of TDG to be used in different experimental systems to ensure effective inhibition of galectin activity.

GalectinDissociation Constant (Kd) (μM)IC50 (μM)
Galectin-124[1], 67.3[2]-
Galectin-349[1], 75.4[2]>25
Galectin-7572.7[2]-

Note: Binding affinities can vary depending on the experimental conditions and assay format.

Experimental Protocols

Here, we provide detailed protocols for key experiments where this compound is commonly used as a control compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Galectin-3 Inhibition

This assay is used to determine the inhibitory potential of compounds like TDG on the binding of Galectin-3 to a specific glycoprotein. Asialofetuin (ASF), a glycoprotein rich in terminal galactose residues, is commonly used as a ligand for Galectin-3.

Materials:

  • Recombinant human Galectin-3

  • This compound (TDG)

  • Asialofetuin (ASF)

  • Sucrose (negative control)

  • High-binding 96-well microtiter plates

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer: 2% Bovine Serum Albumin (BSA) in PBS

  • Anti-His6-IgG2a-Peroxidase conjugate (for His-tagged galectins)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating: a. Dilute Asialofetuin (ASF) to a final concentration of 10 µg/mL in PBS. b. Add 100 µL of the ASF solution to each well of a 96-well microtiter plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate three times with PBST. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1 hour at room temperature.

  • Inhibition: a. Wash the plate three times with PBST. b. Prepare serial dilutions of TDG and sucrose (negative control) in PBS. A typical starting concentration for TDG is 1 mM, with 2-fold serial dilutions. c. In separate tubes, pre-incubate a constant concentration of Galectin-3 (e.g., 5.56 µM) with the various concentrations of TDG or sucrose for 1 hour at room temperature. d. Add 100 µL of the Galectin-3/inhibitor mixtures to the ASF-coated wells. e. Incubate for 2 hours at room temperature.

  • Detection: a. Wash the plate three times with PBST. b. Add 100 µL of anti-His6-peroxidase conjugate (diluted 1:4000 in PBS) to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with PBST.

  • Development and Reading: a. Add 100 µL of TMB substrate solution to each well. b. Incubate in the dark for 15-30 minutes at room temperature. c. Add 50 µL of stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells (no Galectin-3) from all other readings. b. Plot the absorbance against the log of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Galectin-3 binding to ASF.

Galectin-1 Induced T-cell Apoptosis Assay

This protocol describes how to use TDG as a control to demonstrate that the pro-apoptotic effect of Galectin-1 on T-cells is dependent on its carbohydrate-binding activity.

Materials:

  • Jurkat T-cells (or other susceptible T-cell line)

  • Recombinant human Galectin-1

  • This compound (TDG)

  • Lactose (alternative control)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer (from the apoptosis kit)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: a. Culture Jurkat T-cells in RPMI-1640 medium with 10% FBS to a density of approximately 1 x 10^6 cells/mL. b. Seed 1 x 10^6 cells per well in a 6-well plate. c. Prepare the following treatment groups in triplicate:

    • Untreated control
    • Galectin-1 alone (e.g., 20 µM)
    • Galectin-1 (20 µM) pre-incubated with TDG (e.g., 100 mM) for 30 minutes at 37°C.
    • TDG alone (100 mM) d. Add the respective treatments to the cells. e. Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Staining: a. Harvest the cells by centrifugation at 300 x g for 5 minutes. b. Wash the cells twice with cold PBS. c. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour of staining. b. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the effect of Galectin-1 on angiogenesis, using TDG to confirm the involvement of the carbohydrate recognition domain.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel

  • Recombinant human Galectin-1

  • This compound (TDG)

  • Sucrose (negative control)

  • 96-well plate

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: a. Thaw the BME on ice overnight. b. Pre-chill a 96-well plate on ice. c. Add 50 µL of BME to each well, ensuring the entire surface is covered. d. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment: a. Harvest HUVECs and resuspend them in basal medium. b. Prepare cell suspensions containing the following treatments:

    • Control (cells in basal medium)
    • Galectin-1 (e.g., 100 µg/mL)
    • Galectin-1 (100 µg/mL) + TDG (e.g., 1 mg/mL)
    • Galectin-1 (100 µg/mL) + Sucrose (1 mg/mL) c. Seed 1.5 x 10^4 HUVECs in 100 µL of the respective treatment media onto the solidified BME.

  • Incubation and Imaging: a. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. b. Monitor tube formation periodically under an inverted microscope. c. Capture images of the tube-like structures.

  • Quantification: a. Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). b. Compare the results between the different treatment groups to determine if TDG inhibits Galectin-1-induced tube formation.

Mandatory Visualizations

Signaling Pathway Diagrams

Galectin1_Tcell_Apoptosis Gal1 Galectin-1 Receptors CD7, CD43, CD45 Gal1->Receptors Fas Fas (CD95) Gal1->Fas TDG This compound TDG->Gal1 Inhibits JNK_pathway JNK/c-Jun/AP-1 Pathway Receptors->JNK_pathway Caspase8 Caspase-8 Fas->Caspase8 Apoptosis T-cell Apoptosis JNK_pathway->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Caspase3->Bcl2 Inhibits Caspase3->Apoptosis

Caption: Galectin-1 induced T-cell apoptosis signaling pathway.

Galectin3_Angiogenesis cluster_extracellular Extracellular cluster_intracellular Intracellular Gal3 Galectin-3 Integrin Integrin αvβ3 Gal3->Integrin Binds & Clusters JAG1 Jagged-1 Gal3->JAG1 Stabilizes TDG This compound TDG->Gal3 Inhibits VEGF_bFGF VEGF / bFGF VEGF_bFGF->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Notch Notch Signaling JAG1->Notch Activates Angiogenesis Angiogenesis (Cell Migration, Tube Formation) FAK->Angiogenesis Notch->Angiogenesis Galectin_Inhibitor_Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Validation Binding_Assay 1. Competitive Binding Assay (e.g., ELISA, FP) Cell_Assay 2. Cell-Based Functional Assay (e.g., Apoptosis, Angiogenesis) Binding_Assay->Cell_Assay Hits Animal_Model 3. Animal Model of Disease (e.g., Tumor Xenograft) Cell_Assay->Animal_Model Lead Compounds Result Determination of Galectin-Dependent Effects Animal_Model->Result TDG_Control This compound (Positive Control for Inhibition) TDG_Control->Binding_Assay TDG_Control->Cell_Assay TDG_Control->Animal_Model Negative_Control Sucrose/Lactose (Negative Control) Negative_Control->Binding_Assay Negative_Control->Cell_Assay Negative_Control->Animal_Model Test_Compound Test Compound Test_Compound->Binding_Assay

References

Application Notes and Protocols for Quantifying Thiodigalactoside in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification of Thiodigalactoside (TDG), a potent galectin inhibitor, in various biological samples. The protocols are intended to guide researchers in developing and implementing analytical methods for preclinical and clinical studies.

Introduction to this compound (TDG)

This compound is a non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, particularly galectin-1 and galectin-3.[1] These lectins are involved in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. By inhibiting galectin activity, TDG has shown promise in preclinical models as an anti-cancer and anti-inflammatory agent.[2][3] Accurate quantification of TDG in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

Analytical Techniques for TDG Quantification

Several analytical techniques can be employed for the quantification of TDG in biological samples. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to complex matrices.[4][5]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible technique that can be suitable for samples with higher concentrations of TDG or when derivatization is used to enhance UV detection.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that can be developed for the quantification of small molecules like TDG, typically in a competitive format.[8][9]

Experimental Protocols

Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a general procedure for the quantification of TDG in plasma or serum using LC-MS/MS. Method development and validation are essential for specific applications.

a. Sample Preparation (Protein Precipitation)

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled TDG).[4][10]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumental Parameters (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice for small polar molecules.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes. The exact gradient should be optimized to ensure good separation of TDG from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ions for TDG and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. As a starting point for TDG (C12H22O10S, MW: 358.36), one could look for the [M+H]+ or [M+Na]+ adducts.

c. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of TDG into blank plasma/serum.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of TDG to the internal standard against the nominal concentration.

  • Determine the concentration of TDG in the unknown samples from the calibration curve.

Quantification of this compound in Cell Culture Media and Cell Lysates by HPLC-UV

This protocol outlines a general method for quantifying TDG in cell culture experiments. This method may require derivatization of TDG to improve its UV absorbance for sensitive detection.

a. Sample Preparation

  • Cell Culture Medium:

    • Collect the cell culture medium.

    • Centrifuge at 10,000 x g for 5 minutes to remove any cells or debris.

    • The supernatant can be directly injected if the TDG concentration is high enough, or it can be concentrated using solid-phase extraction (SPE).[6]

  • Cell Lysates:

    • Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through repeated freeze-thaw cycles in a small volume of water or buffer.[6]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis. Protein precipitation with acetonitrile may be necessary to remove interferences.

b. HPLC-UV Instrumental Parameters (Example)

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: TDG itself has poor UV absorbance. Derivatization with a UV-active tag would be necessary for sensitive detection. The detection wavelength would depend on the chosen derivatizing agent.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Quantification of this compound in Tissue Homogenates

This protocol provides a general workflow for extracting and quantifying TDG from tissue samples.

a. Tissue Homogenization

  • Accurately weigh a portion of the frozen tissue sample.

  • Add a volume of homogenization solvent (e.g., a mixture of water and methanol) to the tissue. A common ratio is 1:3 or 1:4 (w/v).[12]

  • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.[10]

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for further sample clean-up.

b. Sample Clean-up

The supernatant from the tissue homogenate is a complex mixture. A clean-up step such as protein precipitation (as described for plasma) or solid-phase extraction (SPE) is highly recommended before LC-MS/MS or HPLC analysis to remove interfering substances.[10][12]

Development of a Competitive ELISA for this compound

As a small molecule, TDG can be quantified using a competitive ELISA format. This requires the synthesis of a TDG-protein conjugate for coating the microplate and a specific antibody against TDG.

Principle of Competitive ELISA for TDG:

  • A microtiter plate is coated with a TDG-carrier protein conjugate (e.g., TDG-BSA).

  • The sample containing free TDG is pre-incubated with a limited amount of anti-TDG antibody.

  • This mixture is then added to the TDG-coated wells.

  • Free TDG in the sample competes with the coated TDG for binding to the antibody.

  • After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary anti-TDG antibody is added.

  • A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the concentration of TDG in the sample.

Key Development Steps:

  • Synthesis and purification of a TDG-protein conjugate.

  • Production and characterization of a specific polyclonal or monoclonal antibody against TDG.

  • Optimization of coating concentrations, antibody dilutions, and incubation times.[8]

  • Validation of the assay for specificity, sensitivity, precision, and accuracy.[9]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for TDG analysis. These tables are provided as templates for presenting experimental results.

Table 1: LC-MS/MS Method Validation Parameters for TDG in Human Plasma

ParameterResultAcceptance Criteria
Linearity (r²)> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Accuracy (% Bias) at LLOQ, LQC, MQC, HQC-5.2% to 3.8%Within ±15% (±20% for LLOQ)
Precision (%CV) at LLOQ, LQC, MQC, HQC2.5% to 8.9%≤ 15% (≤ 20% for LLOQ)
Recovery85 - 95%Consistent and reproducible
Matrix EffectMinimalConsistent and reproducible

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: TDG Concentrations in a Murine Tumor Model Following Intratumoral Administration

Treatment GroupDose (mg/kg)Mean Tumor TDG Concentration (µg/g tissue) ± SD (at 24h post-injection)
Vehicle Control0Not Detected
TDG4015.2 ± 3.5
TDG8032.8 ± 6.1
TDG12055.4 ± 9.7

This data is illustrative and based on the doses administered in the study. Actual tissue concentrations would need to be experimentally determined.

Visualizations: Signaling Pathways and Workflows

Galectin-1 Signaling Pathway Inhibition by this compound

This compound acts as a competitive inhibitor of galectin-1, thereby blocking its downstream signaling pathways that are involved in T-cell apoptosis, angiogenesis, and immune suppression.

Galectin1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal1 Galectin-1 TCR T-Cell Receptor (TCR) Gal1->TCR Binds to glycans on TCR Angiogenesis Angiogenesis Gal1->Angiogenesis Promotes TDG This compound (TDG) TDG->Gal1 Inhibits Apoptosis T-Cell Apoptosis TCR->Apoptosis ImmuneSuppression Immune Suppression TCR->ImmuneSuppression

Caption: Inhibition of Galectin-1 signaling by this compound.

Experimental Workflow for LC-MS/MS Quantification of TDG in Plasma

This diagram illustrates the key steps involved in the quantification of TDG from plasma samples using LC-MS/MS.

LCMS_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep centrifuge Centrifugation prep->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis (Quantification) lcms->data end Report Results data->end

Caption: Workflow for TDG quantification in plasma by LC-MS/MS.

Logical Relationship of ELISA Development for TDG

This diagram outlines the logical progression of steps required to develop a competitive ELISA for the quantification of this compound.

ELISA_Development cluster_reagents Reagent Development cluster_assay Assay Development & Validation conjugate Synthesize TDG-Protein Conjugate optimize Optimize Assay Conditions (Coating, Blocking, Dilutions) conjugate->optimize antibody Produce Anti-TDG Antibody antibody->optimize validate Validate Assay (Precision, Accuracy, Specificity) optimize->validate application Application to Biological Samples validate->application

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiodigalactoside (TDG) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Thiodigalactoside (TDG) in experiments, with a focus on avoiding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDG) and what is its primary mechanism of action?

A1: this compound (TDG) is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2] Its primary mechanism of action is to competitively bind to the carbohydrate recognition domain (CRD) of galectins, thereby blocking their interaction with endogenous glycan ligands.[1][3] This inhibition disrupts galectin-mediated signaling pathways involved in processes such as immune regulation, angiogenesis, and cell proliferation.[4]

Q2: Which galectins are targeted by TDG?

A2: TDG is known to inhibit several members of the galectin family, most notably galectin-1 (Gal-1) and galectin-3 (Gal-3).[2] The binding affinities (Kd) are reported to be approximately 24 μM for Gal-1 and 49 μM for Gal-3.[2]

Q3: What are the typical on-target effects of TDG observed in research?

A3: The on-target effects of TDG are a direct consequence of galectin inhibition. These include anti-cancer effects through the suppression of tumor growth, angiogenesis, and immune evasion.[4] Additionally, TDG has demonstrated anti-inflammatory properties and has been shown to reduce body weight gain in diet-induced obese rats by inhibiting adipogenesis.[2]

Q4: What is meant by "off-target effects" in the context of TDG?

A4: Off-target effects refer to any biological consequences of TDG treatment that are not mediated by the inhibition of its intended galectin targets. These can include non-specific cytotoxicity at high concentrations, or interactions with other cellular proteins. While TDG is generally considered specific for galectins, it is crucial to experimentally verify that the observed effects in your model system are due to on-target activity.

Q5: At what concentration should I start my experiments with TDG?

A5: The optimal concentration of TDG will vary depending on the cell type, experimental duration, and the specific galectin being targeted. As a starting point, concentrations in the range of the reported Kd values (e.g., 25-100 µM) are often used for in vitro cellular assays.[2] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guide: Avoiding Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects when using this compound.

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Troubleshooting Workflow for Off-Target Effects cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Off-Target Effects cluster_3 Solutions A Unexpected or inconsistent experimental results (e.g., high cell death, unexpected phenotype) B Is the TDG concentration too high? A->B C Are there issues with the experimental setup? A->C D Perform Cytotoxicity Assays (e.g., MTT, LDH) B->D Yes E Use a Negative Control B->E No H Refine Experimental Protocol: Check incubation times, cell density, and reagent quality. C->H G Optimize TDG Concentration: Perform dose-response curve and select lowest effective, non-toxic concentration. D->G F Conduct Target Engagement Assay (e.g., CETSA) E->F I Confirm On-Target Effect: Use galectin knockdown/knockout models or rescue experiments. F->I

Caption: Troubleshooting workflow for identifying and mitigating off-target effects.

Problem: My cells are showing high levels of toxicity or a phenotype that is inconsistent with galectin inhibition.

Troubleshooting Steps:

  • Verify TDG Concentration and Purity:

    • Question: Is it possible that the TDG concentration is higher than intended?

    • Action: Double-check all calculations for preparing your stock and working solutions. If possible, verify the purity of your TDG compound.

  • Assess Cell Viability:

    • Question: Is the observed effect simply due to cytotoxicity at the concentration used?

    • Action: Perform a cell viability assay, such as the MTT or LDH assay (see Experimental Protocols section), to determine the cytotoxic concentration 50 (CC50) of TDG for your specific cell line. Aim to use TDG at concentrations well below the CC50.

  • Include a Negative Control:

    • Question: Can the observed effect be replicated with a structurally similar but inactive compound?

    • Action: Use a sugar that does not bind to galectins, such as sucrose or lactose, at the same concentration as TDG. If the effect persists with the negative control, it is likely an off-target or non-specific effect.

  • Confirm Target Engagement:

    • Question: Is TDG actually binding to its intended galectin target in your cells at the concentration used?

    • Action: Perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that TDG is binding to the target galectin in your cellular model.

  • Titrate TDG Concentration:

    • Question: Can the desired on-target effect be achieved at a lower, non-toxic concentration?

    • Action: Perform a dose-response experiment to identify the lowest concentration of TDG that produces the desired biological effect while minimizing any potential off-target effects.

  • Use a Genetic Approach for Target Validation:

    • Question: Does the phenotype of TDG treatment match the phenotype of genetic knockdown or knockout of the target galectin?

    • Action: If available, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target galectin. The resulting phenotype should mimic the on-target effects of TDG. Conversely, in a galectin-knockout cell line, TDG should have a diminished effect.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to guide experimental design.

ParameterValueTarget/SystemReference
Binding Affinity (Kd) 24 µMGalectin-1[2]
49 µMGalectin-3[2]
In Vitro Effective Concentration 250 - 500 µMReduction of fat accumulation in adipocytes[2]
1 mg/mL (~2.8 mM)Inhibition of galectin-1 mediated protection against oxidative stress in endothelial cells[1]
In Vivo Effective Dose 5 mg/kg (i.p.)Reduction of body weight gain in obese rats[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.

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MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of TDG B->C D Incubate for desired treatment period (e.g., 24-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Read absorbance at ~570 nm G->H

Caption: A simplified workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (TDG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other formazan solubilization buffer

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of TDG in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of TDG. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (TDG)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate.

  • Treat cells with a range of TDG concentrations. Include a vehicle control, a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit), and a negative control (untreated cells).

  • Incubate for the desired exposure time.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the positive and negative controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

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Galectin Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Galectin Galectin Receptor Glycoprotein Receptor Galectin->Receptor Binds Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling Activates TDG This compound (TDG) TDG->Galectin Inhibits Binding Response Cellular Response (e.g., Proliferation, Angiogenesis, Immune Suppression) Signaling->Response

Caption: Simplified galectin signaling pathway and the inhibitory action of TDG.

Principle: The binding of a ligand (like TDG) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated. The target protein, if stabilized by the compound, will remain soluble at higher temperatures compared to the unbound protein. This difference in solubility can be detected by methods such as Western blotting or mass spectrometry.

Simplified Western Blot-Based CETSA Protocol:

  • Treat cultured cells with the desired concentration of TDG or a vehicle control.

  • Harvest the cells and resuspend them in a buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target galectin.

  • A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the TDG-treated samples compared to the control indicates target engagement.

References

Troubleshooting low efficacy of Thiodigalactoside in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with Thiodigalactoside (TDG) in cell-based assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to lower-than-expected efficacy of this compound in your experiments.

Question 1: My this compound (TDG) is showing no or very low activity in my cell-based assay. What are the first things I should check?

Answer:

When encountering low or no activity with TDG, it's crucial to first verify the integrity of the compound and the experimental setup. Here are the initial steps to take:

  • Confirm TDG Quality and Storage:

    • Source and Purity: Ensure you are using high-purity TDG from a reputable supplier.

    • Storage Conditions: TDG is typically stored as a crystalline solid at -20°C, where it is stable for at least four years.[1][2] Improper storage can lead to degradation.

    • Solubility and Stock Solution: TDG is soluble in water and DMSO.[3] Aqueous stock solutions are not recommended for storage beyond one day.[2] For long-term storage, prepare aliquots of your stock solution in an appropriate solvent (like DMSO) and store them at -80°C to avoid repeated freeze-thaw cycles.[3]

  • Verify Experimental Parameters:

    • Concentration: Double-check your calculations for the final concentration of TDG in your assay. In vitro studies often use concentrations in the micromolar range.[3]

    • Controls: Ensure you have included appropriate positive and negative controls in your experiment. A positive control could be a known potent galectin inhibitor, while a negative control could be a compound known not to inhibit galectins, such as sucrose.[4]

    • Assay Protocol: Review your assay protocol to ensure all steps were performed correctly, including incubation times and reagent additions.

Question 2: I've confirmed my TDG is of high quality and my experimental setup is correct, but the efficacy is still low. What are the next potential issues to investigate?

Answer:

If the initial checks do not resolve the issue, consider these more complex factors that can influence TDG efficacy:

  • Cell Line-Specific Factors:

    • Galectin Expression Levels: The efficacy of TDG is dependent on the expression levels of its target galectins in your chosen cell line. Verify the expression of the target galectin (e.g., Galectin-1, Galectin-3) in your cells using techniques like Western blot or qPCR.

    • Cellular Uptake and Efflux: TDG is a polar molecule, which may limit its passive diffusion across cell membranes.[5] Some cells may have active transport mechanisms that efflux TDG, reducing its intracellular concentration and efficacy.[5]

  • Assay Conditions:

    • Serum Interference: Proteins in fetal bovine serum (FBS) can potentially bind to TDG, reducing its effective concentration. Consider performing your assay in serum-free or low-serum media to see if efficacy improves.

    • pH of Culture Media: Ensure the pH of your cell culture media is within the optimal range for your cells and the assay, as pH can influence protein structure and function, including galectin-ligand interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (TDG)?

A1: this compound is a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[6] It functions by binding to the carbohydrate recognition domain (CRD) of galectins, thereby preventing them from interacting with their natural glycan ligands on the cell surface and in the extracellular matrix.[4] This inhibition disrupts galectin-mediated signaling pathways involved in processes like cell adhesion, proliferation, and apoptosis.[7]

Q2: Which galectins does TDG inhibit?

A2: TDG is a broad-spectrum galectin inhibitor, with reported binding to Galectin-1, Galectin-3, Galectin-8, and Galectin-9.[1] Its affinity for different galectins varies, with reported Kd values of 24 µM for Galectin-1 and 49 µM for Galectin-3.[3]

Q3: How should I prepare and store my TDG stock solution?

A3: For optimal stability, dissolve TDG in a suitable solvent like DMSO to prepare a concentrated stock solution.[3] Aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3] It is recommended to use the stock solution within 6 months when stored at -80°C.[3] Aqueous solutions of TDG should be prepared fresh and are not recommended for storage longer than one day.[2]

Q4: What are some alternative galectin inhibitors I can use as a positive control?

A4: Several other galectin inhibitors can be used as positive controls, including lactose and more potent, modified this compound derivatives.[6] Some examples of other galectin inhibitors include OTX008 and GR-MD-02.[6][8]

Data Presentation

The following table summarizes the binding affinities of this compound (TDG) and some of its derivatives for Galectin-1 and Galectin-3. This data can help in selecting the appropriate inhibitor and concentration for your experiments.

CompoundTarget GalectinBinding Affinity (Kd)Reference
This compound (TDG)Galectin-124 µM[3]
This compound (TDG)Galectin-349 µM[3]
TD139Galectin-3Low nM range[9]
GB1107Galectin-337 nM[6]

Experimental Protocols

Protocol 1: Competitive Binding Assay to Validate TDG Activity

This protocol describes a competitive binding assay to confirm the inhibitory activity of your TDG stock against a specific galectin.

Materials:

  • Recombinant human galectin (e.g., Galectin-3)

  • Asialofetuin (ASF)-coated microtiter plates

  • This compound (TDG) stock solution

  • Biotinylated anti-galectin antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with ASF overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of your TDG stock solution.

    • In a separate plate or tubes, pre-incubate a fixed concentration of recombinant galectin with the different concentrations of TDG for 30 minutes at room temperature.

    • Add the galectin/TDG mixtures to the ASF-coated plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add a biotinylated anti-galectin antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the TDG concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

GalectinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDG This compound (TDG) Galectin Galectin TDG->Galectin Inhibition Glycoprotein Cell Surface Glycoprotein Galectin->Glycoprotein Binding Receptor Receptor Glycoprotein->Receptor Clustering & Activation Signaling Downstream Signaling (e.g., Proliferation, Adhesion) Receptor->Signaling

Caption: Inhibition of Galectin Signaling by this compound (TDG).

Experimental Workflow

TroubleshootingWorkflow Start Low TDG Efficacy Observed CheckCompound Verify TDG Quality & Storage Start->CheckCompound CheckSetup Review Experimental Setup & Controls CheckCompound->CheckSetup Quality OK InvestigateCell Investigate Cell-Specific Factors (Galectin Expression, Uptake/Efflux) CheckSetup->InvestigateCell Setup OK OptimizeAssay Optimize Assay Conditions (Serum, pH) InvestigateCell->OptimizeAssay No Obvious Issues ValidateActivity Perform Competitive Binding Assay OptimizeAssay->ValidateActivity Still Low Efficacy Resolution Efficacy Issue Resolved ValidateActivity->Resolution Activity Confirmed

Caption: Troubleshooting Workflow for Low TDG Efficacy.

Logical Relationship

LogicalRelationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LowEfficacy Low TDG Efficacy CompoundIssues TDG Degradation/ Purity Issues LowEfficacy->CompoundIssues ConcentrationError Incorrect TDG Concentration LowEfficacy->ConcentrationError CellFactors Low Galectin Expression/ High Efflux LowEfficacy->CellFactors AssayConditions Serum Interference/ Suboptimal pH LowEfficacy->AssayConditions QC Quality Control of TDG CompoundIssues->QC Recalculate Verify Calculations & Dilutions ConcentrationError->Recalculate CharacterizeCells Profile Cell Line CellFactors->CharacterizeCells Optimize Modify Assay Protocol AssayConditions->Optimize

Caption: Causes and Solutions for Low TDG Efficacy.

References

Technical Support Center: Overcoming Resistance to Thiodigalactoside (TDG) Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Thiodigalactoside (TDG) treatment in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (TDG) in cancer treatment?

A1: this compound (TDG) is a competitive inhibitor of galectins, particularly galectin-1 and galectin-3.[1][2] In the context of cancer, TDG's anti-tumor activity stems from its ability to block the multiple tumor-promoting functions of galectin-1.[1][3] These functions include suppressing the host immune response, promoting angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and protecting cancer cells from oxidative stress.[1][3] By inhibiting galectin-1, TDG can enhance the infiltration of tumor-killing CD8+ T lymphocytes into the tumor microenvironment.[1]

Q2: What are the typical effective concentrations of TDG in in vitro and in vivo experiments?

A2: The effective concentration of TDG can vary depending on the cell line and experimental model. For in vitro studies, concentrations in the micromolar (µM) range are often used.[2] For example, TDG exhibits Kd values of 24 µM for galectin-1 and 49 µM for galectin-3.[2] In murine cancer models, intratumoral injections of TDG at doses of 40, 80, and 120 mg/kg have been shown to be effective in reducing tumor growth.[1]

Q3: How should I prepare and store TDG for my experiments?

A3: TDG is soluble in water.[4] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[4] When preparing working solutions from a water-based stock, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[4]

Q4: What are the known mechanisms of resistance to TDG treatment?

A4: Currently, specific mechanisms of acquired resistance to TDG in cancer cells are not well-documented in scientific literature. However, based on its mechanism of action and general principles of drug resistance in cancer, potential resistance mechanisms can be hypothesized. These may include:

  • Upregulation of Galectin-1: Cancer cells might increase the expression of galectin-1 to overcome the competitive inhibition by TDG.

  • Activation of Alternative Signaling Pathways: Tumor cells could activate other signaling pathways to compensate for the functions inhibited by TDG, such as alternative pro-angiogenic or immunosuppressive pathways.[5]

  • Alterations in Drug Efflux: Increased expression of drug efflux pumps could potentially reduce the intracellular concentration of TDG, although this is less likely for a non-metabolized disaccharide.

Q5: How can I overcome potential resistance to TDG?

A5: While specific strategies for TDG resistance are not established, general approaches to overcoming drug resistance in cancer can be applied:

  • Combination Therapy: Combining TDG with other anticancer agents, such as conventional chemotherapy or immunotherapy, could be a promising strategy.[6][7] This approach can target multiple pathways simultaneously, reducing the likelihood of resistance.[7]

  • Targeting Downstream Pathways: If resistance is mediated by the activation of alternative signaling pathways, inhibitors of these pathways could be used in combination with TDG.

Troubleshooting Guides

Issue 1: Reduced or No Efficacy of TDG in In Vitro Assays
Possible Cause Troubleshooting Steps
Incorrect TDG Concentration Verify the calculated concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
TDG Degradation Ensure proper storage of TDG stock solutions (-20°C or -80°C in aliquots).[4] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.[4]
Low Galectin-1 Expression in Cancer Cells Confirm the expression of galectin-1 in your cancer cell line using techniques like Western blot or qPCR. TDG's efficacy is dependent on the presence of its target.[1]
Cell Line Insensitivity Some cancer cell lines may be inherently less sensitive to galectin-1 inhibition. Consider testing a panel of different cancer cell lines.
High Serum Concentration in Culture Medium Components in the serum may interfere with TDG activity. Try reducing the serum concentration during the treatment period, if compatible with cell viability.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform cell number is seeded in all wells/flasks. Use a cell counter for accurate cell quantification.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media.
Inconsistent Treatment Incubation Times Adhere strictly to the planned incubation times for all experimental groups.
Variability in Reagent Addition Use calibrated pipettes and ensure consistent mixing when adding TDG and other reagents to the cells.
Issue 3: Suspected Acquired Resistance to TDG in Long-Term Cultures
Possible Cause Troubleshooting Steps
Upregulation of Galectin-1 Analyze galectin-1 expression levels in the suspected resistant cells compared to the parental cell line using Western blot or qPCR.
Activation of Bypass Signaling Pathways Investigate the activation status of known pro-survival and pro-angiogenic signaling pathways (e.g., VEGF, PI3K/Akt) in resistant cells.[5][8]
Combination Therapy Screening Screen a panel of other anti-cancer drugs in combination with TDG to identify synergistic effects that can overcome the resistance.[6][7]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Intratumoral TDG Treatment in Murine Cancer Models.[1]

Cancer ModelTreatment GroupMean Tumor Volume (mm³) ± SEM (Day 18)Fold Reduction vs. Untreated
B16F10 MelanomaUntreated1250 ± 150-
B16F10 MelanomaTDG (120 mg/kg)368 ± 503.4
4T1 Mammary CarcinomaUntreated1100 ± 120-
4T1 Mammary CarcinomaTDG (120 mg/kg)324 ± 453.4

Table 2: Effect of TDG Treatment on Immune Cell Infiltration in Tumors.[1]

Cancer ModelTreatment Group% CD8+ Lymphocytes in TILs ± SEM% CD31+ Endothelial Cells ± SEM
B16F10 MelanomaUntreated1.2 ± 0.38.5 ± 1.1
B16F10 MelanomaTDG-treated4.8 ± 0.74.2 ± 0.6
4T1 Mammary CarcinomaUntreated1.5 ± 0.49.2 ± 1.3
4T1 Mammary CarcinomaTDG-treated5.1 ± 0.94.9 ± 0.8

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • TDG Treatment: Prepare serial dilutions of TDG in culture medium. Remove the old medium from the wells and add 100 µL of the TDG-containing medium to the respective wells. Include a vehicle control (medium without TDG). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Inhibition Study
  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 7 x 10^5 B16F10 or 4T1 cells in 150 µL of PBS) into the flank of mice.[1]

  • Tumor Growth Monitoring: Allow tumors to establish for a few days until they are palpable. Measure tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).

  • TDG Administration: Once tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer TDG via intratumoral injection (e.g., 40, 80, or 120 mg/kg) every 3 days.[1] The control group should receive vehicle injections.

  • Endpoint: Continue treatment and tumor monitoring for a predefined period (e.g., 18-21 days).[1] At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth curves and final tumor volumes between the TDG-treated and control groups.

Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Excise tumors and mince them into small pieces. Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase I) to obtain a single-cell suspension.[1]

  • Cell Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8).

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of different immune cell populations (e.g., CD8+ T cells) within the tumor microenvironment.

Visualizations

Signaling_Pathway_of_TDG_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Interior Tumor Cell Tumor Cell Galectin-1 Galectin-1 Tumor Cell->Galectin-1 Secretes T-Cell T-Cell Galectin-1->T-Cell Induces Apoptosis Pro-survival Signaling Pro-survival Signaling Galectin-1->Pro-survival Signaling Promotes Angiogenesis Angiogenesis Galectin-1->Angiogenesis Promotes Immune Evasion Immune Evasion Galectin-1->Immune Evasion Promotes TDG TDG TDG->Galectin-1 Inhibits

Caption: Mechanism of this compound (TDG) Action in the Tumor Microenvironment.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Analysis a Cancer Cell Culture b TDG Treatment (Dose-Response) a->b c Cytotoxicity Assay (e.g., MTT) b->c d Determine IC50 c->d e Tumor Implantation in Mice f TDG Administration (Intratumoral) e->f g Monitor Tumor Growth f->g h Tumor Excision & Analysis g->h i Flow Cytometry for Immune Cells h->i j Immunohistochemistry h->j k Western Blot for Protein Expression h->k

Caption: General Experimental Workflow for Evaluating TDG Efficacy.

Troubleshooting_Logic A Reduced TDG Efficacy Observed B Check TDG Concentration & Stability A->B C Confirm Galectin-1 Expression in Cells A->C D Investigate Acquired Resistance A->D Long-term Culture E Perform Dose-Response Curve B->E Concentration Issue F Use Fresh TDG Aliquots B->F Stability Issue G Western Blot / qPCR for Galectin-1 C->G Low/No Expression H Analyze Bypass Signaling Pathways D->H I Consider Combination Therapy D->I

Caption: Troubleshooting Logic for Reduced TDG Efficacy.

References

Strategies to enhance the in vivo stability of Thiodigalactoside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiodigalactoside (TDG) and its derivatives. The focus is on strategies to understand and enhance the in vivo stability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDG) and why is its in vivo stability important?

This compound is a synthetic disaccharide and a potent inhibitor of galectins, a family of carbohydrate-binding proteins involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] Its in vivo stability is crucial because, like any therapeutic agent, its efficacy depends on maintaining a sufficient concentration at the target site for an adequate duration. Poor stability can lead to rapid degradation and clearance, reducing its therapeutic effect.

Q2: Is this compound susceptible to enzymatic degradation?

This compound is generally considered to be a non-metabolizable disaccharide, making it resistant to degradation by glycosidases that would typically cleave a standard glycosidic bond.[2][3] Some studies have shown that specific analogs of TDG are resistant to enzymatic hydrolysis by enzymes like Escherichia coli β-galactosidase.[4] However, the in vivo environment is complex, and the stability of novel derivatives should always be empirically determined.

Q3: What are the known metabolic pathways for this compound?

Currently, there is limited information available on specific metabolic pathways for this compound, as it is often described as non-metabolizable.[3][5] This resistance to metabolism is a key advantage for its use as a research tool and potential therapeutic.

Q4: What general strategies can be employed to enhance the in vivo stability of this compound?

Two primary strategies are employed to enhance the in vivo stability and efficacy of this compound:

  • Chemical Modification: Synthesizing TDG analogs with modifications at key positions (e.g., C3 and C3') can improve stability and target affinity.[6][7]

  • Multivalent Presentation: Conjugating multiple TDG molecules to a larger scaffold, such as a protein or a polymer, can increase binding avidity and potentially shield the TDG moieties from degradation.[4][6]

Q5: How does chemical modification of this compound affect its stability and activity?

Chemical modifications, particularly at the C3 and C3' positions of the galactose units, can have a significant impact. For instance, the introduction of aromatic groups or triazole moieties at these positions has been shown to increase affinity for galectins.[6][8] These modifications can also sterically hinder the approach of degradative enzymes, thus enhancing stability. Docking studies have suggested that these modifications can lead to additional favorable interactions with amino acid residues in the binding site of galectins.[4]

Q6: Can formulation strategies improve the in vivo performance of this compound?

Yes, formulation can play a role. While TDG is orally active, studies have shown that intraperitoneal (IP) injection can lead to a more significant reduction in body weight gain in diet-induced obese rats compared to oral administration, suggesting that the route of administration can affect its overall efficacy.[2][9] Encapsulation in drug delivery systems like liposomes or nanoparticles could potentially improve its pharmacokinetic profile, although specific research on this for TDG is still emerging.

Troubleshooting Guides

Problem: My this compound compound appears to be losing activity in vivo over time.

Possible Cause 1: Enzymatic Degradation While TDG itself is largely resistant, novel analogs may be susceptible to enzymatic cleavage.

  • Solution: Perform an in vitro enzymatic stability assay. Incubate your compound with relevant biological matrices like plasma, serum, or liver microsomes, and monitor its concentration over time using LC-MS or a suitable analytical method.

Possible Cause 2: Rapid Clearance The compound may be rapidly cleared from circulation through renal or other clearance mechanisms.

  • Solution: Conduct a pharmacokinetic study to determine the compound's half-life. If clearance is rapid, consider chemical modifications to increase plasma protein binding or hydrodynamic radius.

Possible Cause 3: Poor Bioavailability If administered orally, the compound may have low absorption.

  • Solution: Compare the efficacy of different routes of administration (e.g., oral vs. intraperitoneal).[2] Formulation strategies to enhance absorption can also be explored.

Problem: I am observing rapid clearance of my this compound analog in pharmacokinetic studies.

Possible Cause 1: Low Plasma Protein Binding Small molecules can be rapidly cleared by the kidneys if they do not bind to plasma proteins.

  • Solution: Consider introducing chemical moieties that promote binding to albumin.

Possible Cause 2: Active Transport/Efflux The compound may be a substrate for efflux transporters.

  • Solution: Investigate potential interactions with known drug transporters in vitro.

Possible Cause 3: Instability in Blood The compound may be unstable in the bloodstream due to chemical or enzymatic degradation.

  • Solution: Assess the compound's stability in whole blood and plasma in vitro.

Data Presentation

Table 1: Binding Affinities of this compound and Selected Analogs for Galectins

CompoundModificationTarget GalectinDissociation Constant (Kd)Reference
This compound (TDG)NoneGalectin-124 µM[1][2][6]
This compound (TDG)NoneGalectin-349 µM[1][2][6]
TDG Derivative3,3'-bis-(4-[m-fluorophenyl]-1H-1,2,3-triazol-1-yl)Galectin-3Low nM range[8]
Asymmetrical TDG DerivativeMonofluoro- and trifluorophenyl moietiesGalectin-3Single-digit nM[10]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Stability Assay

Objective: To assess the stability of a this compound analog in the presence of metabolic enzymes.

Materials:

  • Test compound (TDG analog)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compound (with known stability)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Improvement Strategy problem Low In Vivo Efficacy of TDG Analog pk_study Pharmacokinetic Study problem->pk_study stability_assay In Vitro Stability Assay problem->stability_assay bioavailability Bioavailability Assessment problem->bioavailability chem_mod Chemical Modification pk_study->chem_mod stability_assay->chem_mod formulation Formulation Development bioavailability->formulation multivalence Multivalent Presentation chem_mod->multivalence

Caption: Workflow for troubleshooting and enhancing the in vivo stability of TDG analogs.

logical_relationship cluster_core Core Compound cluster_strategies Stability Enhancement Strategies cluster_outcome Desired Outcomes tdg This compound (TDG) chem_mod Chemical Modification (e.g., C3/C3' substitution) tdg->chem_mod improves multivalence Multivalent Presentation (e.g., BSA conjugation) tdg->multivalence enhances formulation Advanced Formulation (e.g., Liposomes) tdg->formulation optimizes stability Increased In Vivo Stability chem_mod->stability efficacy Enhanced Therapeutic Efficacy multivalence->efficacy pk_profile Improved Pharmacokinetics formulation->pk_profile stability->efficacy pk_profile->efficacy

Caption: Logical relationships between TDG and stability enhancement strategies.

References

Technical Support Center: Optimizing Thiodigalactoside (TDG) Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering thiodigalactoside (TDG) for in vivo studies.

Troubleshooting Guides

Issue: Poor Solubility of this compound

Q1: My this compound (TDG) is not dissolving properly for my in vivo experiment. What can I do?

A1: this compound is a crystalline solid that can be challenging to dissolve. Here are several strategies to improve its solubility:

  • Solvent Selection: While TDG is soluble in organic solvents like DMSO and dimethylformamide (DMF), these may have physiological effects at higher concentrations.[1] For in vivo studies, Phosphate Buffered Saline (PBS) at a pH of 7.2 is a commonly used solvent.[1][2]

  • Sonication: Using an ultrasonic bath can help dissolve TDG more effectively in aqueous solutions like PBS or water.[2][3]

  • Heating: Gentle heating can aid in the dissolution of TDG. However, be cautious about the stability of the compound at elevated temperatures. It is recommended to prepare fresh solutions and use them promptly.[3]

  • Co-solvents: For some formulations, a small percentage of a co-solvent like DMSO or PEG300 may be used to aid solubility before dilution in the final vehicle.[2] Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.

Issue: Precipitation of TDG in Solution

Q2: I observed precipitation in my TDG solution after preparation or during storage. How can I prevent this?

A2: Precipitation can occur if the concentration of TDG exceeds its solubility in the chosen solvent or due to temperature changes.

  • Prepare Fresh Solutions: It is highly recommended to prepare TDG solutions fresh before each experiment to minimize the risk of precipitation and degradation.[3] Aqueous solutions are not recommended for storage for more than one day.[1]

  • Storage of Stock Solutions: If you need to prepare a stock solution, dissolve TDG in a suitable organic solvent like DMSO at a higher concentration.[1] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When needed, thaw an aliquot and dilute it into your aqueous buffer for the experiment.

  • Filtration: After dissolving TDG in an aqueous solution, it is good practice to filter it through a 0.22 µm filter to remove any undissolved particles and ensure sterility before administration.[3]

Issue: Suboptimal In Vivo Efficacy

Q3: I am not observing the expected biological effect of TDG in my animal model. What are the possible reasons?

A3: Several factors can contribute to suboptimal efficacy. Consider the following:

  • Route of Administration: The route of administration significantly impacts the bioavailability and efficacy of TDG. Intraperitoneal (i.p.) injections have been shown to be more effective in reducing body weight gain in diet-induced obese rats compared to oral administration at the same dosage.[2][3][4] Intratumoral injections have also been used effectively in cancer models.[5]

  • Dosage and Dosing Frequency: The dosage of TDG is critical. Studies have used a range of doses, from 5 mg/kg to 120 mg/kg, depending on the animal model and the intended biological effect.[3][5] The dosing frequency can also vary from daily to weekly.[2][3][4] You may need to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Compound Stability: Ensure that your TDG is stored correctly at -20°C as a crystalline solid to maintain its stability.[1][6] Prepare solutions fresh to avoid degradation.

  • Animal Model: The choice of animal model and the specific disease state can influence the outcome of the treatment.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing this compound for in vivo use?

A4: For direct in vivo administration, Phosphate Buffered Saline (PBS) with a pH of 7.2 is a commonly recommended solvent.[1][2] The solubility in PBS is approximately 10 mg/mL.[1][2] For stock solutions, DMSO can be used, with a solubility of around 50 mg/mL.[2]

Q5: How should I store this compound powder and its solutions?

A5: this compound as a crystalline solid should be stored at -20°C and is stable for at least four years under these conditions.[1] Stock solutions in organic solvents like DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[3] Aqueous solutions should be prepared fresh and used within a day.[1][3]

Q6: What is a typical dosage range for this compound in mice or rats?

A6: The dosage of TDG can vary depending on the study. A commonly cited effective dose is 5 mg/kg, administered intraperitoneally once a week, which has been shown to reduce body weight gain in obese rats.[3][4][7] In cancer models, intratumoral injections of 40, 80, and 120 mg/kg have been used.[5]

Q7: Is this compound orally bioavailable?

A7: this compound is described as orally active.[2][3] However, studies have shown that intraperitoneal administration can result in a more pronounced biological effect compared to oral administration at the same dosage.[2][3][4]

Q8: What are the known targets of this compound?

A8: this compound is a competitive inhibitor of galectins, a family of β-galactoside-binding proteins. It has been shown to bind to galectin-1 and galectin-3 with Kd values of 24 μM and 49 μM, respectively.[2][3] It also binds to galectins-8 and -9.[8]

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water90 mg/mL (with sonication)[2]
PBS (pH 7.2)10 mg/mL (with sonication)[2]
DMSO50 mg/mL (with sonication)[2]
Dimethylformamide (DMF)1 mg/mL (with sonication)[2]

Table 2: In Vivo Administration of this compound

Animal ModelDosageAdministration RouteDosing FrequencyObserved EffectReference
Diet-induced obese rats5 mg/kgIntraperitoneal (i.p.)Once per week for 5 weeksDramatic inhibition of body weight gain[3][4][7]
Diet-induced obese rats5 mg/kgOralDaily or weekly for 5 weeksLess reduction in body weight gain compared to i.p.[2][3][4]
Murine cancer models40, 80, 120 mg/kgIntratumoralEvery 3 daysSuppression of tumor growth[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Calculate the required amount: Based on the desired dosage (e.g., 5 mg/kg) and the weight of the animals, calculate the total amount of TDG needed.

  • Weigh the TDG: Accurately weigh the crystalline TDG in a sterile microcentrifuge tube.

  • Add solvent: Add the required volume of sterile PBS (pH 7.2) to achieve the final desired concentration.

  • Dissolve: Vortex the solution and place it in a sonicator bath until the TDG is completely dissolved. A clear solution should be obtained.[2][3]

  • Sterile filter: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.[3]

  • Administer: Administer the solution to the animals via intraperitoneal injection immediately after preparation.

Protocol 2: Preparation of this compound Stock Solution

  • Weigh TDG: Weigh the desired amount of TDG powder in a sterile, conical tube.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).

  • Dissolve: Vortex and sonicate until the TDG is fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Visualizations

experimental_workflow Experimental Workflow for In Vivo TDG Study cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_tdg Prepare TDG Solution (e.g., in PBS) sterilize Sterile Filter (0.22 µm) prep_tdg->sterilize administer Administer TDG (e.g., i.p., oral) sterilize->administer animal_model Animal Model (e.g., Mice, Rats) animal_model->administer monitor Monitor Physiological Parameters administer->monitor collect_samples Collect Tissue/Blood Samples monitor->collect_samples data_analysis Data Analysis collect_samples->data_analysis

Caption: Workflow for TDG in vivo experiments.

signaling_pathway Simplified Galectin-1 Signaling Inhibition by TDG TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibits Receptor Glycosylated Receptor Gal1->Receptor Binds Downstream Downstream Signaling (e.g., Angiogenesis, Immune Suppression) Receptor->Downstream Activates

Caption: TDG inhibits Galectin-1 signaling.

References

How to minimize the toxicity of Thiodigalactoside derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of Thiodigalactoside (TDG) derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of toxicity for this compound derivatives?

A1: While many this compound derivatives are designed for high efficacy and stability, potential toxicity can arise from several factors:

  • Off-target effects: The derivative may interact with other structurally related proteins or pathways in the body, leading to unintended biological effects.[1] Off-target interactions are a frequent mechanism by which small molecules can cause adverse effects.[1]

  • Metabolic instability: The metabolic breakdown of the derivative could produce reactive or toxic metabolites.

  • Poor pharmacokinetics: Unfavorable absorption, distribution, metabolism, and excretion (ADME) properties can lead to accumulation in specific tissues, reaching toxic concentrations.

  • Formulation issues: The excipients or delivery vehicle used in the formulation could contribute to toxicity.[2]

  • On-target toxicity: In some cases, the therapeutic mechanism of action itself, when too potent or not selective enough for diseased tissue, can lead to toxicity in healthy tissues.

Q2: How can I proactively design less toxic this compound derivatives?

A2: A key strategy is to focus on the structure-activity relationship (SAR) and structure-toxicity relationship (STR). Consider the following:

  • Increase selectivity: Modify the derivative to enhance its binding affinity for the target galectin over other proteins. This can involve altering substituents to exploit differences in the binding pockets.

  • Optimize physicochemical properties: Adjust properties like lipophilicity and polar surface area to improve the ADME profile. This can help prevent bioaccumulation and improve clearance.

  • Introduce biodegradable linkers: If your derivative is a conjugate, use linkers that are stable in circulation but are cleaved at the target site.

  • Incorporate carbohydrate moieties: The addition of specific carbohydrate units can sometimes improve the biodistribution and reduce the toxicity of drug conjugates.[3]

Q3: Are there formulation strategies to mitigate the toxicity of my TDG derivative?

A3: Yes, formulation can play a crucial role in reducing toxicity.[2] Consider these approaches:

  • Use of cyclodextrins: These can encapsulate the drug, potentially increasing solubility and reducing local irritation or toxicity.[4][5]

  • Controlled-release formulations: These can modify the pharmacokinetic profile to reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the therapeutic exposure (AUC).[2]

  • Targeted drug delivery systems: Encapsulating the derivative in nanoparticles or liposomes can help direct it to the target tissue, minimizing exposure to healthy organs.[6] Carbohydrate-based nanoparticles, for example, offer biocompatibility and biodegradability.[6]

Q4: What are the first steps in assessing the toxicity of a new this compound derivative?

A4: Start with a panel of in vitro cytotoxicity assays using relevant cell lines.[7] This provides an initial assessment of the concentration at which the compound may be toxic and can help prioritize candidates for further in vivo testing. Common assays include MTT, MTS, and LDH release assays.[8]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in initial in vitro screening.

Possible Cause Troubleshooting Step
Off-target activity 1. Screen the derivative against a panel of related proteins to identify potential off-target interactions. 2. Perform a CRISPR/Cas9-based screen to identify the genes that, when knocked out, confer resistance to your compound. This can reveal the true mechanism of toxicity.[1]
Poor solubility leading to aggregation and non-specific toxicity 1. Measure the aqueous solubility of the compound. 2. Re-test in the presence of a solubilizing agent (e.g., DMSO, cyclodextrin) to confirm if toxicity is related to poor solubility. 3. Consider re-synthesis with modifications to improve solubility.
Reactive metabolites 1. Incubate the derivative with liver microsomes and analyze for the formation of reactive metabolites. 2. If reactive metabolites are identified, consider modifying the chemical structure at the site of metabolic activation.

Problem 2: In vivo toxicity observed at therapeutic doses (e.g., weight loss, organ damage).

Possible Cause Troubleshooting Step
Unfavorable pharmacokinetics (e.g., long half-life, high tissue accumulation) 1. Conduct a full pharmacokinetic study to determine the drug's half-life, clearance, and volume of distribution. 2. Analyze drug concentration in various tissues to identify sites of accumulation. 3. Modify the compound's structure to enhance clearance.
Immunogenicity 1. Assess for the production of anti-drug antibodies (ADAs) in treated animals. 2. Consider PEGylation or formulation with immunomodulatory agents to reduce the immune response.
On-target toxicity in healthy tissues 1. Evaluate the expression of the target galectin in the affected organs. 2. If the target is present in healthy tissues, consider strategies for targeted delivery to the diseased site.

Quantitative Data Presentation

Table 1: Hypothetical Comparison of In Vitro Cytotoxicity of TDG Derivatives

This table illustrates how you might present data from initial cytotoxicity screening. The goal is to identify derivatives with a high therapeutic index (the ratio of toxic dose to therapeutic dose).

Derivative IDTarget Galectin IC50 (µM)Cytotoxicity CC50 (µM) (Hepatocyte Cell Line)Therapeutic Index (CC50/IC50)
TDG-0011025025
TDG-00255010
TDG-0038>500>62.5
TDG-004201507.5

IC50: Half-maximal inhibitory concentration against the target. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[7]

Objective: To determine the concentration at which a this compound derivative exhibits cytotoxicity to a cell line of interest.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: Preliminary In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the highest dose of a this compound derivative that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • This compound derivative formulated for in vivo administration

  • Rodent model (e.g., mice or rats)

  • Appropriate vehicle for the derivative

  • Equipment for dosing (e.g., oral gavage needles, syringes)

  • Calibrated scale for animal weighing

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Dose Selection: Based on in vitro data, select a range of starting doses.

  • Dosing: Administer the derivative to small groups of animals at escalating doses. Include a vehicle control group. Dosing can be single or repeated over a set period.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including:

    • Changes in body weight

    • Changes in food and water consumption

    • Behavioral changes (e.g., lethargy, agitation)

    • Physical appearance (e.g., ruffled fur, hunched posture)

  • Endpoint: The study is typically concluded after a predetermined period (e.g., 7-14 days). The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%), death, or severe clinical signs of distress.

  • Necropsy and Histopathology (Optional but Recommended): At the end of the study, major organs can be collected for histopathological analysis to identify any microscopic signs of toxicity.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_start Start with TDG Derivative cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity_assay metabolic_stability Metabolic Stability Assay (Liver Microsomes) in_vitro_start->metabolic_stability off_target_screening Off-Target Screening in_vitro_start->off_target_screening mtd_study Maximum Tolerated Dose (MTD) Study cytotoxicity_assay->mtd_study Proceed if low cytotoxicity pk_study Pharmacokinetic (PK) Study metabolic_stability->pk_study Inform PK study design off_target_screening->mtd_study Guide observation in vivo mtd_study->pk_study repeat_dose_toxicology Repeat-Dose Toxicology Study pk_study->repeat_dose_toxicology end_point Toxicity Profile Established repeat_dose_toxicology->end_point

Caption: Workflow for assessing the toxicity of this compound derivatives.

Structure_Toxicity_Relationship cluster_modification Structural Modification cluster_outcome Potential Outcomes lipophilicity Adjust Lipophilicity pk_profile Improved PK Profile lipophilicity->pk_profile clearance Altered Clearance lipophilicity->clearance h_bond_donors Modify H-Bond Donors/Acceptors selectivity Increased Target Selectivity h_bond_donors->selectivity metabolic_sites Block Metabolic Sites metabolic_sites->clearance reduced_toxicity Reduced Toxicity pk_profile->reduced_toxicity selectivity->reduced_toxicity clearance->reduced_toxicity

References

Technical Support Center: Thiodigalactoside-Based Affinity Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Thiodigalactoside (TDG)-based affinity purification of galectins and other β-galactoside-binding proteins.

Troubleshooting Guides

This section addresses common issues encountered during TDG-based affinity purification in a question-and-answer format.

Problem: Low or No Binding of Target Protein to the TDG Resin

Question: My target protein is not binding to the this compound affinity column. What are the possible causes and solutions?

Answer: Low or no binding of your target protein can stem from several factors related to your protein, buffer conditions, or the affinity resin itself. Below is a systematic guide to troubleshooting this issue.

  • Is the target protein correctly folded and active?

    • Possible Cause: The β-galactoside binding site of your target protein may be misfolded or inactive. For recombinant proteins expressed in systems like E. coli, improper folding can occur.[1]

    • Solution:

      • Ensure that protein expression conditions are optimized for proper folding. This may involve lowering the induction temperature and using a less aggressive lysis method.[2]

      • Confirm the activity of your target protein using an alternative method, such as a hemagglutination assay if applicable.

      • For His-tagged proteins that are suspected to have a buried tag, purification under denaturing conditions can be attempted, followed by refolding.

  • Are the binding buffer conditions optimal?

    • Possible Cause: The pH, ionic strength, or presence of interfering substances in your binding buffer can inhibit the interaction between the target protein and the immobilized TDG.

    • Solution:

      • pH: Ensure the pH of your binding buffer is within the optimal range for your target protein's activity, typically around neutral pH (7.0-7.4).[3]

      • Ionic Strength: Keep the salt concentration in the binding buffer low, as high salt can interfere with binding.

      • Interfering Substances: Avoid components in your sample that might compete with TDG for binding, such as other galactosides. Also, ensure that chelating agents like EDTA are not inadvertently stripping essential ions if your protein's binding is metal-dependent.

  • Is the flow rate appropriate?

    • Possible Cause: A high flow rate during sample application may not allow sufficient time for the target protein to interact with the TDG ligand.

    • Solution: Decrease the flow rate during sample loading to increase the residence time of the sample in the column.

Problem: Target Protein Elutes with a Low Yield

Question: I am getting very little of my target protein in the elution fractions. How can I improve the yield?

Answer: Low elution yield can be due to inefficient elution conditions or loss of protein during the purification process. Here are some key areas to investigate:

  • Are the elution conditions stringent enough?

    • Possible Cause: The concentration of free this compound in the elution buffer may be insufficient to effectively compete with the immobilized TDG for binding to your target protein.

    • Solution:

      • Increase the concentration of free TDG in your elution buffer. A step or gradient elution with increasing concentrations of TDG can help determine the optimal concentration.

      • Alternatively, consider lowering the pH of the elution buffer (e.g., to pH 2.5-3.0 with 0.1 M glycine-HCl) to disrupt the interaction.[3][4] If using this method, it is crucial to immediately neutralize the eluted fractions with a buffer like 1 M Tris-HCl, pH 8.5 to preserve protein activity.[3][4]

  • Is the protein precipitating on the column?

    • Possible Cause: The conditions in the elution buffer might be causing your protein to precipitate within the column.

    • Solution:

      • Try adding stabilizing agents to the elution buffer, such as glycerol (up to 20%) or non-ionic detergents.

      • Elute with a linear gradient instead of a steep step to minimize protein concentration in any single fraction.

  • Has the protein been degraded?

    • Possible Cause: Proteases in the sample lysate can degrade the target protein.

    • Solution: Add protease inhibitors to your lysis and binding buffers. Perform the purification at a low temperature (e.g., 4°C) to minimize protease activity.[2]

Problem: Non-Specific Binding of Contaminating Proteins

Question: My eluate contains many proteins other than my target protein. How can I reduce this non-specific binding?

Answer: Non-specific binding of contaminating proteins is a common issue in affinity chromatography. The following strategies can help improve the purity of your target protein:

  • Optimize the wash steps.

    • Possible Cause: The washing steps may not be stringent enough to remove proteins that are weakly and non-specifically bound to the resin.

    • Solution:

      • Increase the volume of the wash buffer.

      • Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.

      • Include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in the wash buffer to reduce hydrophobic interactions.

  • Adjust the binding buffer composition.

    • Possible Cause: The composition of the binding buffer may be promoting non-specific interactions.

    • Solution:

      • Add a low concentration of a non-ionic detergent or glycerol to the binding buffer to minimize hydrophobic interactions.

      • Pre-clear the lysate by passing it through a column with an unrelated ligand to remove proteins that bind non-specifically to the matrix.

  • Block the resin.

    • Possible Cause: The affinity matrix itself may have sites that non-specifically bind proteins.

    • Solution: Before applying the sample, pre-incubate the resin with a blocking agent like bovine serum albumin (BSA) that will not interfere with the subsequent purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based affinity purification?

A1: this compound (TDG) is a structural analog of lactose and a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[5] In this purification technique, TDG is chemically coupled to a solid support matrix, such as agarose beads. When a sample containing galectins or other β-galactoside-binding proteins is passed over this matrix, these target proteins specifically bind to the immobilized TDG. Unbound proteins are washed away, and the purified target proteins are then eluted by introducing a solution containing a high concentration of free TDG or by changing the buffer conditions (e.g., lowering the pH) to disrupt the binding interaction.

Q2: Which galectins can be purified using a this compound resin?

A2: this compound has been shown to bind to various galectins, including Galectin-1 and Galectin-3, with dissociation constants (Kd) in the micromolar range.[5] Therefore, TDG-based affinity chromatography is suitable for the purification of these and likely other galectins that recognize β-galactosides.

Q3: How do I choose between competitive elution with free this compound and non-competitive elution by changing the pH?

A3: Competitive elution with free TDG is generally a milder method that is less likely to denature the target protein. This is often the preferred method when the biological activity of the purified protein is critical. Non-competitive elution by lowering the pH is a more stringent method that can be effective when competitive elution is inefficient.[3][4] However, it carries a higher risk of denaturing the protein, so immediate neutralization of the eluted fractions is essential.[3][4]

Q4: Can I regenerate and reuse my this compound affinity column?

A4: Yes, TDG affinity columns can typically be regenerated and reused multiple times. A common regeneration procedure involves washing the column with a high salt buffer to remove any ionically bound proteins, followed by a low pH wash (e.g., 0.1 M glycine-HCl, pH 2.5) to strip strongly bound proteins. The column should then be re-equilibrated with the binding buffer before the next use. For long-term storage, it is advisable to store the resin in a buffer containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C.

Q5: What is a typical binding capacity for a this compound affinity resin?

A5: The binding capacity can vary depending on the specific resin, the target protein, and the binding conditions. It is recommended to consult the manufacturer's specifications for the particular TDG resin you are using. Generally, affinity resins can have binding capacities ranging from a few milligrams to tens of milligrams of protein per milliliter of resin.

Quantitative Data Summary

ParameterTypical Value/RangeTarget Protein(s)Notes
Dissociation Constant (Kd) of TDG 24 µMGalectin-1Indicates the affinity of the interaction.[5]
49 µMGalectin-3A lower Kd value signifies a stronger binding affinity.[5]
Binding Buffer pH 7.0 - 7.4GalectinsOptimal for most galectin-ligand interactions.[3]
Elution Buffer (Competitive) 50 - 200 mM this compoundGalectinsThe optimal concentration should be determined empirically.
Elution Buffer (Non-competitive) 0.1 M Glycine-HCl, pH 2.5 - 3.0GeneralRequires immediate neutralization of eluted fractions.[3][4]
Flow Rate (Loading) 0.2 - 1.0 mL/minGeneralSlower flow rates can improve binding efficiency.
Flow Rate (Elution) 0.5 - 1.0 mL/minGeneralSlower flow rates can lead to more concentrated eluted fractions.

Experimental Protocols

Protocol 1: Purification of Galectins using this compound Affinity Chromatography

This protocol outlines the steps for purifying galectins from a cell lysate using a TDG-coupled agarose resin.

Materials:

  • This compound-Agarose Resin

  • Chromatography Column

  • Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Wash Buffer (e.g., Binding Buffer with 500 mM NaCl)

  • Elution Buffer (e.g., Binding Buffer with 100 mM this compound)

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5) - for non-competitive elution

  • Cell lysate containing the target galectin

  • Protease Inhibitor Cocktail

Methodology:

  • Column Preparation:

    • Pack the this compound-Agarose resin into a chromatography column.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation:

    • Clarify the cell lysate by centrifugation at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to remove cellular debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Add protease inhibitors to the clarified lysate.

  • Sample Loading:

    • Load the clarified lysate onto the equilibrated column at a low flow rate (e.g., 0.5 mL/min).

    • Collect the flow-through fraction for analysis to ensure the target protein has bound to the resin.

  • Washing:

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Competitive Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer containing free this compound.

    • Non-competitive Elution (Alternative): Elute with a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer.

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.

Protocol 2: Regeneration of the this compound Affinity Column

This protocol describes how to regenerate the TDG resin for reuse.

Materials:

  • Regeneration Buffer A (e.g., Binding Buffer with 1 M NaCl)

  • Regeneration Buffer B (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Binding Buffer

  • Storage Buffer (e.g., 20% Ethanol in Binding Buffer)

Methodology:

  • After elution, wash the column with 5 column volumes of Regeneration Buffer A to remove any remaining proteins bound by ionic interactions.

  • Wash the column with 5 column volumes of Regeneration Buffer B to strip any strongly bound proteins.

  • Immediately wash the column with 10 column volumes of Binding Buffer to re-equilibrate the resin to a neutral pH.

  • For immediate reuse, the column is ready. For long-term storage, wash the column with 5 column volumes of Storage Buffer and store at 4°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis & Outcome Lysate Clarified Lysate Load Load Sample Lysate->Load Column Equilibrated TDG Column Column->Load Wash Wash Load->Wash Unbound Proteins Elute Elute Wash->Elute Bound Target Protein Analysis SDS-PAGE Analysis Elute->Analysis Pure_Protein Purified Galectin Analysis->Pure_Protein

Caption: Experimental workflow for this compound-based affinity purification.

Troubleshooting_Logic Start Start Purification Problem Problem Encountered? Start->Problem Low_Binding Low/No Binding Problem->Low_Binding Yes Low_Yield Low Yield Problem->Low_Yield Yes Non_Specific Non-Specific Binding Problem->Non_Specific Yes Success Successful Purification Problem->Success No Check_Protein Check Protein Activity & Folding Low_Binding->Check_Protein Check_Buffers Optimize Buffers (pH, Salt) Low_Binding->Check_Buffers Check_Flow_Rate Decrease Flow Rate Low_Binding->Check_Flow_Rate Optimize_Elution Optimize Elution (TDG Conc., pH) Low_Yield->Optimize_Elution Add_Stabilizers Add Stabilizers (Glycerol) Low_Yield->Add_Stabilizers Optimize_Wash Optimize Wash Steps (Salt, Detergent) Non_Specific->Optimize_Wash Block_Resin Block Resin (BSA) Non_Specific->Block_Resin

References

Optimizing storage conditions to prevent Thiodigalactoside degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Thiodigalactoside (TDG) to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4][5] Under these conditions, it is stable for at least three to four years.[1][4][5][6]

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4] For immediate use, aqueous solutions can be kept at 4°C for over a week, though it is not recommended to store aqueous solutions for more than one day.[5][6]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in a variety of common laboratory solvents. For specific concentrations, please refer to the solubility table below. Sonication may be required to aid dissolution in some solvents.[3][6] If using water as the solvent for cell culture experiments, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[3]

Q4: What are the potential degradation pathways for this compound?

While this compound is known for its enhanced stability against enzymatic hydrolysis compared to its O-glycoside counterparts, two primary chemical degradation pathways should be considered under suboptimal storage or experimental conditions:

  • Hydrolysis: Cleavage of the thioglycosidic bond can occur, although it is less favorable than for O-glycosides. This process can be accelerated by strong acidic or basic conditions.

  • Oxidation: The thioether linkage in this compound is susceptible to oxidation, which can convert the sulfur atom into a sulfoxide and then a sulfone.[1] This can be promoted by the presence of oxidizing agents.

Q5: How can I check if my this compound has degraded?

Loss of biological activity in your experiments can be an indicator of this compound degradation. To analytically assess the purity and integrity of your this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed. A shift in the retention time or the appearance of additional peaks compared to a standard sample would suggest degradation.

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationStability
Solid -20°CLong-term≥ 3-4 years[1][4][5][6]
4°CShort-term2 years[4]
In Solvent -80°CLong-termUp to 6 months[3][4]
-20°CShort-termUp to 1 month[3][4]
Table 2: Solubility of this compound in Common Solvents
SolventSolubility
Water100 mg/mL (279.05 mM)[3][4]
PBS (pH 7.2)10 mg/mL (27.9 mM)[1][5][6]
DMSO20-50 mg/mL[1][5][6]
DMF1 mg/mL[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the desired solvent (e.g., DMSO, sterile water, or PBS) to achieve the target concentration.

  • Vortex thoroughly to dissolve. If necessary, sonicate the solution in a water bath to aid dissolution.[3][6]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[3][4]

Protocol 2: Assessment of this compound Integrity by RP-HPLC

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and columns available.

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% TFA). Prepare a similar solution of a new, trusted this compound standard for comparison.

  • HPLC System: An Agilent 1100 series or equivalent system.

  • Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[7]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[7]

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of 214 nm or 220 nm.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for retention time and the presence of any additional peaks in the sample, which may indicate degradation products.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in experiments 1. Degradation of TDG in solution: Improper storage temperature, repeated freeze-thaw cycles, or prolonged storage of aqueous solutions. 2. Oxidation of TDG: Presence of oxidizing agents in the experimental buffer. 3. Incorrect concentration: Error in weighing or dilution.1. Prepare fresh stock solutions from solid TDG. Ensure proper aliquoting and storage of solutions at -80°C for long-term use. Avoid using aqueous solutions stored for more than a day. 2. Use freshly prepared buffers and avoid sources of oxidation. 3. Re-prepare the solution, carefully verifying all measurements.
Precipitation of TDG in solution 1. Exceeding solubility limit: The concentration of TDG is too high for the chosen solvent. 2. Temperature change: TDG may precipitate out of some solutions upon cooling.1. Refer to the solubility table and adjust the concentration accordingly. Gentle warming and sonication can help redissolve the compound. 2. Allow the solution to equilibrate to room temperature before use.
Inconsistent experimental results 1. Inconsistent TDG activity: Using different aliquots that have undergone a varying number of freeze-thaw cycles. 2. Variability in solution preparation: Inconsistent dissolution or dilution.1. Use single-use aliquots for all experiments to ensure consistent TDG quality. 2. Follow the standardized protocol for solution preparation meticulously for each experiment.

Visualizations

Thiodigalactoside_Degradation_Pathway TDG This compound Hydrolysis Hydrolysis (Strong Acid/Base) TDG->Hydrolysis Cleavage of thioglycosidic bond Oxidation Oxidation (Oxidizing Agents) TDG->Oxidation Oxidation of thioether Galactose Galactose Hydrolysis->Galactose Thiogalactose Thiogalactose Hydrolysis->Thiogalactose Sulfoxide This compound Sulfoxide Oxidation->Sulfoxide Sulfone This compound Sulfone Oxidation->Sulfone Sulfoxide->Oxidation Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting_TDG_Degradation Start Reduced or No Biological Activity in Experiment Check_Storage Review Storage Conditions of TDG Stock Solution Start->Check_Storage Improper_Storage Improper Storage: - Incorrect Temperature - Repeated Freeze-Thaw Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Conditions Met Check_Storage->Proper_Storage No Prepare_Fresh Prepare Fresh Stock Solution from Solid TDG Improper_Storage->Prepare_Fresh Check_Protocol Examine Experimental Protocol Proper_Storage->Check_Protocol Protocol_Issue Potential Protocol Issue: - Buffer Composition (e.g., pH) - Presence of Oxidizing Agents Check_Protocol->Protocol_Issue Yes No_Protocol_Issue No Obvious Protocol Issue Check_Protocol->No_Protocol_Issue No Modify_Protocol Modify Experimental Protocol: - Adjust pH - Remove Oxidizing Agents Protocol_Issue->Modify_Protocol Analyze_Purity Assess TDG Purity (e.g., RP-HPLC) No_Protocol_Issue->Analyze_Purity

Caption: Troubleshooting workflow for TDG degradation.

Galectin1_Signaling TDG This compound (TDG) Gal1 Extracellular Galectin-1 TDG->Gal1 Inhibits Receptor Glycosylated Receptors (e.g., CD7, CD45, Integrins) Gal1->Receptor Binds & Crosslinks FAK FAK Receptor->FAK Activates PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Responses Cellular Responses: - Proliferation - Migration - Apoptosis - Angiogenesis mTOR->Cell_Responses

Caption: Simplified Galectin-1 signaling pathway inhibited by TDG.

References

Troubleshooting unexpected results in Thiodigalactoside experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiodigalactoside (TDG). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and stability for this compound (TDG)?

A1: Proper storage of TDG is crucial for maintaining its activity. For long-term storage, it is recommended to store TDG as a crystalline solid at -20°C, where it is stable for at least four years.[1][2] Stock solutions can be prepared in solvents like DMSO or PBS. For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[3] Aqueous solutions should ideally be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions before storage.[3][4]

Storage ConditionFormDuration
-20°CCrystalline Solid≥ 4 years[1][2]
-80°CStock Solution in DMSOUp to 6 months[3]
-20°CStock Solution in DMSOUp to 1 month[3]
Prepared FreshAqueous SolutionUse within one day[2]

Q2: What are the typical working concentrations for TDG in cell culture experiments?

A2: The effective concentration of TDG can vary depending on the cell type and the specific assay. For in vitro experiments, concentrations in the micromolar range are commonly used. For example, to inhibit fat accumulation in adipocytes, TDG has been used at concentrations of 250 µM and 500 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What are the known binding affinities of TDG for different galectins?

A3: TDG is a known inhibitor of several galectins, with varying affinities. The dissociation constants (Kd) are important parameters for understanding the inhibitory potential of TDG.

GalectinDissociation Constant (Kd)
Galectin-1 (GAL1)24 µM[5]
Galectin-3 (GAL3)49 µM[5]

Troubleshooting Guides

Galectin Inhibition Assays

Q4: I am not observing any inhibition of galectin activity in my assay. What could be the reason?

A4: Several factors could contribute to a lack of inhibitory effect. Here is a troubleshooting workflow to help you identify the potential issue:

G Troubleshooting: No Galectin Inhibition start No Inhibition Observed check_tdg 1. Verify TDG Integrity start->check_tdg check_assay 2. Assess Assay Components start->check_assay check_conditions 3. Review Experimental Conditions start->check_conditions sub_tdg1 Improper Storage? check_tdg->sub_tdg1 sub_tdg2 Incorrect Concentration? check_tdg->sub_tdg2 sub_tdg3 Degradation? check_tdg->sub_tdg3 sub_assay1 Inactive Galectin? check_assay->sub_assay1 sub_assay2 Substrate/Ligand Issue? check_assay->sub_assay2 sub_conditions1 Incorrect pH/Buffer? check_conditions->sub_conditions1 sub_conditions2 Suboptimal Incubation Time? check_conditions->sub_conditions2 solution_tdg1 Store at -20°C (solid) or -80°C (DMSO stock). Avoid freeze-thaw. sub_tdg1->solution_tdg1 solution_tdg2 Verify calculations and perform a dose-response curve. sub_tdg2->solution_tdg2 solution_tdg3 Prepare fresh solutions before each experiment. sub_tdg3->solution_tdg3 solution_assay1 Test galectin activity with a known positive control. sub_assay1->solution_assay1 solution_assay2 Validate substrate/ligand binding to galectin. sub_assay2->solution_assay2 solution_conditions1 Ensure buffer conditions are optimal for galectin activity. sub_conditions1->solution_conditions1 solution_conditions2 Optimize incubation time for inhibitor binding. sub_conditions2->solution_conditions2

Troubleshooting workflow for lack of galectin inhibition.
Apoptosis Induction

Q5: I am seeing variable or no apoptosis induction when treating my cells with TDG. Why?

A5: Inducing apoptosis can be complex and cell-type dependent. TDG often works by inhibiting galectins, such as galectin-1, which can protect cancer cells from apoptosis.[6][7] Therefore, the effect of TDG on apoptosis is indirect.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to galectin-1-mediated effects. Ensure your cell line expresses galectin-1 and that its survival is dependent on galectin-1 activity.

  • TDG as a Single Agent: In some contexts, TDG alone may not be sufficient to induce apoptosis and may work more effectively in combination with other pro-apoptotic stimuli.[6]

  • Experimental Controls: Use a positive control for apoptosis induction in your cell line to ensure the assay is working correctly. A negative control, such as sucrose, can help confirm that the observed effects are not due to osmotic stress.[7]

G Galectin-1 Signaling and TDG Inhibition Gal1 Galectin-1 TCellReceptor T-Cell Glycoreceptors (e.g., CD7, CD45) Gal1->TCellReceptor binds TDG This compound (TDG) TDG->Gal1 inhibits CaspaseCascade Caspase Cascade Activation TCellReceptor->CaspaseCascade activates Apoptosis T-Cell Apoptosis CaspaseCascade->Apoptosis leads to

Simplified pathway of Galectin-1 induced T-cell apoptosis and its inhibition by TDG.
Affinity Chromatography

Q6: My target protein is not binding to the this compound-agarose column. What should I do?

A6: Failure to bind in affinity chromatography can be due to several factors. Here are some common troubleshooting steps:

  • Binding Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between your target protein and TDG.

  • Flow Rate: A high flow rate may not allow sufficient time for the interaction to occur. Try reducing the flow rate or using a batch-binding method.

  • Protein Integrity: Confirm that your target protein is correctly folded and functional. Proteolytic degradation could also be an issue, so consider adding protease inhibitors.

  • Column Regeneration: If the column has been used previously, ensure it has been properly regenerated and that the immobilized TDG is still active.

Q7: The purity of my eluted protein is low. How can I improve it?

A7: Low purity is often due to non-specific binding of other proteins to the column matrix.

  • Washing Steps: Increase the volume and/or stringency of your wash buffer. Adding a low concentration of a competitor (like free galactose) or increasing the salt concentration in the wash buffer can help to remove non-specifically bound proteins.

  • Blocking: Pre-blocking the column with a non-interfering protein like BSA can reduce non-specific binding sites on the agarose matrix.

β-Galactosidase Inhibition Assays

Q8: I am not observing inhibition of β-galactosidase with TDG. Is this expected?

A8: While TDG is a structural analog of lactose, its inhibitory activity can be highly specific to the type of β-galactosidase. It is possible that the β-galactosidase you are using is not inhibited by TDG. It is crucial to use a positive control inhibitor known to be effective against your specific enzyme to validate the assay.

G β-Galactosidase Inhibition Assay Workflow start Start Assay prepare_reagents Prepare β-Galactosidase, Substrate (e.g., ONPG), and TDG solution start->prepare_reagents incubate Incubate Enzyme + TDG prepare_reagents->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Product Formation (e.g., Absorbance at 420 nm) add_substrate->measure analyze Analyze Data (Compare with No-Inhibitor Control) measure->analyze end Determine Inhibition analyze->end

A general workflow for a β-galactosidase inhibition assay.

Experimental Protocols

Protocol: Galectin-1 Inhibition Assay (Competitive ELISA)

Materials:

  • Recombinant Galectin-1

  • Asialofetuin (ASF) or another suitable glycoprotein

  • This compound (TDG)

  • Biotinylated anti-Galectin-1 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coat ELISA plate wells with ASF (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash wells three times with wash buffer.

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Wash wells three times with wash buffer.

  • Prepare serial dilutions of TDG.

  • In a separate plate or tubes, pre-incubate a constant concentration of Galectin-1 with the serial dilutions of TDG for 30 minutes at room temperature.

  • Transfer the Galectin-1/TDG mixtures to the ASF-coated wells and incubate for 1 hour at room temperature.

  • Wash wells three times with wash buffer.

  • Add biotinylated anti-Galectin-1 antibody and incubate for 1 hour at room temperature.

  • Wash wells three times with wash buffer.

  • Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash wells five times with wash buffer.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with stop solution.

  • Read the absorbance at 450 nm.

  • Plot the absorbance against the TDG concentration to determine the IC50 value.

Protocol: β-Galactosidase Inhibition Assay

Materials:

  • β-galactosidase

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • This compound (TDG)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Stop solution (e.g., 1 M Na₂CO₃)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of TDG in assay buffer.

  • In a 96-well plate, add a constant amount of β-galactosidase to each well.

  • Add the TDG dilutions to the wells containing the enzyme. Include a control with no TDG.

  • Pre-incubate the enzyme and TDG for 15 minutes at 37°C.

  • Initiate the reaction by adding a constant concentration of ONPG to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), or until a yellow color develops in the no-inhibitor control.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 420 nm.

  • Calculate the percent inhibition for each TDG concentration relative to the no-inhibitor control.

References

How to select the appropriate dose of Thiodigalactoside for animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of Thiodigalactoside (TDG) dosage for animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDG) and what is its mechanism of action?

This compound is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3).[1][2] Galectins are a family of proteins that bind to β-galactosides and are involved in various biological processes, including immune responses, inflammation, cancer progression, and fibrosis. By binding to the carbohydrate recognition domain (CRD) of galectins, TDG blocks their interaction with other molecules, thereby inhibiting their biological functions.

Q2: What are the common research applications of TDG in animal studies?

Based on published studies, TDG has been primarily used in animal models of:

  • Cancer: To inhibit tumor growth, angiogenesis, and immune evasion.[3]

  • Obesity: To reduce body weight gain in diet-induced obesity models.[1][4][5][6]

  • Fibrosis: While studies on TDG itself are limited, related galectin inhibitors have been used to reduce fibrosis in liver models.

Q3: What is a good starting dose for my animal study?

The appropriate dose of TDG will depend on the animal model, the disease under investigation, and the route of administration. Based on existing literature, here are some starting points:

  • For cancer studies in mice (intratumoral administration): Doses ranging from 40 to 120 mg/kg administered every 3 days have been shown to be effective.[3]

  • For obesity studies in rats (intraperitoneal administration): A dose of 5 mg/kg administered once weekly has been reported to be effective.[1][4][5][6]

  • For fibrosis studies: Direct data for TDG is limited. However, for other galectin inhibitors in rat models of liver fibrosis, doses have ranged from 60 to 180 mg/kg administered once or twice weekly via intraperitoneal injection.[7] It is advisable to start with a dose-ranging study.

Q4: What is the known toxicity profile of this compound?

Q5: How should I prepare and administer TDG?

TDG is soluble in phosphate-buffered saline (PBS), water, and dimethyl sulfoxide (DMSO).[2][10][11] For in vivo studies, it is often dissolved in PBS. The route of administration will depend on the experimental model. Intratumoral and intraperitoneal injections are the most commonly reported methods. Oral administration has been shown to be less effective than intraperitoneal injection in at least one study.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect at the chosen dose The dose may be too low for the specific animal model or disease.- Increase the dose in a stepwise manner. - Consider a different route of administration that may have better bioavailability (e.g., intraperitoneal instead of oral). - Verify the activity of your TDG compound.
Unexpected adverse effects or toxicity The dose may be too high.- Immediately reduce the dose. - Monitor the animals closely for signs of toxicity. - Conduct a formal dose-ranging study to determine the Maximum Tolerated Dose (MTD).
Poor solubility of TDG in the chosen vehicle The concentration of TDG may be too high for the selected solvent.- Gently warm the solution or use sonication to aid dissolution. - Consider using a different vehicle, such as a small percentage of DMSO in PBS. Always check vehicle tolerance in your animal model.
Inconsistent results between experiments Variability in animal strain, age, or sex. Inconsistent preparation or administration of TDG.- Standardize all experimental parameters, including animal characteristics. - Ensure accurate and consistent preparation and administration of the TDG solution.

Quantitative Data Summary

The following tables summarize the reported effective doses of this compound and related galectin inhibitors in various animal models.

Table 1: this compound Dosing in Animal Models

Application Animal Model Dose Route of Administration Frequency Reference
CancerMice (B16F10 melanoma, 4T1 mammary carcinoma)40, 80, 120 mg/kgIntratumoralEvery 3 days[3]
ObesityRats (Sprague-Dawley)5 mg/kgIntraperitonealOnce per week[1][4][5][6]
ObesityRats (Sprague-Dawley)5 mg/kgOralDaily or weekly[1]

Table 2: Dosing of Other Galectin Inhibitors in a Rat Fibrosis Model

Compound Animal Model Dose Route of Administration Frequency Reference
GR-MD-01Rats (Thioacetamide-induced liver fibrosis)60 mg/kgIntraperitonealTwice weekly[7]
GR-MD-02Rats (Thioacetamide-induced liver fibrosis)60, 90 mg/kgIntraperitonealOnce or twice weekly[7]
GM-CT-01Rats (Thioacetamide-induced liver fibrosis)105, 180 mg/kgIntraperitonealOnce or twice weekly[7]

Experimental Protocols

Protocol 1: Intratumoral Administration of this compound in a Murine Cancer Model

This protocol is based on studies using B16F10 melanoma and 4T1 mammary carcinoma models in mice.[3]

  • Preparation of TDG Solution:

    • Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 4, 8, or 12 mg/mL for doses of 40, 80, or 120 mg/kg in a 20g mouse with an injection volume of 100 µL).

    • Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Model:

    • Use appropriate mouse strains for your tumor model (e.g., C57BL/6 for B16F10, BALB/c for 4T1).

    • Implant tumor cells subcutaneously according to your established protocol.

  • Administration:

    • Once tumors are established and palpable, begin TDG treatment.

    • Using an insulin syringe, inject the prepared TDG solution directly into the tumor.

    • Administer the injection slowly to ensure even distribution within the tumor mass.

    • Repeat the injection every 3 days for the duration of the study.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal health and body weight regularly.

Protocol 2: Intraperitoneal Administration of this compound in a Rat Obesity Model

This protocol is based on a study using a diet-induced obesity model in Sprague-Dawley rats.[1][4][5][6]

  • Preparation of TDG Solution:

    • Dissolve this compound in sterile PBS to a concentration that allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 1-2 mL/kg).

    • Ensure the solution is sterile.

  • Animal Model:

    • Induce obesity in Sprague-Dawley rats by providing a high-fat diet.

    • Include a control group on a standard diet.

  • Administration:

    • Administer the 5 mg/kg dose of TDG via intraperitoneal injection.

    • Perform the injection once weekly for the duration of the study (e.g., 5 weeks).

  • Monitoring:

    • Measure body weight and food intake regularly.

    • At the end of the study, collect relevant tissues (e.g., adipose tissue, liver) for analysis.

Visualizations

experimental_workflow Experimental Workflow for TDG Dose Selection cluster_prep Preparation cluster_dose_ranging Dose-Ranging Study (Recommended) cluster_efficacy_study Efficacy Study prep_tdg Prepare TDG Solution (Sterile PBS) dose_groups Establish Dose Groups (e.g., 3-4 levels) prep_tdg->dose_groups administer_dose Administer TDG dose_groups->administer_dose monitor_toxicity Monitor for Toxicity (Clinical signs, body weight) administer_dose->monitor_toxicity determine_mtd Determine MTD monitor_toxicity->determine_mtd select_doses Select Doses Based on Dose-Ranging/Literature determine_mtd->select_doses treat_animals Treat Animal Models select_doses->treat_animals collect_data Collect Efficacy Data (e.g., tumor size, body weight) treat_animals->collect_data analyze_results Analyze and Interpret Results collect_data->analyze_results

Caption: A logical workflow for selecting the appropriate dose of this compound.

signaling_pathway Mechanism of Action of this compound TDG This compound (TDG) Galectin Galectin (e.g., Gal-1, Gal-3) TDG->Galectin Inhibits Glycoprotein Cell Surface Glycoproteins Galectin->Glycoprotein Binds to Signaling Downstream Signaling Pathways (e.g., Angiogenesis, Immune Suppression) Glycoprotein->Signaling Biological_Effect Biological Effect (e.g., Tumor Growth, Adipogenesis) Signaling->Biological_Effect

Caption: Simplified signaling pathway showing the inhibitory action of TDG on galectins.

References

Technical Support Center: Refining Assay Conditions for Studying Thiodigalactoside's Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the inhibitory activity of Thiodigalactoside (TDG) against galectins.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental assays involving this compound.

Issue 1: High Background Signal in Competitive ELISA

Question: We are performing a competitive ELISA to determine the IC50 of this compound for galectin-3 binding to asialofetuin, but we are observing a high background signal in our negative control wells. What could be the cause and how can we resolve it?

Answer: A high background signal in a competitive ELISA can obscure the true inhibitory effect of this compound. Here are potential causes and solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the galectin or the detection antibody to the plate surface.

    • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). You can also try a different blocking agent altogether, such as casein. Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can also improve blocking efficiency.[1]

  • Non-Specific Binding of Detection Antibody: The secondary antibody used for detection may be binding non-specifically to the coated glycoprotein or the plate.

    • Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Including a control where the primary antibody is omitted can help identify if the secondary antibody is the source of the high background.[1]

  • Contaminated Reagents: Buffers, especially wash buffers containing detergents like Tween-20, can become contaminated with microbial growth, leading to high background.

    • Solution: Prepare fresh buffers for each experiment. Filter-sterilize buffers to prevent contamination.[1]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to the background signal.

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wells are completely filled and emptied during each wash step. A final wash with distilled water can sometimes help to remove residual detergent.[2]

Issue 2: Low Signal or No Inhibition Observed in Fluorescence Polarization Assay

Question: We are using a fluorescence polarization (FP) assay to measure the inhibition of galectin-1 by this compound, but we are seeing a very low dynamic range and no significant decrease in polarization even at high concentrations of TDG. What could be the problem?

Answer: A low signal or lack of inhibition in an FP assay can be due to several factors related to the fluorescent probe, the protein, or the assay conditions.

  • Inappropriate Fluorescent Probe: The affinity of the fluorescently labeled ligand (probe) for the galectin may be too low, or its fluorescence properties may not be suitable for FP.

    • Solution: Use a high-affinity fluorescent probe for the galectin being studied. The probe's affinity should ideally be in the same range as or slightly lower than the expected inhibitor's affinity.[3] If the probe's affinity is too weak, it will not effectively bind to the galectin, resulting in a low initial polarization value.

  • Inactive Galectin: The galectin preparation may have lost its activity due to improper storage or handling. Galectins can be sensitive to oxidation.

    • Solution: Ensure that the galectin is stored in a buffer containing a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, to maintain its activity.[4] It is advisable to test the activity of the galectin by performing a direct titration with the fluorescent probe to confirm binding before proceeding with the inhibition assay.

  • Incorrect Concentrations: The concentrations of the galectin and the fluorescent probe are critical for a successful competition assay.

    • Solution: The concentration of the galectin should be optimized to give a significant polarization signal with the probe (typically around the Kd of the probe-galectin interaction). The probe concentration should be kept low (in the nanomolar range) to ensure that it does not saturate the galectin.[5]

  • "Propeller Effect" of the Fluorophore: The linker attaching the fluorophore to the ligand might be too long or flexible, allowing the fluorophore to rotate freely even when the ligand is bound to the protein. This will result in a minimal change in polarization upon binding.[6]

    • Solution: Consider using a probe with a shorter, more rigid linker. Alternatively, a different fluorescent dye might be less susceptible to this effect.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a galectin inhibitor?

A1: this compound (TDG) is a structural analog of lactose and acts as a competitive inhibitor of galectins.[7] It binds to the conserved carbohydrate-recognition domain (CRD) of galectins, the same site where these proteins bind to their natural β-galactoside-containing glycoconjugate ligands.[8] By occupying the CRD, TDG prevents galectins from interacting with their endogenous binding partners, thereby inhibiting their biological functions.

Q2: What are the typical binding affinities of this compound for different galectins?

A2: The binding affinity of this compound can vary between different galectins. It is generally considered a pan-galectin inhibitor but shows some differences in potency.

GalectinDissociation Constant (Kd)
Galectin-1~24 µM
Galectin-3~49 µM

These values are approximate and can vary depending on the specific assay conditions and experimental setup.[9]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is generally stable in aqueous solutions.[7] However, for long-term storage, it is recommended to prepare aliquots of stock solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] For use in cell-based assays, it is good practice to prepare fresh dilutions from a stock solution for each experiment.

Q4: How can I be sure that the observed inhibition is specific to this compound's interaction with the galectin?

A4: To confirm the specificity of this compound's inhibitory activity, several controls can be included in your experiments:

  • Use a negative control sugar: A sugar that is not expected to bind to galectins, such as mannose or sucrose, can be used as a negative control. No inhibition should be observed with these sugars.

  • Use a mutant galectin: If available, a mutant version of the galectin with a non-functional carbohydrate-recognition domain can be used. This compound should not show any inhibitory effect in assays with this mutant protein.

  • Vary the target: If the assay allows, test the inhibitory activity of this compound against an unrelated protein to rule out non-specific effects.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Inhibition of Galectin-3

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of Galectin-3 to the glycoprotein asialofetuin.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with 100 µL/well of asialofetuin solution (10 µg/mL in PBS) overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).

  • Blocking:

    • Block non-specific binding sites by adding 200 µL/well of blocking buffer (3% BSA in PBS) and incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in assay buffer (1% BSA in PBS).

    • In a separate plate or tubes, pre-incubate a constant concentration of recombinant Galectin-3 (e.g., 1 µg/mL) with the various concentrations of this compound for 30 minutes at room temperature.

    • Add 100 µL of the Galectin-3/Thiodigalactoside mixtures to the asialofetuin-coated wells. Include controls with Galectin-3 alone (no inhibitor) and wells with buffer only (background).

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection:

    • Add 100 µL/well of a primary antibody against Galectin-3 (diluted in assay buffer) and incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Secondary Antibody:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in assay buffer) and incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2, followed by a final wash with PBS alone.

  • Substrate Development:

    • Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stop Reaction:

    • Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorescence Polarization Assay for this compound Inhibition

This protocol describes a method to measure the inhibition of a galectin by this compound using a fluorescently labeled carbohydrate probe.

  • Reagent Preparation:

    • Prepare a stock solution of the galectin in a suitable buffer (e.g., PBS with 1 mM DTT).

    • Prepare a stock solution of the fluorescent probe (e.g., a fluorescein-labeled lactose derivative) in the same buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a black, low-binding 384-well plate, add a fixed concentration of the galectin and the fluorescent probe to each well. The final concentrations will need to be optimized, but typical starting concentrations are 100 nM for the galectin and 10 nM for the probe.

    • Add the different concentrations of this compound to the wells. Include controls with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore being used.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values.

    • Plot the mP values against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a competitive binding equation.

Visualizations

Galectin_Signaling_Pathway TDG This compound Galectin Extracellular Galectin TDG->Galectin Inhibits Glycoprotein Cell Surface Glycoprotein (e.g., Integrins, EGFR) Galectin->Glycoprotein Binds Lattice Galectin-Glycoprotein Lattice Glycoprotein->Lattice Signaling Intracellular Signaling Cascades (e.g., Ras-MAPK, PI3K-Akt) Lattice->Signaling Modulates Response Cellular Responses (Proliferation, Migration, Angiogenesis) Signaling->Response Leads to

Caption: Simplified Galectin Signaling Pathway and Point of Inhibition by this compound.

Competitive_ELISA_Workflow cluster_plate Microplate Well Coating 1. Coat with Glycoprotein (e.g., Asialofetuin) Blocking 2. Block with BSA Coating->Blocking Incubation 3. Add Galectin + This compound Blocking->Incubation Detection 4. Add Detection Antibodies (HRP) Incubation->Detection Substrate 5. Add Substrate & Measure Signal Detection->Substrate

Caption: Experimental Workflow for a Competitive ELISA to Measure this compound Inhibition.

References

Validation & Comparative

Comparing the efficacy of Thiodigalactoside with other galectin inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data.

Galectins, a family of β-galactoside-binding proteins, are crucial mediators in a wide array of physiological and pathological processes, including inflammation, fibrosis, and cancer. Their role in disease progression has made them attractive targets for therapeutic intervention. Thiodigalactoside (TDG), a non-metabolizable synthetic disaccharide, has long been a reference compound for pan-galectin inhibition. However, the landscape of galectin inhibitors is rapidly evolving, with the development of novel compounds boasting enhanced potency and selectivity. This guide provides a detailed comparison of the efficacy of this compound with other prominent galectin inhibitors, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Galectin Inhibitors

The inhibitory potential of galectin inhibitors is primarily assessed by their binding affinity to the target galectins, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following tables summarize the binding affinities of this compound and other selected galectin inhibitors for Galectin-1 and Galectin-3, two of the most extensively studied members of the galectin family.

Table 1: Comparison of Binding Affinities (Kd) for Galectin-1

InhibitorKd (µM)Notes
This compound (TDG) 24[1][2][3]Pan-galectin inhibitor, serves as a common reference compound.
Lactose 190[4]Natural disaccharide ligand with low affinity.
N-Acetyllactosamine Not widely reported for Gal-1A natural ligand for some galectins.
OTX008 Selective for Gal-1A selective, non-carbohydrate-based inhibitor of galectin-1.[1]
TD139 0.22[1]A this compound derivative with higher affinity for Gal-3.

Table 2: Comparison of Binding Affinities (Kd) for Galectin-3

InhibitorKd (µM)Notes
This compound (TDG) 49[1][2][3][4][5]Pan-galectin inhibitor, serves as a common reference compound.
Lactose 220[4]Natural disaccharide ligand with low affinity.
N-Acetyllactosamine 67[4]A natural disaccharide ligand with moderate affinity.
TD139 0.068[1]High-affinity synthetic inhibitor of galectin-3.
GB1107 0.037[1]A potent and selective, orally active inhibitor of Galectin-3.[1]
GB1211 (Selvigaltin) 0.025 (human), 0.012 (rabbit)[6]A highly potent and selective, orally available galectin-3 inhibitor.[6][7]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is a common method to determine the binding affinity of an inhibitor for a galectin.

Principle: A fluorescently labeled carbohydrate probe that binds to the galectin is used. In the unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger galectin protein, its tumbling is restricted, leading to high fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to the galectin, causing a decrease in fluorescence polarization in a concentration-dependent manner.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled probe (e.g., fluorescein-conjugated lactose) in an appropriate buffer (e.g., PBS with 0.1 µM BSA).

    • Prepare a stock solution of the recombinant human galectin protein in the same buffer.

    • Prepare serial dilutions of the inhibitor compound (e.g., this compound, TD139) in the assay buffer.

  • Assay Setup (96-well black microplate):

    • To each well, add a fixed concentration of the galectin protein and the fluorescent probe. The concentrations should be optimized to achieve a significant polarization signal.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

    • The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of galectin inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the galectin inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include control wells with vehicle-treated cells.

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 72 hours) in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Mandatory Visualization

Signaling Pathways

Galectins exert their biological functions by interacting with various cell surface glycoproteins and modulating intracellular signaling pathways. The following diagrams illustrate key signaling pathways influenced by Galectin-1 and Galectin-3.

Galectin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galectin-1 (dimer) Galectin-1 (dimer) Glycoprotein Receptor Glycoprotein Receptor Galectin-1 (dimer)->Glycoprotein Receptor Binds to KRAS KRAS Glycoprotein Receptor->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates to nucleus and activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Angiogenesis Proliferation, Angiogenesis Gene Expression->Proliferation, Angiogenesis This compound This compound This compound->Galectin-1 (dimer) Inhibits OTX008 OTX008 OTX008->Galectin-1 (dimer) Inhibits

Caption: Galectin-1 signaling through the KRAS-RAF-MEK-ERK pathway.

Galectin3_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Galectin-3 Galectin-3 Integrin Integrin Galectin-3->Integrin Binds to PI3K PI3K Integrin->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes Metastasis Metastasis Akt->Metastasis Promotes This compound This compound This compound->Galectin-3 Inhibits TD139 TD139 TD139->Galectin-3 Inhibits GB1211 GB1211 GB1211->Galectin-3 Inhibits

Caption: Galectin-3 signaling through the PI3K-Akt pathway.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a galectin inhibitor using a tumor xenograft model.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cancer Cell Culture Cancer Cell Culture Cell Implantation Cell Implantation Cancer Cell Culture->Cell Implantation Subcutaneous injection into nude mice Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Allow tumors to reach a palpable size Randomization Randomization Tumor Growth->Randomization Group animals Inhibitor Administration Inhibitor Administration Randomization->Inhibitor Administration Treatment Group Vehicle Control Vehicle Control Randomization->Vehicle Control Control Group Tumor Measurement Tumor Measurement Inhibitor Administration->Tumor Measurement Body Weight Body Weight Inhibitor Administration->Body Weight Vehicle Control->Tumor Measurement Vehicle Control->Body Weight Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis At study termination Body Weight->Endpoint Analysis At study termination

Caption: In vivo experimental workflow for a tumor xenograft model.

References

A Comparative Analysis of Thiodigalactoside and Its Synthetic Derivatives as Galectin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Thiodigalactoside (TDG) and its synthetic derivatives, focusing on their performance as galectin inhibitors. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in selecting appropriate compounds for their studies and to provide a foundation for the development of novel therapeutics targeting galectin-mediated diseases, including cancer and fibrosis.

Introduction to this compound and Galectins

This compound (TDG) is a sulfur-containing disaccharide analogue of lactose that acts as a pan-galectin inhibitor.[1][2] Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell adhesion, signaling, and apoptosis.[3] Dysregulation of galectin expression and function is implicated in numerous pathologies, most notably cancer, where they contribute to tumor progression, metastasis, and immune evasion.[4]

TDG and its derivatives are valuable research tools for studying galectin function and are being actively investigated as potential therapeutic agents.[3] The thioether linkage in TDG renders it resistant to enzymatic hydrolysis by β-galactosidases, a significant advantage over natural lactose-based ligands.[5] However, the relatively low binding affinity and lack of selectivity of TDG for specific galectin subtypes have driven the development of a wide array of synthetic derivatives with improved potency and specificity.[6][7]

Comparative Performance of this compound Derivatives

The primary strategy for enhancing the affinity and selectivity of TDG involves chemical modifications at the C3 and C3' positions of the galactose units. These modifications allow for additional interactions with amino acid residues within the carbohydrate recognition domain (CRD) of galectins, particularly with a conserved arginine residue. Aromatic and heteroaromatic substitutions have proven to be particularly effective in this regard.[5][8]

Below are tables summarizing the binding affinities (expressed as dissociation constants, Kd, and half-maximal inhibitory concentrations, IC50) of TDG and a selection of its synthetic derivatives for two of the most studied galectins: galectin-1 and galectin-3. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Kd in µM) of this compound and Derivatives for Galectin-1 and Galectin-3

CompoundGalectin-1 (Kd in µM)Galectin-3 (Kd in µM)Selectivity (Gal-1/Gal-3)Reference(s)
This compound (TDG)24490.49[1][2]
3,3'-di-O-benzyl-TDG2.51.81.39[5]
3,3'-bis-(4-fluorophenyl-triazolyl)-TDG (TD139)0.220.0683.24[3]
Asymmetrical 3-(4-fluorophenyl-triazolyl)-3'-(coumaryl)-TDG0.350.007546.67[6]
3,3'-bis-(butylaminocarbonyltriazolyl)-TDGNot Reported0.015-[6]

Table 2: Inhibitory Concentrations (IC50 in µM) of this compound and Derivatives against Galectin-3

CompoundIC50 (µM)Assay MethodReference(s)
This compound (TDG)75Isothermal Titration Calorimetry[3]
3,3'-di-O-(naphthalen-2-yl)methyl-TDG0.8Saturation Transfer Difference NMR[5]
3,3'-di-O-(quinolin-2-yl)methyl-TDG2.5Saturation Transfer Difference NMR[5]
3,3'-di-O-benzyl-TDG3.1Saturation Transfer Difference NMR[5]

Note: Direct comparison of absolute values across different studies and assay methods should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Fluorescence Polarization (FP) Competition Assay for Binding Affinity Determination

This method is used to determine the dissociation constant (Kd) of unlabeled TDG derivatives by measuring their ability to displace a fluorescently labeled probe from the galectin binding site.

Materials:

  • Purified recombinant human galectin-1 or galectin-3.

  • Fluorescein-labeled galectin ligand (probe), e.g., fluorescein-conjugated lactoside.

  • Unlabeled TDG or synthetic derivative (inhibitor).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% Tween-20.

  • Black, low-volume 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the galectin in Assay Buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a stable and significant polarization signal with the probe.

    • Prepare a stock solution of the fluorescent probe in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) and well below the Kd of its interaction with the galectin to ensure a sensitive competition assay.

    • Prepare a serial dilution of the unlabeled inhibitor in Assay Buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add a fixed volume of the galectin solution.

    • Add the serially diluted inhibitor solutions to the wells. Include a control with only Assay Buffer (no inhibitor) for maximum polarization and a control with a high concentration of a known potent inhibitor for minimum polarization.

    • Add a fixed volume of the fluorescent probe solution to all wells.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding equilibrium to be reached.

    • Measure the fluorescence polarization of each well using the plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

    • The Kd of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.[9]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Materials:

  • Purified recombinant human galectin-1 or galectin-3.

  • TDG or synthetic derivative.

  • Dialysis buffer (e.g., PBS, pH 7.4). Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze the galectin extensively against the chosen ITC buffer.

    • Dissolve the TDG derivative in the final dialysis buffer to ensure a perfect match.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment Setup:

    • Load the galectin solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

    • Load the TDG derivative solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume and spacing.

    • Perform a series of small injections of the ligand into the protein solution.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).[10][11]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its derivatives.

Signaling Pathways

Galectin_Signaling TDG TDG Gal1 Gal1 TDG->Gal1 Inhibition Gal3 Gal3 TDG->Gal3 Inhibition Receptor Receptor Gal1->Receptor Binding Apoptosis Apoptosis Gal1->Apoptosis Induction Gal3->Receptor Binding Signaling Signaling Receptor->Signaling Activation Angiogenesis Angiogenesis Signaling->Angiogenesis Metastasis Metastasis Signaling->Metastasis

Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Biochemical Screening cluster_2 Cell-based Assays Synthesis Synthesis of TDG Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Preparation Purification->Library FP_Assay Fluorescence Polarization Competition Assay Library->FP_Assay Primary Screen ITC Isothermal Titration Calorimetry FP_Assay->ITC Hit Validation Migration Cell Migration/ Invasion Assay ITC->Migration Lead Compound Apoptosis_Assay Apoptosis Assay Migration->Apoptosis_Assay

Conclusion

The development of synthetic derivatives of this compound has led to a new generation of potent and selective galectin inhibitors. By systematically modifying the TDG scaffold, researchers have been able to significantly enhance binding affinities, in some cases by several orders of magnitude, and to tune the selectivity towards specific galectin subtypes. The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in galectin research and drug discovery. The continued exploration of the structure-activity relationships of TDG derivatives holds great promise for the development of novel therapeutics for a range of diseases, including cancer, inflammation, and fibrosis.

References

Validating the Anti-Cancer Efficacy of Thiodigalactoside Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Thiodigalactoside (TDG), a potent galectin inhibitor, across various cancer cell lines. The information presented herein is supported by experimental data from preclinical studies, offering insights into its mechanisms of action and potential therapeutic applications.

Executive Summary

This compound (TDG) demonstrates varied anti-cancer activities depending on the cancer cell type. In oral squamous cell carcinoma (OSCC) cell lines, TDG exhibits direct cytotoxic effects, leading to the inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[1] Conversely, in murine melanoma (B16F10) and breast cancer (4T1) cell lines, the anti-tumor effects of TDG in vivo are primarily attributed to its role as a galectin-1 inhibitor, which leads to the suppression of tumor angiogenesis and modulation of the tumor immune microenvironment, rather than direct cell killing.[2] This guide will delve into the comparative efficacy of TDG, detailing the experimental findings and the underlying molecular pathways.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the known effects of TDG on different cancer cell lines. A notable gap in the current literature is the absence of specific IC50 values for TDG in many of the studied cancer cell lines, particularly for oral squamous cell carcinoma lines where direct cytotoxicity has been observed.

Cell LineCancer TypeKnown Anti-Cancer EffectsIC50 ValueSupporting Evidence
SCC-4, SCC-9, SCC-25 Oral Squamous Cell CarcinomaInhibition of cell growth, induction of apoptosis, and cell cycle arrest.[1]Not ReportedTDG treatment significantly (P < 0.001) inhibited the growth of these OSCC cells.[1]
B16F10 Murine MelanomaIn vivo: Inhibition of tumor growth through anti-angiogenic and immunomodulatory effects. In vitro: No significant effect on cell proliferation.Not Applicable (in vitro)Intratumoral injection of TDG significantly reduced tumor growth in a murine model.[2] However, TDG, even at high concentrations, had no effect on the proliferation of B16F10 cells in culture.
4T1 Murine Breast CancerIn vivo: Inhibition of tumor growth through anti-angiogenic and immunomodulatory effects. In vitro: No significant effect on cell proliferation.Not Applicable (in vitro)Intratumoral injection of TDG significantly reduced tumor growth in an orthotopic breast cancer model.[2] High concentrations of TDG did not affect the proliferation of 4T1 cells in culture.

Signaling Pathways Modulated by this compound

The anti-cancer activity of TDG is rooted in its ability to inhibit galectins, particularly galectin-1. This inhibition disrupts key signaling pathways that promote cancer progression.

Anti-Angiogenesis and Immune Modulation Pathway (in B16F10 and 4T1 tumors)

In melanoma and breast cancer models, TDG's primary mechanism is the inhibition of galectin-1 secreted by tumor cells. This leads to a dual effect of suppressing tumor angiogenesis and enhancing the anti-tumor immune response.

TDG_Anti_Angiogenesis_Immune_Modulation cluster_angiogenesis Anti-Angiogenesis cluster_immune Immune Modulation TDG This compound (TDG) Galectin1 Secreted Galectin-1 TDG->Galectin1 Inhibits T_Cell_Apoptosis T-Cell Apoptosis VEGF VEGF Secretion Galectin1->VEGF Promotes Galectin1->T_Cell_Apoptosis Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Induces T_Cell Effector T-Cells Immune_Evasion Tumor Immune Evasion T_Cell_Apoptosis->Immune_Evasion Leads to

Caption: TDG inhibits galectin-1, suppressing angiogenesis and reducing T-cell apoptosis.

Apoptosis Induction Pathway (in Oral Squamous Cell Carcinoma)

In oral squamous cell carcinoma cells, TDG's inhibition of galectin is believed to trigger apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

TDG_Apoptosis_Pathway TDG This compound (TDG) Galectin Galectin TDG->Galectin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Galectin->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: TDG induces apoptosis in OSCC by inhibiting galectin, leading to caspase activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., SCC-4, SCC-9, SCC-25) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with TDG for the indicated times.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with TDG and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a general workflow for validating the anti-cancer effects of a compound like this compound in different cell lines.

Experimental_Workflow start Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle pathway Western Blot for Signaling Proteins (Bax, Bcl-2, Caspases) treatment->pathway data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis pathway->data_analysis conclusion Conclusion on Anti-Cancer Effects data_analysis->conclusion

Caption: A typical workflow for in vitro validation of an anti-cancer compound.

Conclusion

This compound demonstrates a multifaceted anti-cancer profile that is cell-type dependent. In oral squamous cell carcinoma, it acts as a direct cytotoxic agent, inducing apoptosis and cell cycle arrest.[1] In contrast, its efficacy in melanoma and breast cancer models appears to be mediated by its in vivo effects on the tumor microenvironment, specifically through the inhibition of angiogenesis and enhancement of anti-tumor immunity.[2] Further research is warranted to elucidate the precise molecular mechanisms in different cancer contexts and to establish standardized IC50 values to better quantify its potency. This guide provides a framework for researchers to understand and further investigate the therapeutic potential of this compound.

References

Cross-Validation of Thiodigalactoside's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Thiodigalactoside (TDG), a well-characterized galectin inhibitor, with other alternatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-mediated pathways in cancer and other diseases. This document summarizes key performance data, details experimental protocols for mechanism-of-action studies, and visualizes the underlying biological processes.

Executive Summary

This compound (TDG) is a synthetic, non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins. Its primary mechanism of action involves blocking the carbohydrate-recognition domain (CRD) of galectins, particularly galectin-1 and galectin-3. By doing so, TDG disrupts the multifaceted roles of these proteins in tumor progression, including immune evasion, angiogenesis, and protection from oxidative stress. Experimental evidence robustly supports that the anti-tumor effects of TDG are a direct consequence of its galectin-inhibitory activity. This has been cross-validated in studies where the efficacy of TDG is significantly diminished in cancer cells with knocked-down galectin-1 expression.[1][2]

Comparative Performance of Galectin Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of TDG and its derivatives, alongside other notable galectin inhibitors.

InhibitorTarget Galectin(s)K_d_ (μM)IC_50_/GI_50_ (μM)Key Features
This compound (TDG) Galectin-1, Galectin-324 (Gal-1), 49 (Gal-3)[3][4]Not consistently reportedBroad-spectrum galectin inhibitor, well-characterized in preclinical models.
TDG Derivatives (Aromatic 3,3'-diesters) Galectin-1, -3, -7, -9NLow micromolar rangeNot specified7-70 fold enhanced affinity over TDG for specific galectins.[5]
OTX008 (Calixarene derivative) Selective for Galectin-1Not specified1-190 (in various cancer cell lines)[6][7]Allosteric inhibitor, does not bind to the CRD.
Anginex (Peptide) Galectin-1Not specified>300 (in most cell lines)[8]Peptide-based inhibitor of galectin-1 function.

Key Experimental Protocols

Galectin-1 Mediated T-cell Apoptosis Assay

This assay evaluates the ability of TDG to inhibit galectin-1-induced apoptosis of T-cells.

Materials:

  • Jurkat T-cells or activated peripheral blood T-cells

  • Recombinant human galectin-1

  • This compound (TDG)

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well culture plates

  • Flow cytometer

Protocol:

  • Culture Jurkat T-cells or activate peripheral blood T-cells with phytohemagglutinin (PHA) for 72 hours.

  • Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-incubate recombinant galectin-1 (10-20 µg/mL) with varying concentrations of TDG (e.g., 10-100 mM) in serum-free RPMI-1640 for 1 hour at 37°C.

  • Add the galectin-1/TDG mixture to the T-cells. Include controls with untreated cells, cells treated with galectin-1 alone, and cells treated with TDG alone.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO_2_ incubator.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of TDG on galectin-1-induced angiogenesis in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (BME), such as Matrigel

  • Recombinant human galectin-1

  • This compound (TDG)

  • 96-well culture plates

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of BME per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Harvest HUVECs and resuspend them in basal medium at a concentration of 1-1.5 x 10^5 cells/mL.

  • Prepare treatment groups in the cell suspension: control (basal medium), galectin-1 (e.g., 200 µg/mL), and galectin-1 + TDG (e.g., 1 mg/mL).

  • Carefully add 100 µL of the cell suspension to each BME-coated well.

  • Incubate the plate at 37°C in a 5% CO_2_ incubator for 4-18 hours.

  • Visualize the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Visualizing the Mechanism of Action

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Thiodigalactoside_Mechanism cluster_extracellular Extracellular Space cluster_intracellular_tcell T-Cell cluster_intracellular_ecell Endothelial Cell TDG This compound Gal1 Galectin-1 TDG->Gal1 Inhibits TCR T-Cell Receptor (CD7, CD43, CD45) Gal1->TCR Binds VEGFR2 VEGFR2 Gal1->VEGFR2 Binds & Activates p56lck p56lck TCR->p56lck ERK ERK Signaling VEGFR2->ERK Apoptosis Apoptosis Caspases Caspase Cascade Caspases->Apoptosis ZAP70 ZAP70 p56lck->ZAP70 ZAP70->Caspases Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis

Figure 1: this compound's inhibition of Galectin-1 signaling pathways.
Experimental Workflow for Mechanism Validation

The following diagram outlines the experimental workflow to validate the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_analysis Data Analysis TCell_Assay T-Cell Apoptosis Assay Flow_Cytometry Flow Cytometry (Apoptosis Quantification) TCell_Assay->Flow_Cytometry Tube_Assay Endothelial Tube Formation Assay Image_Analysis Image Analysis (Tube Quantification) Tube_Assay->Image_Analysis Tumor_Model Tumor Xenograft Model (Wild-Type vs. Gal-1 Knockdown) Tumor_Growth Tumor Growth Measurement Tumor_Model->Tumor_Growth Result1 Result1 Flow_Cytometry->Result1 Reduced Apoptosis Result2 Result2 Image_Analysis->Result2 Inhibited Angiogenesis Result3 Result3 Tumor_Growth->Result3 Suppressed Tumor Growth (effect reduced in Gal-1 KD) TDG This compound Treatment TDG->TCell_Assay TDG->Tube_Assay TDG->Tumor_Model

Figure 2: Workflow for cross-validating this compound's mechanism of action.
Logical Relationship of this compound's Action

This diagram illustrates the logical progression from this compound's molecular interaction to its anti-tumor effects.

Logical_Relationship TDG This compound Gal1_Inhibition Inhibition of Galectin-1 TDG->Gal1_Inhibition Immune_Modulation Prevention of T-Cell Apoptosis Gal1_Inhibition->Immune_Modulation Anti_Angiogenesis Inhibition of Endothelial Cell Function Gal1_Inhibition->Anti_Angiogenesis Tumor_Microenvironment Alteration of Tumor Microenvironment Immune_Modulation->Tumor_Microenvironment Anti_Angiogenesis->Tumor_Microenvironment Tumor_Growth_Inhibition Inhibition of Tumor Growth Tumor_Microenvironment->Tumor_Growth_Inhibition

Figure 3: Logical flow of this compound's anti-tumor activity.

Cross-Validation of Mechanism of Action

The primary mechanism of action of TDG as a galectin-1 inhibitor is strongly supported by cross-validation studies. In preclinical tumor models, the anti-tumor efficacy of TDG is significantly diminished in tumors where galectin-1 expression has been knocked down.[1][2] This demonstrates that the therapeutic effects of TDG are largely dependent on the presence of its target, galectin-1.

Off-Target Effects and Selectivity

While TDG is a potent inhibitor of galectin-1 and galectin-3, its selectivity against other galectins and carbohydrate-binding proteins is less extensively characterized.[9] DrugBank lists potential interactions with heat-labile enterotoxin B chain, neurocan core protein, and lactose permease, although the functional relevance of these interactions is not well-established in the context of TDG's therapeutic effects.[10] Further studies are warranted to fully elucidate the selectivity profile of TDG.

Conclusion

This compound's mechanism of action as a galectin inhibitor is well-supported by a robust body of experimental evidence. Its ability to concurrently suppress tumor-promoting pathways, including immune evasion and angiogenesis, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding for researchers seeking to explore the potential of TDG and other galectin inhibitors in their work.

References

Thiodigalactoside in Fibrosis: A Comparative Analysis of its Anti-Fibrotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data highlights the potential of Thiodigalactoside (TDG) and its derivatives as potent anti-fibrotic agents across various organ systems, including the lungs, liver, and kidneys. By inhibiting galectin-3, a key player in fibrotic processes, TDG demonstrates a significant reduction in fibrosis markers, offering a promising therapeutic avenue for researchers and drug development professionals. This guide provides a comparative analysis of TDG's effects, supported by experimental data and detailed methodologies, to facilitate further investigation and development in the field of anti-fibrotic therapies.

Comparative Efficacy of this compound Derivatives in Preclinical Fibrosis Models

This compound and its derivatives, such as TD139 and selvigaltin, have shown significant efficacy in reducing fibrosis in various animal models. The following tables summarize the quantitative data from key preclinical studies, comparing the effects of these galectin-3 inhibitors on markers of lung, liver, and kidney fibrosis.

Table 1: Effect of this compound Derivatives on Lung Fibrosis (Bleomycin-Induced Mouse Model)
Treatment GroupDosageKey Fibrosis MarkerResultCitation
Bleomycin Control-Total Lung Collagen (µ g/lung )472 ± 82[1]
TD13910 µM (intratracheal)Total Lung Collagen (µ g/lung )304 ± 22 (p < 0.05 vs. Bleomycin)[1]
PirfenidoneNot directly comparedVarious studies show reduction in collagen-[2][3][4][5]
NintedanibNot directly comparedVarious studies show reduction in fibrosis-[6][7][8][9][10]

Note: Direct comparative studies between TD139 and pirfenidone or nintedanib in this model were not identified in the reviewed literature. However, nintedanib has been observed to elevate galectin-3 levels, suggesting a potential for combination therapy with a galectin-3 inhibitor.[11][12][13][14][15]

Table 2: Effect of this compound Derivatives on Liver Fibrosis (High-Fat Diet Rabbit Model)
Treatment GroupDosageKey Fibrosis MarkerResultCitation
High-Fat Diet (HFD) Vehicle-Picrosirius Red Staining (% fibrosis)Significant 6-7 fold increase vs. Regular Diet[16]
Selvigaltin1.0 mg/kg and 5.0 mg/kgPicrosirius Red Staining (% fibrosis)Dose-dependent reduction to regular diet levels (p < 0.001 vs. HFD Vehicle)[16]
PirfenidoneNot directly comparedVarious studies show reduction in liver fibrosis-[2][3][4][5]
NintedanibNot directly comparedStudies show reduction in liver fibrosis markers-[6]
Table 3: Effect of Galectin-3 Inhibition on Kidney Fibrosis (Unilateral Ureteral Obstruction - UUO - and other models)
Treatment GroupDosageKey Fibrosis MarkerResultCitation
Obese and Aortic Stenosis Rats-Renal Collagen, α-SMA, FibronectinIncreased expression[17]
Modified Citrus Pectin (MCP - Gal-3 inhibitor)Not specifiedRenal Collagen, α-SMA, FibronectinNormalized expression[17]
PirfenidoneNot directly comparedVarious studies show reduction in kidney fibrosis-[2][3][4][5]
NintedanibNot directly comparedStudies show reduction in renal fibrosis markers-[6]

Note: While direct quantitative data for a specific this compound derivative in the UUO model was not found, the general principle of galectin-3 inhibition by modified citrus pectin demonstrates a clear anti-fibrotic effect in rodent models of kidney damage.[17]

Mechanism of Action: this compound and the TGF-β Signaling Pathway

This compound exerts its anti-fibrotic effects primarily by inhibiting galectin-3. Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central driver of fibrosis.[2][15][18][19] By binding to cell surface receptors, including the TGF-β receptor, galectin-3 promotes and sustains pro-fibrotic signaling. TDG's inhibition of galectin-3 disrupts this interaction, leading to a downstream reduction in the activation of Smad proteins and the subsequent transcription of pro-fibrotic genes, such as those for collagen and α-smooth muscle actin (α-SMA).

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Gal3 Galectin-3 Gal3->TGFbR Potentiates Signaling TDG This compound (TDG) TDG->Gal3 Inhibits Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Pro-fibrotic Gene Transcription (Collagen, α-SMA) Smad_complex->Gene_transcription Activates

Caption: this compound's anti-fibrotic mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for inducing fibrosis in animal models, which were utilized in the studies evaluating this compound's efficacy.

Bleomycin-Induced Lung Fibrosis in Mice
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction: A single intratracheal instillation of bleomycin (typically 1.25-5 mg/kg) is administered to anesthetized mice.

  • Timeline: Fibrosis develops over 14 to 28 days, with peak fibrosis observed around day 21.

  • Treatment: this compound derivatives (e.g., TD139) can be administered prophylactically or therapeutically via various routes, including intratracheal or systemic administration.

  • Assessment of Fibrosis:

    • Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring method.

    • Biochemical Analysis: Total lung collagen content is measured using a hydroxyproline assay.

    • Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1) and Acta2 (α-SMA).

    • Immunohistochemistry: Staining for α-SMA is performed to identify myofibroblasts.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
  • Animal Model: Mice (e.g., C57BL/6) or rats are frequently used.

  • Induction: CCl4 is typically administered via intraperitoneal injection (e.g., 0.5-1 mL/kg, diluted in corn oil or olive oil) twice weekly for several weeks (e.g., 4-12 weeks) to induce chronic liver injury and fibrosis.

  • Treatment: Anti-fibrotic agents can be administered concurrently with CCl4 or after the establishment of fibrosis to assess their therapeutic effects.

  • Assessment of Fibrosis:

    • Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to visualize collagen.

    • Biochemical Analysis: Liver hydroxyproline content is measured to quantify collagen. Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

    • Gene Expression Analysis: qPCR is used to determine the expression of pro-fibrotic genes like Tgf-β1, Col1a1, and Timp1 (Tissue Inhibitor of Metalloproteinase 1).

    • Immunohistochemistry: Staining for α-SMA is performed to detect activated hepatic stellate cells.

Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction: Under anesthesia, the left ureter is surgically ligated at two points to induce complete obstruction. The contralateral kidney serves as an internal control.

  • Timeline: Significant fibrosis develops in the obstructed kidney within 7 to 14 days.

  • Treatment: Therapeutic agents are typically administered daily, starting from the day of surgery.

  • Assessment of Fibrosis:

    • Histology: Kidney sections are stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and tubulointerstitial fibrosis.

    • Biochemical Analysis: Kidney tissue is harvested for the measurement of hydroxyproline content.

    • Gene Expression Analysis: qPCR is performed to quantify the mRNA levels of fibrosis-related genes, including Tgf-β1, Col1a1, Fn1 (Fibronectin 1), and Acta2.

    • Immunohistochemistry: Staining for α-SMA and fibronectin is used to evaluate the accumulation of myofibroblasts and extracellular matrix.

Conclusion

The available preclinical evidence strongly supports the role of this compound and its derivatives as effective inhibitors of galectin-3, leading to a significant reduction in fibrosis across multiple organ systems. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further research and development. While direct comparative studies with currently approved anti-fibrotic drugs are still needed, the unique mechanism of TDG targeting galectin-3 presents a compelling case for its continued investigation as a standalone or combination therapy for fibrotic diseases. Researchers and drug development professionals are encouraged to leverage this information to advance the development of novel and more effective anti-fibrotic treatments.

References

Independent validation of Thiodigalactoside's role in modulating immune responses.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiodigalactoside (TDG) with other galectin inhibitors in modulating immune responses. The following sections detail experimental data, protocols, and the underlying signaling pathways to offer a comprehensive overview of TDG's performance and mechanism of action.

This compound (TDG) has emerged as a significant modulator of immune responses, primarily through its potent inhibition of galectins, a family of β-galactoside-binding proteins. Galectins, particularly galectin-1 and galectin-3, are crucial regulators of immune cell functions, and their overexpression in pathological conditions like cancer can lead to immunosuppression. TDG, a non-metabolizable disaccharide, competitively binds to the carbohydrate recognition domains (CRDs) of galectins, thereby blocking their downstream signaling and restoring immune function.

This guide compares the efficacy of TDG with other known galectin inhibitors, namely lactose and N-acetyllactosamine, and discusses another synthetic inhibitor, GCS-100. The comparisons are based on their binding affinities and their effects on key immune cell activities, such as T-cell proliferation, cytokine secretion, and infiltration into tumors.

Performance Comparison of Galectin Inhibitors

The effectiveness of TDG and its alternatives as immunomodulators can be quantitatively assessed by comparing their binding affinities to galectins and their impact on various immune cell functions.

InhibitorTarget Galectin(s)Binding Affinity (Kd)Effect on T-Cell ProliferationEffect on Cytokine Secretion
This compound (TDG) Galectin-1, Galectin-3Gal-1: ~24 µM, Gal-3: ~49 µM[1]Promotes proliferation by inhibiting galectin-1 mediated suppressionIncreases IFN-γ and IL-17 secretion by blocking Treg suppression[2]
Lactose Pan-galectinLower affinity than TDGLess effective at promoting proliferation compared to TDGInhibits Treg-mediated suppression of IFN-γ and IL-17, but to a lesser extent than TDG[2]
N-Acetyllactosamine (LacNAc) Pan-galectinHigher affinity than lactose, but generally lower than TDG derivativesModulates T-cell responsesCan influence cytokine profiles depending on the context
GCS-100 Galectin-3Not specified in the provided resultsInduces apoptosis and inhibits proliferation in myeloma cells[3]Modulates signaling pathways related to cell survival[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

T-Cell Infiltration Analysis in Tumor Tissue

This protocol outlines the steps to assess the infiltration of CD8+ T-cells into tumor tissue following treatment with galectin inhibitors.

1. Tissue Preparation:

  • Excise tumors from control and treated animal models.
  • Fix the tumors in 10% neutral buffered formalin for 24 hours.
  • Embed the fixed tissues in paraffin and section them into 5 µm slices.

2. Immunohistochemistry:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  • Block non-specific binding with 5% normal goat serum for 1 hour.
  • Incubate the sections with a primary antibody against CD8 (e.g., rabbit anti-CD8) overnight at 4°C.
  • Wash the sections with PBS and incubate with a secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
  • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

3. Quantification:

  • Capture images of the stained sections using a light microscope.
  • Quantify the number of CD8+ T-cells per unit area of the tumor using image analysis software.
  • Compare the CD8+ T-cell density between the different treatment groups.[4][5]

T-Cell Apoptosis Assay

This protocol describes how to measure T-cell apoptosis induced by galectin-1 and its inhibition by TDG.

1. Cell Culture:

  • Culture Jurkat T-cells or primary activated T-cells in RPMI-1640 medium supplemented with 10% FBS.
  • Co-culture the T-cells with tumor cells expressing galectin-1, or with recombinant galectin-1.
  • In the inhibitor group, pre-incubate the T-cells with TDG (e.g., 100 mM) for 30 minutes before co-culture.[6]

2. Apoptosis Staining:

  • After the desired incubation period (e.g., 16 hours), harvest the T-cells.
  • Wash the cells with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Identify apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
  • Compare the percentage of apoptotic cells between the control, galectin-1-treated, and TDG-treated groups.[6][7][8]

Cytokine Secretion Assay (ELISA)

This protocol details the measurement of IFN-γ and IL-2 secretion from T-cells upon stimulation.

1. T-Cell Stimulation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation.
  • Culture the PBMCs in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
  • Add TDG or other inhibitors to the respective wells.

2. Sample Collection:

  • After 48-72 hours of incubation, centrifuge the plates and collect the culture supernatants.

3. ELISA:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
  • Wash the plate and block non-specific binding sites.
  • Add the collected culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.
  • Incubate for 1 hour, then wash and add streptavidin-HRP.
  • After another incubation and wash, add a TMB substrate solution and stop the reaction with sulfuric acid.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate the cytokine concentration in the samples based on the standard curve.[9][10][11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by TDG and the workflows of the described experiments.

Galectin1_Signaling cluster_extracellular Extracellular cluster_cell_membrane T-Cell Membrane cluster_intracellular Intracellular Gal1 Galectin-1 TCR TCR/CD3 Gal1->TCR Binds CD45 CD45 Gal1->CD45 Binds CD7 CD7 Gal1->CD7 Binds Cytokine Suppressed Cytokine Production Gal1->Cytokine TDG This compound TDG->Gal1 Inhibits ZAP70 ZAP70 TCR->ZAP70 Activates CD45->ZAP70 Dephosphorylates (Inhibits) Caspase Caspase Activation ZAP70->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis

Caption: Galectin-1 signaling pathway leading to T-cell apoptosis and immunosuppression, and its inhibition by TDG.

T_Cell_Infiltration_Workflow start Tumor-bearing mice (Control & TDG-treated) tumor_excision Tumor Excision start->tumor_excision fixation Fixation & Paraffin Embedding tumor_excision->fixation sectioning Sectioning fixation->sectioning staining Immunohistochemistry for CD8 sectioning->staining imaging Microscopy Imaging staining->imaging quantification Quantification of CD8+ cells imaging->quantification analysis Comparative Analysis quantification->analysis

Caption: Experimental workflow for analyzing CD8+ T-cell infiltration in tumors.

Cytokine_Secretion_Workflow start Isolate PBMCs stimulation Stimulate with anti-CD3/CD28 +/- TDG or alternatives start->stimulation incubation Incubate for 48-72h stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection elisa Perform ELISA for IFN-γ & IL-2 supernatant_collection->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for measuring cytokine secretion from T-cells using ELISA.

References

A Comparative Analysis of Thiodigalactoside and Novel Galectin Inhibitors: In Vivo Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of galectin inhibitors is rapidly evolving. This guide provides a detailed comparison of the in vivo efficacy of the established inhibitor, Thiodigalactoside (TDG), against a new generation of novel galectin inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to offer an objective assessment of their therapeutic potential.

Galectins, a family of β-galactoside-binding proteins, are increasingly recognized as critical mediators in a range of pathologies, including cancer, fibrosis, and inflammation. Their inhibition represents a promising therapeutic strategy. This guide focuses on comparing the in vivo performance of this compound, a first-generation pan-galectin inhibitor, with several novel inhibitors demonstrating enhanced specificity and potency.

In Vivo Efficacy: A Head-to-Head Comparison

The following tables summarize the quantitative in vivo efficacy data for this compound and a selection of novel galectin inhibitors across various disease models.

Anti-Cancer Efficacy
InhibitorTarget Galectin(s)Cancer ModelAnimal ModelDosing RegimenKey OutcomesCitation(s)
This compound (TDG) Galectin-1B16F10 melanoma, 4T1 breast cancerMiceIntratumoral injectionSignificantly reduced tumor growth; Increased tumor-infiltrating CD8+ lymphocytes; Reduced CD31+ endothelial cells.[1]
LLS2 Galectin-1SKOV3 ovarian cancer xenograftAthymic nude mice5 mg/kg, intraperitoneal injectionSignificantly suppressed tumor growth, particularly in combination with paclitaxel.[2]
K2 Galectin-3SW620 colon cancerNude miceIntraperitoneal injection, 3 times/week for 4 weeksSlower tumor growth compared to control; Significantly reduced lung metastasis.[3]
Modified Citrus Pectin (MCP) Galectin-3MDA-MB-435 breast cancer, LSLiM6 colon cancerAthymic nude miceOral administration in drinking waterStatistically significantly reduced tumor growth, angiogenesis, and spontaneous metastasis.[4][5][6]
Anti-Fibrotic Efficacy
InhibitorTarget Galectin(s)Fibrosis ModelAnimal ModelDosing RegimenKey OutcomesCitation(s)
GB0139 Galectin-3Idiopathic Pulmonary Fibrosis (IPF) modelMiceInhalationStrong anti-fibrotic activity; Effectively lowered galectin-3 levels in the lungs.[7]
GB1211 (Selvigaltin) Galectin-3High-fat diet-induced NASH and liver fibrosisRabbits0.3, 1.0, 5.0, or 30 mg/kg, oral, once daily for 5 days/weekDose-dependently reduced biomarkers of liver function (AST, ALT), inflammation, and fibrosis (collagen deposition).[8][9][10][11]
GB1211 Galectin-3CCl4-induced liver fibrosis; Bleomycin-induced lung fibrosisMiceNot specifiedReduced fibrosis in both liver and lung models.[12][13]
Other In Vivo Effects
InhibitorTarget Galectin(s)ModelAnimal ModelDosing RegimenKey OutcomesCitation(s)
This compound (TDG) Galectin-1High-fat diet-induced obesitySprague-Dawley rats5 mg/kg, intraperitoneal injection, once per week for 5 weeks27.3% reduction in body weight gain compared to HFD-fed controls.[14][15][16]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate replication and critical evaluation.

Xenograft Tumor Model for LLS2 Efficacy
  • Cell Line: SKOV3 human ovarian cancer cells.

  • Animal Model: Female congenital athymic BALB/c nude mice.

  • Tumor Implantation: 2.5 × 10^6 SKOV3 cells were subcutaneously injected into the right dorsal flank of each mouse.

  • Treatment Initiation: Tumors were allowed to grow to approximately 100 mm³. Mice were then randomized into control and treatment groups (n=5 per group).

  • Drug Preparation and Administration: LLS2 was prepared in a solution of 50% absolute alcohol and 50% Cremophor to a concentration of 30 mg/mL and subsequently diluted with saline to 5 mg/mL before administration. Paclitaxel was similarly prepared. Both were administered via intraperitoneal injection.

  • Efficacy Assessment: Tumor volume was measured regularly to assess the rate of tumor growth. At the end of the study, tumors were excised and weighed.[2]

High-Fat Diet Rabbit Model of NASH and Fibrosis for GB1211 Efficacy
  • Animal Model: Male New Zealand White rabbits.

  • Diet: Rabbits were fed either a regular diet (RD) or a high-fat diet (HFD) for 12 weeks to induce non-alcoholic steatohepatitis (NASH) and liver fibrosis.

  • Treatment Groups: Animals were divided into four groups: RD/vehicle, RD/30mg/kg GB1211, HFD/vehicle, and HFD/30 mg/kg GB1211.

  • Drug Administration: GB1211 or vehicle was administered orally, once daily, for 5 days starting from week 11.

  • Efficacy Assessment: Liver inflammation, steatosis, ballooning, and fibrosis were measured through blood metabolic markers (ALT, AST), histomorphological analysis (Masson's trichrome, Picrosirius Red staining), and second harmonic generation (SHG) for collagen content.[8][10]

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the discussed galectin inhibitors.

LLS2_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Galectin-1_dimer Galectin-1 (dimer) Ras H-Ras / K-Ras Galectin-1_dimer->Ras Inhibits membrane association Raf Raf Ras->Raf MEK MEK Raf->MEK LLS2 LLS2 LLS2->Galectin-1_dimer Binds to interface Apoptosis Apoptosis LLS2->Apoptosis Potentiates Paclitaxel Paclitaxel Paclitaxel->Apoptosis Induces ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Suppresses Survival Survival ERK->Survival Suppresses

Caption: Mechanism of LLS2 action and synergy with Paclitaxel.

GB1211_Anti_Fibrotic_Pathway Inflammation/Injury Inflammation/Injury Macrophages Macrophages Inflammation/Injury->Macrophages Activates Galectin-3 Galectin-3 Macrophages->Galectin-3 Secretes Myofibroblasts Myofibroblasts Galectin-3->Myofibroblasts Activates ECM_Deposition Extracellular Matrix (Collagen) Deposition Myofibroblasts->ECM_Deposition Increases Fibrosis Fibrosis ECM_Deposition->Fibrosis GB1211 GB1211 GB1211->Galectin-3 Inhibits

Caption: GB1211 inhibition of the pro-fibrotic cascade.

TDG_Anti_Tumor_Workflow cluster_workflow In Vivo Experimental Workflow cluster_readouts Efficacy Readouts Tumor_Implantation 1. Tumor Cell Implantation (B16F10 or 4T1) Tumor_Growth 2. Tumor Growth Establishment Tumor_Implantation->Tumor_Growth Treatment 3. Intratumoral TDG Injection Tumor_Growth->Treatment Analysis 4. Endpoint Analysis Treatment->Analysis Tumor_Volume Tumor Volume Analysis->Tumor_Volume CD8_Cells CD8+ T-cell Infiltration Analysis->CD8_Cells Angiogenesis CD31+ Endothelial Cell Count Analysis->Angiogenesis

Caption: Experimental workflow for TDG anti-tumor efficacy.

Concluding Remarks

The in vivo data presented herein highlights a significant shift in the landscape of galectin inhibition. While this compound has laid crucial groundwork, demonstrating efficacy in preclinical cancer and obesity models, novel inhibitors like GB0139, GB1211, LLS2, and K2 exhibit promising advancements in terms of potency, specificity, and in vivo efficacy in targeted disease areas such as fibrosis and specific cancers. The oral bioavailability of inhibitors like GB1211 marks a particularly important development for the treatment of chronic diseases.[12][13][17] Modified Citrus Pectin also presents a compelling case as an orally administered agent with demonstrated anti-metastatic properties.[4][5][6]

The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting their own studies in this exciting and rapidly advancing field. The continued development and investigation of these novel galectin inhibitors hold considerable promise for addressing unmet medical needs in oncology, fibrotic diseases, and beyond.

References

Validation of Thiodigalactoside as a research tool for studying galectin biology.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiodigalactoside (TDG) with other research tools for studying galectin biology, supported by experimental data and detailed protocols.

This compound (TDG) is a synthetic disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins. Its resistance to enzymatic degradation by β-galactosidases makes it a stable and valuable tool for investigating the diverse roles of galectins in cellular processes such as adhesion, migration, signaling, and apoptosis. This guide evaluates the utility of TDG in galectin research by comparing its performance against other common galectin inhibitors and providing the necessary experimental frameworks for its validation.

Comparative Analysis of Galectin Inhibitors

The efficacy of a galectin inhibitor is primarily determined by its binding affinity (Kd) and specificity for different galectin subtypes. This section provides a quantitative comparison of TDG with other widely used galectin inhibitors.

InhibitorGalectin-1 Kd (µM)Galectin-3 Kd (µM)Notes
This compound (TDG) 24 - 78[1]49[1]Broad-spectrum galectin inhibitor, resistant to enzymatic degradation.
Lactose ~1000~200Natural ligand with low affinity.
N-Acetyllactosamine (LacNAc) ~23~67Higher affinity than lactose, a common motif in galectin-binding glycans.
TD139 0.220.068High-affinity, selective Galectin-3 inhibitor; a TDG derivative.[1]
Modified Citrus Pectin (MCP) -Binds to Gal-3A complex polysaccharide with galectin-3 inhibitory activity.[2]
GCS-100 -Binds to Gal-3A derivative of MCP, has been in clinical trials.[3][4][5]

Experimental Protocols for Validation

Accurate and reproducible experimental methods are crucial for validating the efficacy and specificity of galectin inhibitors. This section details the protocols for key assays used in galectin research.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand (inhibitor) to a macromolecule (galectin), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • Dialyze the purified galectin protein and the inhibitor (TDG or alternative) extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy for protein).

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment Setup:

    • Load the galectin solution (typically 5-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 10-20 times the molar concentration of the galectin) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

    • A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled probe upon binding to a protein. In a competition assay, an unlabeled inhibitor competes with the fluorescent probe for binding to the galectin, leading to a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the galectin protein, a fluorescently labeled probe (e.g., a fluorescein-tagged lactose derivative), and the unlabeled inhibitor (TDG or other compounds) in a suitable assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the galectin and the fluorescent probe. The concentrations should be chosen to give a stable and significant polarization signal.

    • Add serial dilutions of the unlabeled inhibitor to the wells.

    • Include control wells with only the probe (minimum polarization) and probe with galectin (maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell Adhesion Assay

This assay measures the ability of galectins to mediate cell adhesion to the extracellular matrix (ECM) and the inhibitory effect of compounds like TDG on this process.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with an ECM protein (e.g., laminin or fibronectin) overnight at 4°C.

    • Wash the wells with PBS and block with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

  • Cell Treatment and Seeding:

    • Harvest the cells of interest (e.g., endothelial cells, cancer cells) and resuspend them in serum-free medium.

    • Pre-incubate the cells with different concentrations of the galectin inhibitor (TDG or alternatives) for 30 minutes.

    • Add the galectin protein to the cell suspension.

    • Seed the cell-inhibitor-galectin mixture into the coated wells and incubate for 1-2 hours at 37°C.

  • Washing and Staining:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with methanol.

    • Stain the fixed cells with a 0.1% crystal violet solution for 15-30 minutes.[6]

    • Wash the wells with water to remove excess stain.

  • Quantification:

    • Solubilize the bound crystal violet dye with a solvent (e.g., 10% acetic acid or 1% SDS).[7][8]

    • Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader.[6][9] The absorbance is proportional to the number of adherent cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by galectins and its inhibition by TDG. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[10]

Protocol:

  • Cell Treatment:

    • Culture the target cells (e.g., activated T cells) and treat them with the galectin protein in the presence or absence of various concentrations of TDG or other inhibitors.

    • Include appropriate controls: untreated cells (negative control) and cells treated with a known apoptosis-inducing agent (positive control).

  • Cell Harvesting and Staining:

    • After the desired incubation period, harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.[1][11][12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and research strategies.

Galectin_Signaling_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular Galectin-1 Galectin-1 CD7/CD45 CD7/CD45 Galectin-1->CD7/CD45 Binds to TDG TDG TDG->Galectin-1 Inhibition T-cell T-cell Caspase-8 Caspase-8 CD7/CD45->Caspase-8 Activates Mitochondrion Mitochondrion CD7/CD45->Mitochondrion Induces stress Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3

Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by TDG.

Experimental_Workflow Start Start Inhibitor_Synthesis Synthesize/Obtain Galectin Inhibitor (e.g., TDG) Start->Inhibitor_Synthesis Binding_Assay Biophysical Binding Assay (ITC or FP) Inhibitor_Synthesis->Binding_Assay Characterize Binding Cell-based_Assay In vitro Cell-based Assays (Adhesion, Apoptosis) Binding_Assay->Cell-based_Assay Evaluate Cellular Effects In_vivo_Model In vivo Animal Model (e.g., Tumor Xenograft) Cell-based_Assay->In_vivo_Model Assess In vivo Efficacy Data_Analysis Data Analysis and Validation In_vivo_Model->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for the validation of a galectin inhibitor like TDG.

Logical_Relationship cluster_Carbohydrate Carbohydrate-Based cluster_NonCarbohydrate Non-Carbohydrate-Based Galectin_Inhibitors Galectin_Inhibitors Carbohydrate-Based Carbohydrate-Based Galectin_Inhibitors->Carbohydrate-Based Non-Carbohydrate-Based Non-Carbohydrate-Based Galectin_Inhibitors->Non-Carbohydrate-Based Monosaccharides Monosaccharides Disaccharides Disaccharides Lactose Lactose Disaccharides->Lactose TDG TDG Disaccharides->TDG Polysaccharides Polysaccharides MCP MCP Polysaccharides->MCP Peptides Peptides Small_Molecules Small_Molecules Carbohydrate-Based->Monosaccharides Carbohydrate-Based->Disaccharides Carbohydrate-Based->Polysaccharides

Caption: Classification of galectin inhibitors, highlighting the position of TDG.

Conclusion

This compound is a robust and versatile research tool for studying galectin biology. Its stability and broad-spectrum inhibitory activity make it an excellent starting point for investigating galectin function in various biological systems. While more potent and selective inhibitors like TD139 have been developed for specific applications, TDG remains a cost-effective and reliable option for general research purposes. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively utilize TDG and other inhibitors to advance our understanding of the complex roles of galectins in health and disease.

References

A Head-to-Head Comparison of Thiodigalactoside and TD139: From Foundational Scaffold to Clinical Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on two key galectin inhibitors.

Thiodigalactoside (TDG) and TD139 (Olitigaltin/GB0139) are two important molecules in the field of galectin inhibition. While structurally related, they represent different stages of drug development and possess distinct profiles in terms of potency, selectivity, and clinical application. TDG is a foundational research tool and a scaffold for inhibitor design, while TD139 is a highly optimized, potent, and selective inhibitor of Galectin-3 that has advanced into clinical trials for idiopathic pulmonary fibrosis (IPF). This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.

Quantitative Data Comparison

The primary distinction between this compound and TD139 lies in their binding affinity and selectivity for Galectin-3. TD139 was engineered from the TDG scaffold to achieve significantly higher potency and specificity, transforming a broad-spectrum research compound into a targeted clinical therapeutic.

FeatureThis compound (TDG)TD139 (Olitigaltin/GB0139)
Molecular Class Non-metabolizable disaccharide[1][2]Synthetic 3,3′-bis-(4-aryltriazol-1-yl) this compound[3]
Primary Target Pan-galectin inhibitor[2][4][5]Selective Galectin-3 inhibitor[3][6][7]
Binding Affinity (Kd) for Galectin-3 49 µM[1][2][4]14-68 nM (conflicting reports exist)[4][6][8][9]
Binding Affinity (Kd) for Galectin-1 24 µM[1][2][4]0.22 µM[4][8]
Binding Affinity (Kd) for Galectin-7 Not widely reported38 µM[4][8]
Development Stage Preclinical / Research Tool[10][11]Phase 2b Clinical Trials (for IPF)[12]
Primary Therapeutic Area Research in cancer, obesity, inflammation[10][13]Idiopathic Pulmonary Fibrosis (IPF)[3][14][15]
Mode of Administration Intraperitoneal, Oral (in animal models)[2][13]Inhalation (Dry Powder Inhaler)[3][7][16]

Mechanism of Action: Inhibiting the Pro-Fibrotic Activity of Galectin-3

Both compounds function by competitively binding to the carbohydrate recognition domain (CRD) of galectins, preventing them from binding to their natural glycan ligands. Galectin-3, a key driver of fibrosis, promotes disease progression by activating macrophages and fibroblasts, leading to excessive extracellular matrix deposition.[7][17] TD139, by potently and selectively inhibiting Galectin-3, effectively blocks these pro-fibrotic signaling pathways.[3][6]

Galectin3_Pathway Gal3 Galectin-3 Mac Macrophage Activation Gal3->Mac Binds to cell surface glycans Fibro Fibroblast Proliferation Gal3->Fibro TD139 TD139 / TDG TD139->Gal3 Mac->Fibro Secretes pro-fibrotic mediators Myo Myofibroblast Differentiation Fibro->Myo ECM Extracellular Matrix (ECM) Deposition & Fibrosis Myo->ECM

Caption: Inhibition of the Galectin-3 pro-fibrotic signaling pathway.

Experimental Protocols

Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It is a key method for quantifying the high affinity of inhibitors like TD139.

Objective: To measure the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of TD139 binding to Galectin-3.

Methodology:

  • Preparation: Recombinant human Galectin-3 is dialyzed into a suitable buffer (e.g., PBS, pH 7.4) and its concentration is precisely determined. TD139 is dissolved in the same dialysis buffer.

  • ITC Instrument Setup: The sample cell is filled with the Galectin-3 solution (e.g., 20-50 µM), and the injection syringe is loaded with the TD139 solution (e.g., 200-500 µM). The system is allowed to equilibrate at a constant temperature (e.g., 25°C).

  • Titration: A series of small, precise injections of the TD139 solution are made into the Galectin-3 solution in the sample cell. The heat released or absorbed upon binding is measured after each injection.

  • Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and n. For very high-affinity inhibitors like TD139, a competitive ITC assay may be required, where TD139 competes with a lower-affinity ligand (like TDG or lactose).[18]

In Vivo Efficacy Assessment: Bleomycin-Induced Lung Fibrosis Model

This is a standard preclinical model used to evaluate anti-fibrotic therapies for conditions like IPF. TD139 has shown efficacy in this model.[6]

Objective: To assess the ability of TD139 to reduce the development of pulmonary fibrosis in mice.

Methodology:

  • Induction of Fibrosis: Mice (e.g., C57BL/6 strain) are anesthetized and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Treatment Administration: Treatment with TD139 (formulated for inhalation) or a placebo begins at a specified time point post-bleomycin challenge (e.g., daily from day 7 to day 21).

  • Endpoint Analysis: At the end of the study (e.g., day 21), animals are euthanized. Lungs are harvested for analysis:

    • Collagen Quantification: The total lung collagen content is measured using a Sircol Collagen Assay, providing a quantitative measure of fibrosis.

    • Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's Trichrome) to visualize collagen deposition and assess the extent of fibrotic lesions, often scored using the Ashcroft scoring system.

    • Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via RT-qPCR.

Bleomycin_Workflow cluster_phase1 Induction (Day 0) cluster_phase2 Treatment (e.g., Days 7-21) cluster_phase3 Analysis (Day 21) Induction Intratracheal Bleomycin Instillation Treatment Daily Inhaled TD139 or Placebo Induction->Treatment Analysis Endpoint Analysis: - Lung Collagen Assay - Histopathology (Ashcroft Score) - Gene Expression (RT-qPCR) Treatment->Analysis

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Clinical Evaluation: Phase 1b/2a Trial of TD139 in IPF Patients

This study was designed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled TD139 in patients with IPF.[3][19]

Objective: To evaluate the safety, tolerability, and target engagement of multiple doses of inhaled TD139 in IPF patients.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Patients diagnosed with Idiopathic Pulmonary Fibrosis.

  • Treatment Protocol: Patients were randomized into cohorts to receive once-daily inhaled doses of TD139 (e.g., 0.3 mg, 3 mg, 10 mg) or a placebo for 14 days.[3][19]

  • Key Assessments:

    • Safety & Tolerability: Monitored through adverse event reporting, physical examinations, and clinical laboratory tests.

    • Pharmacokinetics (PK): Plasma concentrations of TD139 were measured at various time points to determine parameters like Cmax (maximum concentration) and T1/2 (half-life).[3][19]

    • Pharmacodynamics (PD) & Target Engagement: Bronchoalveolar lavage (BAL) was performed before and after the 14-day treatment period. The concentration of TD139 and the expression of Galectin-3 on alveolar macrophages were measured to confirm the drug reached its target and had a biological effect.[3][19][20]

Clinical_Trial_Workflow cluster_treatment 14-Day Dosing Period Recruit Recruit IPF Patients Baseline Baseline Assessment (incl. Bronchoscopy) Recruit->Baseline Random Randomization Baseline->Random ArmA Cohort 1: TD139 (0.3 mg) or Placebo Random->ArmA ArmB Cohort 2: TD139 (3 mg) or Placebo Random->ArmB ArmC Cohort 3: TD139 (10 mg) or Placebo Random->ArmC Endpoint End-of-Treatment Assessment (incl. Bronchoscopy) ArmA->Endpoint Analysis Primary Analysis: - Safety & Tolerability Secondary Analysis: - PK & PD (Target Engagement) - Biomarker Changes Endpoint->Analysis

Caption: Workflow of the Phase 1b/2a clinical trial for TD139 in IPF.

Summary of Findings

  • This compound (TDG): As a pan-galectin inhibitor, TDG has demonstrated broad biological activity in preclinical settings. Studies have shown it can suppress tumor growth by inhibiting galectin-1's role in angiogenesis and immune evasion.[10] It has also been shown to reduce body weight gain in diet-induced obese rats by inhibiting adipogenesis.[13] However, its low potency and lack of selectivity make it unsuitable for clinical development without significant modification. Its primary value remains as a foundational scaffold for creating more potent and selective inhibitors like TD139.[11][21]

  • TD139: Clinical trial results for TD139 in IPF are promising. The Phase 1/2a study demonstrated that the inhaled drug was safe and well-tolerated in both healthy volunteers and IPF patients.[3][19] Pharmacokinetic analysis confirmed rapid absorption and a plasma half-life of approximately 8 hours.[3][19] Crucially, the study showed high drug concentrations in the lung (>567-fold higher than in plasma), confirming successful target delivery.[3][19][20] Pharmacodynamic data revealed a dose-dependent reduction in Galectin-3 expression on alveolar macrophages and a corresponding decrease in systemic biomarkers associated with IPF progression.[3][19]

Conclusion

The comparison between this compound and TD139 provides a clear example of successful medicinal chemistry and targeted drug development. This compound, with its micromolar affinity and broad galectin reactivity, serves as an indispensable research tool and a validated starting point for inhibitor design. Through systematic structural optimization, TD139 emerged as a potent (nanomolar affinity), selective, and clinically viable drug candidate. Its development for inhaled delivery directly to the lungs for the treatment of IPF showcases a sophisticated approach to maximizing therapeutic impact while minimizing systemic exposure. For researchers in the field, TDG remains a valuable probe for exploring galectin biology, while TD139 represents the clinical translation of that foundational knowledge into a promising new therapy for fibrotic disease.

References

Replicating Key Findings on Thiodigalactoside's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of Thiodigalactoside (TDG) against other alternatives, supported by experimental data. It is designed to assist researchers in replicating key findings and evaluating TDG's potential as an anti-inflammatory agent.

Introduction

This compound (TDG) is a synthetic disaccharide and a known competitive inhibitor of galectins, a family of β-galactoside-binding proteins. Galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3), are increasingly recognized for their roles in modulating inflammatory responses. By binding to the carbohydrate recognition domains (CRDs) of galectins, TDG blocks their interaction with cell surface glycans, thereby interfering with downstream signaling pathways implicated in inflammation. This guide summarizes the current understanding of TDG's anti-inflammatory effects, compares its activity with established anti-inflammatory agents, and provides detailed experimental protocols to facilitate further research.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and comparator molecules. Direct comparative studies are limited; therefore, data from individual studies are presented.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTarget/AssayCell LineIC50 / Effective ConcentrationReference
This compound (TDG) Galectin-1 (Binding Affinity, Kd)-24 µM
Galectin-3 (Binding Affinity, Kd)-49 µM
TNF-α secretion (LPS-stimulated)RAW 264.7 macrophagesData not available-
Diclofenac COX-2 Inhibition-IC50 values vary between models
TNF-α secretion (LPS-stimulated)Human MonocytesInhibition observed, specific IC50 not provided
Curcumin TNF-α production (LPS-stimulated)Mono Mac 6 (human monocytic cell line)Inhibition at 5 µM
B16F10 melanoma cell proliferationB16F10IC50: 13.8 µM

Table 2: In Vivo Anti-inflammatory and Related Activity

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
This compound (TDG) High-Fat Diet-Induced Obese Rats5 mg/kg, intraperitoneal, once weekly for 5 weeks27.3% reduction in body weight gain
B16F10 melanoma & 4T1 breast cancer mouse models40, 80, 120 mg/kg, intratumoral, every 3 daysSignificant increase in tumor-infiltrating CD8+ lymphocytes
Diclofenac Formalin-induced paw edema in rats0.5 mg/kg, oralSignificant inhibition of acute and chronic inflammation
Curcumin Carrageenan-induced inflammation in ratsOral administrationReduced acute inflammation

Signaling Pathways Modulated by this compound

TDG's primary mechanism of anti-inflammatory action is through the inhibition of galectins. Galectin-1, a key target of TDG, has been shown to modulate inflammatory signaling, including the NF-κB pathway. The following diagrams illustrate the proposed mechanism of action.

TDG_Gal1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDG This compound (TDG) Gal1 Galectin-1 TDG->Gal1 Inhibition Receptor Glycoprotein Receptor Gal1->Receptor Binding IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: TDG inhibits Galectin-1, preventing its binding to glycoprotein receptors and subsequent activation of the NF-κB pathway.

Experimental_Workflow_Cytokine_Inhibition cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_cells Incubate for 24h seed_cells->incubate_cells add_tdg Add varying concentrations of TDG incubate_cells->add_tdg add_lps Stimulate with LPS (1 µg/mL) add_tdg->add_lps incubate_treatment Incubate for 24h add_lps->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze_data Analyze data and determine IC50 elisa->analyze_data

Caption: Experimental workflow for determining the inhibitory effect of TDG on LPS-induced TNF-α production in macrophages.

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment to assess the anti-inflammatory effects of this compound.

In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of TDG on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (TDG)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Once confluent, detach the cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Treatment:

    • Prepare a stock solution of TDG in sterile PBS or cell culture medium.

    • Prepare serial dilutions of TDG to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of TDG. Include a vehicle control (medium with the same concentration of PBS or the solvent used for TDG).

    • Pre-incubate the cells with TDG for 1-2 hours.

    • Prepare a 1 µg/mL solution of LPS in complete DMEM.

    • Add 10 µL of the LPS solution to each well (except for the negative control wells) to achieve a final concentration of 100 ng/mL. The negative control wells should receive 10 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • TNF-α Measurement (ELISA):

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well ELISA plate with a capture antibody specific for mouse TNF-α.

      • Blocking the plate to prevent non-specific binding.

      • Adding the collected supernatants and a series of TNF-α standards to the plate.

      • Incubating to allow the capture antibody to bind to the TNF-α in the samples and standards.

      • Washing the plate and adding a biotinylated detection antibody specific for a different epitope on mouse TNF-α.

      • Incubating and washing, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

      • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.

    • Use the standard curve to determine the concentration of TNF-α in each of the experimental samples.

    • Calculate the percentage inhibition of TNF-α production for each TDG concentration relative to the LPS-stimulated control.

    • If applicable, calculate the IC50 value of TDG for TNF-α inhibition.

Conclusion

Validating the therapeutic potential of Thiodigalactoside in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thiodigalactoside's (TDG) performance against other alternatives in preclinical models, supported by experimental data. It is designed to validate the therapeutic potential of TDG and offer detailed insights into its mechanism of action and experimental validation.

Comparative Efficacy of this compound

This compound, a potent galectin inhibitor, has demonstrated significant anti-tumor activity in various preclinical models.[1][2] Its primary mechanism involves the inhibition of galectin-1 and galectin-3, proteins implicated in tumor progression, angiogenesis, and immune evasion.[3][4][5]

Performance in Murine Cancer Models

In preclinical studies utilizing B16F10 melanoma and 4T1 mammary carcinoma models, intratumoral administration of TDG as a single agent led to a significant reduction in tumor growth.[1][6] This effect is attributed to TDG's ability to block the multifaceted roles of galectin-1 in promoting cancer.[1]

Preclinical Model Treatment Dosage Key Outcomes Reference
B16F10 Melanoma This compound (TDG)120 mg/kg, intratumoral3.4-fold reduction in tumor volume compared to control.[1]
Increased tumor-infiltrating CD8+ lymphocytes.[1][6]
Reduced CD31+ endothelial cells, indicating decreased angiogenesis.[1][6]
4T1 Mammary Carcinoma This compound (TDG)120 mg/kg, intratumoral2.2-fold reduction in tumor volume compared to control.[1]
Reduced angiogenesis.[1][6]
Slowed tumor growth in both immunocompetent and T-cell deficient mice.[6]
Comparison with Alternative Therapies

While direct head-to-head comparative studies are limited, the performance of TDG can be contextualized by comparing its efficacy in specific models to that of standard-of-care agents and other galectin inhibitors.

Therapeutic Agent Mechanism of Action Preclinical Model Reported Efficacy Reference
This compound (TDG) Galectin-1 and Galectin-3 inhibitorB16F10, 4T1Significant tumor growth inhibition.[1][1][2]
Cisplatin Chemotherapy (DNA cross-linking)B16-F10Significantly inhibited tumor growth.[7][7][8]
Doxorubicin Chemotherapy (Topoisomerase II inhibitor)4T1Moderately sensitive, triggers a decrease in tumor growth.[9][9][10]
Anti-PD-1/PD-L1 Immune Checkpoint InhibitorB16-F10, 4T1Weak to moderate anti-tumor response as monotherapy.[7][9][7][9][10]
OTX008 Selective Galectin-1 inhibitorHead and Neck Squamous Cell CarcinomaInduces tumor vessel normalization and tumor growth inhibition.[11][11]
TD139 Selective Galectin-3 inhibitorLung AdenocarcinomaReduces tumor growth and blocks metastasis.[11][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical validation of this compound are provided below.

Murine Tumor Models
  • Cell Culture: B16F10 melanoma and 4T1 mammary carcinoma cells are cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[12]

  • Tumor Implantation: For subcutaneous models, 7 x 10^5 cells are injected into the flank of C57BL/6 (for B16F10) or BALB/c (for 4T1) mice.[1] For orthotopic models, cells are implanted into the mammary fat pad.[9]

  • Treatment Administration: this compound (TDG) is administered via intratumoral injection at doses ranging from 40 to 120 mg/kg, typically every 3 days.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers and calculated with the formula: (Length x Width^2) / 2.[1]

In Vivo Angiogenesis Assay (CD31 Staining)
  • Tissue Preparation: Tumors are excised, embedded in OCT compound, and flash-frozen. 7-µm thick cryosections are prepared.[13]

  • Fixation and Blocking: Sections are fixed in cold acetone and blocked with a serum-containing buffer to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

  • Imaging and Quantification: Sections are imaged using a fluorescence microscope. The density of CD31-positive vessels is quantified to assess angiogenesis.[13][14]

Tube Forming Assay
  • Plate Coating: 24-well plates are coated with Matrigel™ and allowed to solidify at 37°C.[1]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: Cells are treated with vehicle control, recombinant galectin-1, and/or this compound.

  • Incubation and Visualization: Plates are incubated for 18 hours at 37°C. The formation of capillary-like tube structures is visualized and quantified by microscopy.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Inhibition of Galectin-1

Thiodigalactoside_Mechanism cluster_0 Tumor Microenvironment cluster_1 This compound (TDG) Intervention cluster_2 Downstream Effects Tumor_Cell Tumor Cell Galectin1 Secreted Galectin-1 Tumor_Cell->Galectin1 secretes Endothelial_Cell Endothelial Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis T_Cell T Cell Immune_Evasion Immune Evasion T_Cell->Immune_Evasion TDG This compound (TDG) TDG->Galectin1 Inhibits Galectin1->Endothelial_Cell promotes Galectin1->T_Cell induces apoptosis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Immune_Evasion->Tumor_Growth

Caption: TDG inhibits Galectin-1, blocking angiogenesis and immune evasion.

Galectin-1 and Galectin-3 Signaling in Angiogenesis

Angiogenesis_Pathway cluster_0 Extracellular cluster_1 Endothelial Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Gal1 Galectin-1 VEGFR2 VEGFR2 Gal1->VEGFR2 stabilizes Gal3 Galectin-3 Gal3->VEGFR2 enhances signaling Integrins Integrins Gal3->Integrins clusters VEGF VEGF VEGF->VEGFR2 binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK Integrins->Ras_MAPK Proliferation Proliferation PI3K_Akt->Proliferation Tube_Formation Tube Formation PI3K_Akt->Tube_Formation Migration Migration Ras_MAPK->Migration Ras_MAPK->Tube_Formation

Caption: Galectins promote angiogenesis via VEGFR2 and integrin signaling.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow Start Start: Hypothesis TDG has anti-tumor activity Cell_Culture 1. In Vitro Cell Culture (B16F10, 4T1) Start->Cell_Culture Tumor_Implantation 2. In Vivo Tumor Implantation (Syngeneic Mouse Models) Cell_Culture->Tumor_Implantation Treatment_Groups 3. Treatment Administration (TDG vs. Vehicle Control) Tumor_Implantation->Treatment_Groups Tumor_Monitoring 4. Tumor Growth Monitoring (Caliper Measurements) Treatment_Groups->Tumor_Monitoring Endpoint_Analysis 5. Endpoint Analysis (Tumor Excision) Tumor_Monitoring->Endpoint_Analysis IHC 6a. Immunohistochemistry (CD31, CD8) Endpoint_Analysis->IHC Flow_Cytometry 6b. Flow Cytometry (Immune Cell Infiltration) Endpoint_Analysis->Flow_Cytometry Data_Analysis 7. Data Analysis & Interpretation IHC->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion: Therapeutic Potential of TDG Validated Data_Analysis->Conclusion

Caption: Workflow for preclinical validation of TDG's anti-tumor effects.

References

Comparative analysis of the binding kinetics of Thiodigalactoside to various galectins.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides a comparative analysis of the binding kinetics of Thiodigalactoside (TDG), a potent galectin inhibitor, with various members of the galectin family. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the design and development of novel galectin-targeted therapeutics.

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of physiological and pathological processes, including immune responses, inflammation, and cancer progression. Their ability to decipher the "sugar code" on the cell surface makes them attractive targets for therapeutic intervention. This compound (TDG), a synthetic disaccharide, is a well-established pan-galectin inhibitor that serves as a foundational scaffold for the development of more potent and selective inhibitors. This guide focuses on the comparative binding kinetics of TDG to three key galectins: galectin-1, galectin-3, and galectin-7.

Quantitative Analysis of Binding Kinetics

The binding affinity of this compound and its derivatives to various galectins has been determined using several biophysical techniques. The following table summarizes the dissociation constants (Kd) obtained from fluorescence polarization (FP), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). Lower Kd values indicate a higher binding affinity.

Galectin TargetLigandMethodDissociation Constant (Kd)Reference
Galectin-1This compound (TDG)FP24 µM[1]
Galectin-1This compound (TDG)ITC~78 µM[2]
Galectin-1TD139 (TDG derivative)ITC0.22 µM[2]
Galectin-3This compound (TDG)FP49 µM[1][3]
Galectin-3This compound (TDG)ITC~7.4 µM[4]
Galectin-3TDG derivativesFP1-2 nM[4]
Galectin-3TD139 (TDG derivative)ITC68 nM[2]
Galectin-7This compound (TDG)ITC-[5]
Galectin-7TD139 (TDG derivative)ITC38 µM[2]

Experimental Protocols

The determination of binding kinetics is crucial for understanding the molecular interactions between TDG and galectins. Below are detailed methodologies for the key experimental techniques cited in this guide.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Immobilization of Galectin:

  • Recombinant human galectin is immobilized on a CM5 sensor chip via standard amine coupling chemistry.

  • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Galectin, diluted in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface.

  • Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • A reference flow cell is prepared similarly without the injection of galectin to serve as a control for non-specific binding.

Kinetic Analysis:

  • A serial dilution of this compound in HBS-P+ buffer (HEPES, NaCl, and P20 surfactant) is prepared.

  • Each concentration of TDG is injected over the galectin-immobilized and reference flow cells at a constant flow rate.

  • The association (kon) is monitored for a defined period, followed by a dissociation phase (koff) where buffer alone is flowed over the sensor chip.

  • The sensor surface is regenerated between different TDG concentrations using a short pulse of a low pH buffer or a specific regeneration solution.

  • The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

  • The kinetic constants (kon and koff) and the dissociation constant (Kd = koff/kon) are determined by globally fitting the data to a 1:1 Langmuir binding model.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.

Sample Preparation:

  • Recombinant galectin is extensively dialyzed against the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound is dissolved in the final dialysis buffer to ensure a precise buffer match and avoid heats of dilution.

  • All solutions are degassed prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.

Titration:

  • The sample cell is filled with the galectin solution at a known concentration.

  • The injection syringe is loaded with the TDG solution at a concentration typically 10-20 times higher than the galectin concentration.

  • A series of small, precise injections of the TDG solution into the galectin solution is performed at a constant temperature.

  • The heat change associated with each injection is measured and recorded.

  • Control experiments, such as titrating TDG into buffer, are performed to account for the heat of dilution.

Data Analysis:

  • The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection.

  • The integrated heats are plotted against the molar ratio of TDG to galectin.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and other thermodynamic parameters can be calculated.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Assay Principle:

  • A fluorescently labeled probe with a known affinity for the galectin of interest is used.

  • In a competitive assay format, the ability of unlabeled this compound to displace the fluorescent probe from the galectin is measured.

  • When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.

  • Upon binding to the much larger galectin protein, the tumbling rate of the probe slows down, leading to an increase in fluorescence polarization.

Experimental Procedure:

  • A constant concentration of the galectin and the fluorescent probe are incubated in a microplate.

  • A serial dilution of this compound is added to the wells.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

Data Analysis:

  • The fluorescence polarization values are plotted against the logarithm of the TDG concentration.

  • The resulting sigmoidal dose-response curve is fitted to a competitive binding equation to determine the IC50 value, which is the concentration of TDG required to inhibit 50% of the fluorescent probe binding.

  • The IC50 value can then be converted to a Ki (and subsequently Kd) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Visualizing the Mechanism of Action

To understand the functional consequences of TDG's binding to galectins, it is essential to visualize its effect on cellular signaling pathways. Galectin-1, for instance, is known to induce apoptosis in activated T-cells by cross-linking cell surface glycoproteins. TDG can effectively inhibit this process.

Galectin1_TCell_Apoptosis cluster_extracellular Extracellular Space cluster_cell_membrane T-Cell Membrane cluster_intracellular Intracellular Signaling Galectin-1 Galectin-1 CD45 CD45 Galectin-1->CD45 Binds to CD7 CD7 Galectin-1->CD7 Binds to TDG This compound TDG->Galectin-1 Inhibits Binding Caspase_Cascade Caspase Cascade Activation CD45->Caspase_Cascade Initiates CD7->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to

Caption: Inhibition of Galectin-1 induced T-cell apoptosis by this compound.

The diagram above illustrates how extracellular Galectin-1 can cross-link glycoproteins like CD45 and CD7 on the surface of T-cells, triggering an intracellular signaling cascade that leads to apoptosis. This compound acts as a competitive inhibitor, binding to Galectin-1 and preventing it from interacting with the cell surface receptors, thereby blocking the apoptotic signal.

Below is a generalized workflow for determining the binding kinetics of a ligand like this compound to a galectin using Surface Plasmon Resonance (SPR).

SPR_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis Protein_Immobilization Immobilize Galectin on Sensor Chip Association Inject TDG (Association) Protein_Immobilization->Association Ligand_Preparation Prepare Serial Dilutions of TDG Ligand_Preparation->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram_Processing Process Sensorgram Data Dissociation->Sensorgram_Processing Regeneration->Association Next Concentration Kinetic_Fitting Fit Data to Binding Model Sensorgram_Processing->Kinetic_Fitting Determine_Parameters Determine kon, koff, and Kd Kinetic_Fitting->Determine_Parameters

References

Safety Operating Guide

Navigating the Safe Disposal of Thiodigalactoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Thiodigalactoside (TDG), a potent galectin inhibitor used in various research applications, requires careful handling and disposal. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive data is available.[1][2] This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

Key Safety and Physical Data

A summary of the essential safety and physical property data for this compound is presented below. This information is crucial for conducting a thorough risk assessment before handling and disposal.

PropertyValueSource
GHS Classification Not classifiedCayman Chemical SDS[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[1]
Form Crystalline solidCayman Chemical Product Info[2]
Solubility in PBS (pH 7.2) Approx. 10 mg/mLCayman Chemical Product Info[2]
Solubility in DMSO Approx. 20 mg/mLCayman Chemical Product Info[2]
Storage Temperature -20°CCayman Chemical Product Info[2]

Procedural Guidance for this compound Disposal

The following step-by-step procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with local and institutional regulations.

1. Personal Protective Equipment (PPE): Before handling this compound in any form, it is essential to wear appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

2. Disposal of Solid this compound: Unused or expired solid this compound should be disposed of as chemical waste.

  • Step 1: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), concentration (if applicable), and the appropriate hazard warnings as per your institution's guidelines.

  • Step 2: Store the container in a designated chemical waste accumulation area.

  • Step 3: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

3. Disposal of Concentrated Solutions: Solutions of this compound in organic solvents (e.g., DMSO) or concentrated aqueous solutions should be treated as chemical waste.

  • Step 1: Collect the solution in a compatible, leak-proof waste container. Do not mix with incompatible waste streams.

  • Step 2: Label the container with the chemical name, solvent, and approximate concentration.

  • Step 3: Store in a designated chemical waste area, segregated by solvent type if required by your institution.

  • Step 4: Follow your institution's procedures for chemical waste pickup.

4. Disposal of Dilute Aqueous Solutions: The disposal of dilute aqueous solutions of this compound requires careful consideration of local regulations. While some non-hazardous, readily biodegradable substances may be approved for drain disposal in very small quantities, it is crucial to verify this with your local EHS office.

  • Step 1: Risk Assessment: Evaluate the concentration of this compound and any other components in the solution.

  • Step 2: Consult Local Regulations: Contact your institution's EHS department to determine if drain disposal of dilute, non-hazardous solutions is permissible.

  • Step 3: Permitted Drain Disposal: If approved, flush the solution down the drain with copious amounts of water (at least a 20-fold excess) to ensure adequate dilution.

  • Step 4: Prohibited Drain Disposal: If not permitted, collect the dilute aqueous solution in a labeled waste container and manage it as chemical waste, following the procedure for concentrated solutions.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.

Thiodigalactoside_Disposal_Workflow cluster_start Start: this compound Waste cluster_forms Waste Forms cluster_disposal_path Disposal Pathways start Identify Form of This compound Waste solid Solid this compound start->solid concentrated Concentrated Solution (Organic or Aqueous) start->concentrated dilute Dilute Aqueous Solution start->dilute chem_waste Dispose as Chemical Waste solid->chem_waste concentrated->chem_waste risk_assess Perform Risk Assessment & Consult Local Regulations dilute->risk_assess risk_assess->chem_waste Not Permitted drain_disposal Flush with Copious Amounts of Water risk_assess->drain_disposal Permitted

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Thiodigalactoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for Thiodigalactoside, tailored for researchers, scientists, and drug development professionals. Our aim is to be your preferred source for laboratory safety, building trust by delivering value beyond the product itself.

Safety and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazards of this compound. While a safety data sheet (SDS) from one supplier indicates that the substance is not classified as hazardous and requires no special personal protective equipment, other sources advise treating it as potentially hazardous until more information is available.[1][2] Given this discrepancy, a cautious approach is recommended.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of solutions containing this compound.
Hand Protection Nitrile glovesEnsures impermeability and resistance to the substance.[1] The selection of suitable gloves should also consider the solvent being used.
Body Protection Laboratory coatPrevents contact with skin and personal clothing.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.Airborne concentrations are not expected to exceed exposure limits at room temperature. However, if creating aerosols or working in a poorly ventilated area, a risk assessment should be conducted to determine if respiratory protection is needed.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₀S
Molecular Weight 358.36 g/mol [3]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Storage Temperature -20°C[2][3]
Stability ≥ 4 years at -20°C[2]

Solubility

This compound exhibits solubility in various solvents, which is critical for the preparation of stock solutions for in vitro and in vivo studies.

SolventSolubility
DMSO ~20 mg/mL[2]
Dimethylformamide (DMF) ~1 mg/mL[2]
PBS (pH 7.2) ~10 mg/mL[2]

Handling and Storage

Preparation of Stock Solutions:

  • For organic solvents like DMSO and DMF, dissolve this compound to the desired concentration. It is recommended to purge the solvent with an inert gas.[2]

  • Aqueous solutions can be prepared by directly dissolving the crystalline solid in buffers such as PBS (pH 7.2).[2]

  • For biological experiments, it is crucial to make further dilutions of the stock solution to ensure that the residual amount of organic solvent is insignificant, as organic solvents can have physiological effects at low concentrations.[2]

Storage:

  • Store the solid compound at -20°C.[2][3]

  • For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Disposal Plan

Disposal of this compound and its containers must be in accordance with official regulations.[1] As it is classified as slightly hazardous for water (Water hazard class 1), it is important to prevent it from entering sewers, surface water, or ground water.[1]

Spill and Emergency Procedures

In case of a spill, pick up the material mechanically.[1] No special personal precautions are noted in the SDS; however, wearing the recommended PPE during cleanup is advised as a precautionary measure.[1]

First Aid Measures:

  • After inhalation: Supply fresh air. Consult a doctor in case of complaints.[1]

  • After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.[1]

  • After eye contact: Rinse opened eye for several minutes under running water.[1]

  • After swallowing: If symptoms persist, consult a doctor.[1]

Experimental Protocol: Inhibition of Galectins

This compound is a known inhibitor of galectins, particularly galectin-1 (GAL1) and galectin-3 (GAL3), with Kd values of 24 μM and 49 μM, respectively.[4][5] This inhibitory action is central to its use in research, particularly in studies related to cancer and inflammation.

Experimental Workflow: Investigating Galectin Inhibition

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare this compound stock solution (e.g., in DMSO) C Treat cells with varying concentrations of this compound A->C B Culture target cells (e.g., cancer cell line) B->C D Incubate for a defined period C->D E Perform cell-based assays (e.g., proliferation, apoptosis) D->E F Analyze galectin activity or downstream signaling pathways D->F

Caption: A generalized workflow for studying the effects of this compound on cultured cells.

Signaling Pathway: this compound Inhibition of Galectin-1

G TDG This compound TDG->Inhibition Gal1 Galectin-1 Receptor Glycoprotein Receptor Gal1->Receptor Binds to Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Receptor->Signaling Activates Inhibition->Gal1

Caption: this compound acts as an inhibitor of Galectin-1, blocking its interaction with glycoprotein receptors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.